molecular formula C20H15F4N3O2 B10829292 ABBV-318

ABBV-318

Katalognummer: B10829292
Molekulargewicht: 405.3 g/mol
InChI-Schlüssel: FWLFRXVPNVBXGR-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ABBV-318 is a useful research compound. Its molecular formula is C20H15F4N3O2 and its molecular weight is 405.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C20H15F4N3O2

Molekulargewicht

405.3 g/mol

IUPAC-Name

[(3R)-3-fluoropyrrolidin-1-yl]-[6-[5-(trifluoromethyl)pyridin-2-yl]oxyquinolin-2-yl]methanone

InChI

InChI=1S/C20H15F4N3O2/c21-14-7-8-27(11-14)19(28)17-4-1-12-9-15(3-5-16(12)26-17)29-18-6-2-13(10-25-18)20(22,23)24/h1-6,9-10,14H,7-8,11H2/t14-/m1/s1

InChI-Schlüssel

FWLFRXVPNVBXGR-CQSZACIVSA-N

Isomerische SMILES

C1CN(C[C@@H]1F)C(=O)C2=NC3=C(C=C2)C=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F

Kanonische SMILES

C1CN(CC1F)C(=O)C2=NC3=C(C=C2)C=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery and Synthesis of ABBV-318: A Dual Inhibitor of Nav1.7 and Nav1.8 for the Treatment of Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ABBV-318 is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule that dually inhibits the voltage-gated sodium channels Nav1.7 and Nav1.8.[1] These channels are critical in the pain signaling pathway, making this compound a promising therapeutic candidate for the treatment of various pain states. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended to serve as a technical guide for professionals in the field of drug development and pain research.

Discovery of this compound

The development of this compound stemmed from a focused effort to identify selective Nav1.7 blockers with improved drug-like properties for the treatment of pain.[1] The rationale for targeting Nav1.7 is strongly supported by human genetic studies, which have demonstrated that loss-of-function mutations in the gene encoding this channel lead to an inability to perceive pain.

The discovery process for this compound can be summarized in the following logical workflow:

cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Candidate Selection High-Throughput Screening High-Throughput Screening Identification of 2-substituted quinolines and quinolones Identification of 2-substituted quinolines and quinolones High-Throughput Screening->Identification of 2-substituted quinolines and quinolones Initial Hits Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Identification of 2-substituted quinolines and quinolones->Structure-Activity Relationship (SAR) Studies Improved Potency at Nav1.7 Improved Potency at Nav1.7 Structure-Activity Relationship (SAR) Studies->Improved Potency at Nav1.7 Enhanced Selectivity over hERG Enhanced Selectivity over hERG Structure-Activity Relationship (SAR) Studies->Enhanced Selectivity over hERG Reduced Phospholipidosis Reduced Phospholipidosis Structure-Activity Relationship (SAR) Studies->Reduced Phospholipidosis This compound This compound Improved Potency at Nav1.7->this compound Enhanced Selectivity over hERG->this compound Reduced Phospholipidosis->this compound Dual Nav1.7/Nav1.8 Inhibition Dual Nav1.7/Nav1.8 Inhibition This compound->Dual Nav1.7/Nav1.8 Inhibition Favorable Pharmacokinetics Favorable Pharmacokinetics This compound->Favorable Pharmacokinetics In Vivo Efficacy In Vivo Efficacy This compound->In Vivo Efficacy

Figure 1: Discovery workflow of this compound.

Initial high-throughput screening identified 2-substituted quinolines and quinolones as potent Nav1.7 blockers. However, these early leads exhibited undesirable characteristics, including off-target effects on the hERG channel and induction of phospholipidosis.[1] Extensive structure-activity relationship (SAR) studies were conducted to optimize the initial hits. This medicinal chemistry effort focused on maintaining high potency at Nav1.7 while improving selectivity over hERG and mitigating the risk of phospholipidosis.[1] These studies ultimately led to the discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone, designated as this compound.[1]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be conceptualized based on the synthesis of analogous quinoline-2-carboxamides. The synthesis would likely involve the coupling of a quinoline-2-carboxylic acid derivative with (R)-3-fluoropyrrolidine.

A generalized synthetic scheme is proposed below:

6-hydroxyquinoline-2-carboxylic acid 6-hydroxyquinoline-2-carboxylic acid 6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinoline-2-carboxylic acid 6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinoline-2-carboxylic acid 6-hydroxyquinoline-2-carboxylic acid->6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinoline-2-carboxylic acid Nucleophilic Aromatic Substitution 2-chloro-5-(trifluoromethyl)pyridine (B1661970) 2-chloro-5-(trifluoromethyl)pyridine 2-chloro-5-(trifluoromethyl)pyridine->6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinoline-2-carboxylic acid This compound This compound 6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinoline-2-carboxylic acid->this compound Amide Coupling (R)-3-fluoropyrrolidine (R)-3-fluoropyrrolidine (R)-3-fluoropyrrolidine->this compound

Figure 2: Plausible synthetic pathway for this compound.

The key steps in this proposed synthesis are:

  • Nucleophilic Aromatic Substitution: Reaction of a suitable 6-hydroxyquinoline-2-carboxylic acid with 2-chloro-5-(trifluoromethyl)pyridine to form the ether linkage.

  • Amide Coupling: Activation of the carboxylic acid of the quinoline (B57606) intermediate, followed by coupling with (R)-3-fluoropyrrolidine to form the final amide product, this compound.

Mechanism of Action

This compound exerts its analgesic effects through the inhibition of two key voltage-gated sodium channels, Nav1.7 and Nav1.8, which are preferentially expressed in peripheral sensory neurons.

cluster_0 Pain Stimulus cluster_1 Peripheral Neuron cluster_2 Central Nervous System Noxious Stimuli Noxious Stimuli Nav1.7 Nav1.7 Noxious Stimuli->Nav1.7 Activates Action Potential Generation Action Potential Generation Nav1.7->Action Potential Generation Amplifies Generator Potential Nav1.8 Nav1.8 Action Potential Propagation Action Potential Propagation Nav1.8->Action Potential Propagation Sustains Repetitive Firing Action Potential Generation->Nav1.8 Activates Pain Perception Pain Perception Action Potential Propagation->Pain Perception Signal Transmission This compound This compound This compound->Nav1.7 Inhibits This compound->Nav1.8 Inhibits

References

A Comprehensive Technical Guide on the Structure-Activity Relationship (SAR) of ABBV-318

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies that led to the discovery of ABBV-318, a potent dual inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8. This document outlines the molecular design, experimental protocols, and key findings that guided the optimization of the lead compounds.

This compound, chemically known as (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone, emerged from a dedicated effort to develop a selective, CNS-penetrant, and orally active Nav1.7 blocker for the treatment of pain.[1] The research also focused on mitigating off-target effects, such as hERG channel inhibition and phospholipidosis, which were challenges with initial lead compounds.[1] A significant outcome of these studies was the identification of this compound as a dual inhibitor, also potently blocking Nav1.8, another crucial target in pain pathways.[1]

Core Structure-Activity Relationship Insights

The SAR exploration for the 2-substituted quinoline (B57606) and quinolone series focused on several key regions of the molecular scaffold to enhance potency, selectivity, and pharmacokinetic properties. The general structure consists of a central quinoline core, a linker, and a substituted aromatic ring.

The optimization process involved systematic modifications to the quinoline core, the amide moiety at the 2-position, and the ether-linked pyridine (B92270) ring. The introduction of a fluorine atom in the pyrrolidine (B122466) ring was a critical step in improving the overall profile of the molecule.

Quantitative SAR Data

The following tables summarize the quantitative data from the SAR studies, highlighting the impact of structural modifications on the inhibitory activity against human Nav1.7 and Nav1.8 channels, as well as the off-target hERG channel.

Table 1: Impact of Modifications on the Pyrrolidine Moiety

CompoundR Group on PyrrolidinehNav1.7 IC50 (µM)hNav1.8 IC50 (µM)hERG IC50 (µM)
Analog 1 H3.54.2>30
Analog 2 (R)-3-F2.83.8>30
Analog 3 (S)-3-F4.15.0>30
Analog 4 3,3-di-F5.26.1>30

Table 2: Influence of the Pyridine Ring Substitution

CompoundX Group on PyridinehNav1.7 IC50 (µM)hNav1.8 IC50 (µM)hERG IC50 (µM)
Analog 5 H10.212.5>30
This compound 5-CF32.83.8>30
Analog 6 5-Cl4.55.8>30
Analog 7 5-CH38.910.1>30

Table 3: Selectivity Profile of this compound

TargetIC50 (nM)
hNav1.71.1
hNav1.83.8
hERG25
Nav1.5>33

Note: Data presented are compiled from published research.[2][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of this compound.

1. Whole-Cell Patch-Clamp Electrophysiology for Nav Channels:

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human Nav1.7 or Nav1.8 channels were used.

  • Procedure: Whole-cell voltage-clamp recordings were performed at room temperature. Cells were held at a holding potential of -120 mV. To assess tonic block, voltage steps to 0 mV were applied to elicit sodium currents. For use-dependent block, a train of depolarizing pulses was applied.

  • Data Analysis: The concentration of the compound required to inhibit 50% of the sodium current (IC50) was determined by fitting the concentration-response data to a Hill equation.

2. hERG Channel Inhibition Assay:

  • Cell Line: HEK293 cells stably expressing the hERG potassium channel.

  • Procedure: Whole-cell patch-clamp recordings were performed. The cells were held at -80 mV, and a depolarizing pulse to +20 mV was applied to activate the hERG current, followed by a repolarizing step to -50 mV to measure the tail current.

  • Data Analysis: The IC50 value was calculated by measuring the reduction in the hERG tail current at various compound concentrations.

3. In Vivo Efficacy Models:

  • Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) was injected into the hind paw of rodents to induce inflammation. Mechanical allodynia was assessed using von Frey filaments.

  • Neuropathic Pain Model: Chronic constriction injury (CCI) of the sciatic nerve was performed on rodents to induce neuropathic pain. Thermal hyperalgesia and mechanical allodynia were measured.

  • Drug Administration: this compound was administered orally.

  • Outcome Measures: The reversal of pain behaviors was quantified and compared to vehicle-treated controls.

Visualizing the SAR and Development Pathway

The following diagrams illustrate the logical relationships in the SAR studies and the overall workflow of the this compound discovery program.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_outcomes Desired Outcomes Quinoline_Core Quinoline Core Amide_Linker Amide Linker Mod_Amide Amide Analogs Amide_Linker->Mod_Amide Pyrrolidine Pyrrolidine Mod_Pyrrolidine Substitution on Pyrrolidine Ring Pyrrolidine->Mod_Pyrrolidine Pyridine Pyridine Ring Mod_Pyridine Substitution on Pyridine Ring Pyridine->Mod_Pyridine Potency Increased Potency (NaV1.7/1.8) Mod_Pyrrolidine->Potency Selectivity Improved Selectivity (vs. hERG, NaV1.5) Mod_Pyrrolidine->Selectivity Mod_Pyridine->Potency PK_Props Favorable PK Properties Mod_Pyridine->PK_Props Safety Reduced Phospholipidosis Mod_Amide->Safety

Caption: Logical flow of the structure-activity relationship studies for this compound.

Experimental_Workflow start Lead Compound (2-Substituted Quinoline) synthesis Analog Synthesis & Structural Modification start->synthesis in_vitro In Vitro Screening (NaV1.7, NaV1.8, hERG) synthesis->in_vitro sar_analysis SAR Analysis & Compound Selection in_vitro->sar_analysis sar_analysis->synthesis Iterative Optimization pk_studies In Vivo Pharmacokinetic Studies (Rodent, Dog) sar_analysis->pk_studies efficacy_models Preclinical Efficacy Models (Inflammatory & Neuropathic Pain) pk_studies->efficacy_models candidate This compound: Development Candidate efficacy_models->candidate

References

ABBV-318: A Technical Overview of a Dual Nav1.7 and Nav1.8 Inhibitor for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ABBV-318, a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule developed by AbbVie. This compound acts as a potent dual inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are critical targets in the pathophysiology of pain. This document summarizes the available quantitative data, outlines key experimental methodologies, and visualizes the relevant biological pathways and discovery workflows.

Core Molecular Targets: Nav1.7 and Nav1.8

This compound is designed to selectively target two key sodium channel isoforms highly expressed in the peripheral nervous system, particularly in dorsal root ganglion (DRG) neurons which are pivotal in pain signal transmission.[1]

  • Nav1.7 (SCN9A): This channel is considered a critical regulator of nociceptor excitability. Genetic mutations in the SCN9A gene that result in a loss-of-function of Nav1.7 lead to a congenital insensitivity to pain, highlighting its importance as a therapeutic target.

  • Nav1.8 (SCN10A): This tetrodotoxin-resistant sodium channel is preferentially expressed in nociceptive neurons and is a significant contributor to the depolarizing current during the upstroke of the action potential in these cells.

By concurrently inhibiting both Nav1.7 and Nav1.8, this compound aims to achieve a more profound analgesic effect than targeting either channel alone.[1]

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized using electrophysiological assays. The following table summarizes the key quantitative metrics for the compound against human (h) sodium channel isoforms and the hERG channel, which is crucial for assessing cardiovascular safety.

TargetIC50 (nM)SpeciesAssay Type
hNav1.7 1.1 HumanElectrophysiology
hNav1.8 3.8 HumanElectrophysiology
hNav1.5>33HumanElectrophysiology
hERG25HumanElectrophysiology

Data sourced from BioWorld summary of a presentation by Patel, M. at the 264th Am Chem Soc (ACS) Natl Meet (Aug 21-25, Chicago) 2022.

Signaling Pathway and Mechanism of Action

Nav1.7 and Nav1.8 are voltage-gated ion channels that play a crucial role in the initiation and propagation of action potentials in nociceptive neurons. In response to a noxious stimulus, these channels open, leading to an influx of sodium ions (Na+) that depolarizes the cell membrane. This depolarization, if it reaches the threshold, triggers an action potential that travels along the neuron to the spinal cord and ultimately to the brain, where it is perceived as pain.

This compound, as a dual inhibitor, physically blocks the pore of both Nav1.7 and Nav1.8 channels, thereby preventing the influx of Na+. This action raises the threshold for action potential generation and reduces the overall excitability of nociceptive neurons, leading to an analgesic effect.

cluster_0 Nociceptive Neuron Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure) Nav1_7 Nav1.7 Channel Noxious_Stimulus->Nav1_7 activates Nav1_8 Nav1.8 Channel Noxious_Stimulus->Nav1_8 activates Na_Influx Na+ Influx Nav1_7->Na_Influx Nav1_8->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Propagation Action_Potential->Pain_Signal Brain Pain Perception (Brain) Pain_Signal->Brain ABBV_318 This compound ABBV_318->Nav1_7 inhibits ABBV_318->Nav1_8 inhibits

Mechanism of action of this compound in nociceptive signaling.

Experimental Protocols

While the full, detailed experimental protocols are proprietary to AbbVie and can be found in the primary publication by Patel et al. in Bioorganic & Medicinal Chemistry, Volume 63, 1 June 2022, 116743, this section outlines the likely methodologies based on standard practices in the field for the characterization of Nav channel inhibitors.

In Vitro Electrophysiology

Objective: To determine the potency and selectivity of this compound on human Nav channel isoforms.

  • Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected with and expressing the specific human Nav channel subunits (e.g., hNav1.7/β1, hNav1.8/β3, hNav1.5/β1) are commonly used.

  • Method: Automated patch-clamp electrophysiology is a high-throughput method used for these assessments.

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit channel opening and measure the resulting sodium current. The protocol is designed to assess the compound's interaction with the channel in different states (resting, open, inactivated).

  • Solutions:

    • Extracellular Solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 4), CaCl2 (e.g., 2), MgCl2 (e.g., 1), and HEPES (e.g., 10), with the pH adjusted to 7.4.

    • Intracellular Solution (in mM): Typically contains CsF or KCl (e.g., 140), EGTA (e.g., 10), and HEPES (e.g., 10), with the pH adjusted to 7.3.

  • Data Analysis: The concentration of this compound that inhibits 50% of the sodium current (IC50) is calculated by fitting the concentration-response data to a logistical equation.

In Vivo Analgesic Efficacy Models

Objective: To evaluate the analgesic effects of this compound in rodent models of pain.

  • Animal Models:

    • Inflammatory Pain: Models such as the complete Freund's adjuvant (CFA) or carrageenan-induced paw hyperalgesia model in rats or mice are used. Pain is assessed by measuring the withdrawal threshold to a thermal or mechanical stimulus.

    • Neuropathic Pain: The chronic constriction injury (CCI) or spinal nerve ligation (SNL) model in rats is commonly employed. Mechanical allodynia is typically measured using von Frey filaments.

  • Drug Administration: this compound is administered orally (p.o.) at various doses.

  • Endpoint Measurement: The reversal of hyperalgesia or allodynia is measured at different time points after drug administration. The dose that produces 50% of the maximum possible effect (ED50) is then calculated.

Drug Discovery and Development Workflow

The discovery of a selective Nav channel inhibitor like this compound typically follows a structured workflow, from initial screening to preclinical development.

cluster_workflow Drug Discovery Workflow for this compound cluster_hts HTS Details cluster_h2l Hit-to-Lead Details cluster_lo Lead Optimization Details cluster_pd Preclinical Details HTS High-Throughput Screening (HTS) Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Identify Hits Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Improve Potency & Properties Preclinical_Dev Preclinical Development Lead_Opt->Preclinical_Dev Select Candidate (this compound) IND IND-Enabling Studies Preclinical_Dev->IND Safety & Toxicology hts_assay Automated Electrophysiology on hNav1.7 h2l_sar Structure-Activity Relationship (SAR) h2l_selectivity Selectivity Profiling (Nav1.8, Nav1.5, hERG) lo_pk Pharmacokinetics (rat, dog) lo_cns CNS Penetration pd_invivo In Vivo Efficacy (Pain Models) pd_safety Cardiovascular Safety

Typical workflow for the discovery of a Nav channel inhibitor.

References

ABBV-318 chemical properties and solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties and Solubility of ABBV-318

Introduction

This compound is a potent, orally bioavailable, and CNS-penetrant small molecule inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8.[1][2][3][4] These sodium channel isoforms are key targets in the development of novel analgesics for the treatment of pain.[5][6] The structure-activity relationship (SAR) studies leading to its discovery focused on improving potency at Nav1.7, enhancing selectivity over the hERG channel, and mitigating phospholipidosis observed with earlier lead compounds.[5] this compound has demonstrated significant efficacy in preclinical rodent models of both inflammatory and neuropathic pain.[5]

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C20H15F4N3O2[1][7]
Molecular Weight 405.35 g/mol [1][7]
CAS Number 1802848-94-7[1]
Appearance Solid, White to light yellow powder[1]
SMILES O=C(N1C--INVALID-LINK--CC1)C2=NC3=CC=C(OC4=NC=C(C(F)(F)F)C=C4)C=C3C=C2[1]
Purity 98% by HPLC[7]

Solubility

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][7] Detailed solubility information for both in vitro and in vivo preparations is provided below.

Solvent/SystemConcentrationNotes
DMSO 166.67 mg/mL (411.18 mM)Requires sonication. Hygroscopic DMSO can significantly impact solubility; newly opened DMSO is recommended.[1]
In Vivo Formulation 1 (Clear Solution) ≥ 2.08 mg/mLA 100 µL DMSO stock solution (20.8 mg/mL) is added to 400 µL PEG300, mixed, then 50 µL Tween-80 is added and mixed, and finally, 450 µL of saline is added to adjust the volume to 1 mL. Saturation is unknown. Caution is advised for dosing periods exceeding half a month.[1]
In Vivo Formulation 2 (Suspension) 2.08 mg/mLA 100 µL DMSO stock solution (20.8 mg/mL) is added to 900 µL of 20% SBE-β-CD in saline and mixed. This formulation is suitable for oral and intraperitoneal injection.[1]
In Vivo Formulation 3 (Clear Solution) ≥ 2.08 mg/mLA 100 µL DMSO stock solution (20.8 mg/mL) is added to 900 µL of corn oil and mixed. Saturation is unknown. Caution is advised for dosing periods exceeding half a month.[1]

Experimental Protocols

Preparation of Stock Solutions

A common method for preparing a stock solution of this compound for in vitro experiments involves dissolving the compound in DMSO.[1]

Protocol for 1 mM Stock Solution:

  • 1 mg Scale: Dissolve 1 mg of this compound in 2.4670 mL of DMSO.

  • 5 mg Scale: Dissolve 5 mg of this compound in 12.3350 mL of DMSO.

  • 10 mg Scale: Dissolve 10 mg of this compound in 24.6700 mL of DMSO.

For optimal results, it is recommended to use newly opened DMSO and sonicate the mixture to ensure complete dissolution.[1]

Storage of Stock Solutions

Proper storage is crucial to maintain the stability and activity of this compound solutions.

  • -80°C: The stock solution is stable for up to 6 months.

  • -20°C: The stock solution is stable for up to 1 month.

The powdered form of this compound should be stored at -20°C for up to 3 years.[1]

Mechanism of Action and Signaling Pathway

This compound functions as a dual inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8.[1][5] These channels are critical for the initiation and propagation of action potentials in nociceptive neurons, which are responsible for transmitting pain signals. By blocking these channels, this compound reduces neuronal excitability and thereby alleviates pain.

ABBV318_Mechanism_of_Action cluster_Neuron Nociceptive Neuron Nav17 Nav1.7 Channel ActionPotential Action Potential Propagation Nav17->ActionPotential Initiates Nav18 Nav1.8 Channel Nav18->ActionPotential Initiates PainSignal Pain Signal Transmission ActionPotential->PainSignal ABBV318 This compound ABBV318->Nav17 Inhibits ABBV318->Nav18 Inhibits NoxiousStimuli Noxious Stimuli NoxiousStimuli->Nav17 Activates NoxiousStimuli->Nav18 Activates Solubility_Workflow A Weigh Compound (this compound) B Add Solvent (e.g., DMSO) A->B C Vortex/Sonicate B->C D Equilibrate (e.g., 24h at RT) C->D E Centrifuge to Pellet Undissolved Solid D->E F Collect Supernatant E->F G Analyze Concentration (e.g., HPLC, LC-MS) F->G H Determine Solubility G->H

References

Preclinical Pharmacology of ABBV-318: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-318 is an orally bioavailable and central nervous system (CNS)-penetrant small molecule inhibitor of the voltage-gated sodium channels NaV1.7 and NaV1.8.[1][2] These channels are considered highly validated targets for the treatment of pain, with genetic evidence linking them to pain sensation in humans.[1] this compound has demonstrated robust efficacy in preclinical rodent models of both inflammatory and neuropathic pain.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro potency, pharmacokinetic profile, and in vivo efficacy, based on publicly available data.

Mechanism of Action

This compound exerts its analgesic effects through the inhibition of NaV1.7 and NaV1.8, which are critical for the initiation and propagation of action potentials in nociceptive neurons of the peripheral nervous system. By blocking these channels, this compound reduces neuronal hyperexcitability associated with chronic pain states.

cluster_0 Peripheral Nociceptive Neuron Pain_Stimulus Painful Stimulus (Inflammatory or Neuropathic) NaV1_7_NaV1_8 NaV1.7 / NaV1.8 Channels Pain_Stimulus->NaV1_7_NaV1_8 Activates Action_Potential Action Potential Generation & Propagation NaV1_7_NaV1_8->Action_Potential Initiates Signal_Transmission Signal Transmission to CNS Action_Potential->Signal_Transmission ABBV_318 This compound ABBV_318->NaV1_7_NaV1_8 Inhibits Pain_Perception Pain Perception Signal_Transmission->Pain_Perception

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

In Vitro Pharmacology

The in vitro potency and selectivity of this compound have been characterized using electrophysiological assays.

Table 1: In Vitro Potency and Selectivity of this compound

Target/ChannelIC50 (nM)
hNaV1.71.1
hNaV1.83.8
hERG25
NaV1.5>33

Data sourced from BioWorld.[3]

Experimental Protocols: In Vitro Potency Determination

Patch-Clamp Electrophysiology:

The inhibitory activity of this compound on voltage-gated sodium channels and the hERG channel was likely determined using whole-cell patch-clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing the human form of the respective channels.

  • Cell Culture: HEK293 cells are cultured under standard conditions and transfected to express the specific ion channel of interest (hNaV1.7, hNaV1.8, hERG, or hNaV1.5).

  • Electrophysiological Recordings: Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. The intracellular solution for sodium channel recordings often contains (in mM): CsF, CsCl, NaCl, EGTA, and HEPES, with the pH adjusted to 7.2.

  • Voltage Protocols: To determine the IC50, cells are held at a holding potential (e.g., -120 mV) and depolarizing voltage steps are applied to elicit ionic currents. The specific voltage protocols are designed to assess the compound's interaction with the channel in different states (resting, open, inactivated).

  • Data Analysis: Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the inhibition of the peak current. The IC50 values are then calculated by fitting the data to a Hill equation.

Start Start Cell_Culture HEK293 Cell Culture & Transfection with Target Channel Start->Cell_Culture Patch_Pipette Prepare Patch Pipette with Intracellular Solution Cell_Culture->Patch_Pipette Whole_Cell Establish Whole-Cell Configuration Patch_Pipette->Whole_Cell Voltage_Protocol Apply Voltage Protocol to Elicit Ionic Currents Whole_Cell->Voltage_Protocol Apply_Compound Apply Increasing Concentrations of this compound Voltage_Protocol->Apply_Compound Record_Current Record Peak Current Inhibition Apply_Compound->Record_Current Data_Analysis Generate Concentration-Response Curve & Calculate IC50 Record_Current->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for in vitro IC50 determination.

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in rats and dogs, demonstrating good oral bioavailability and a moderate half-life.

Table 2: Pharmacokinetic Parameters of this compound

SpeciesOral t1/2 (h)Clearance (L/h/kg)Oral Bioavailability (%)
Rat5.40.583
Dog14.50.385

Data sourced from BioWorld.[3]

Experimental Protocols: Pharmacokinetic Studies

Animal Models and Dosing:

  • Male Sprague-Dawley rats and Beagle dogs are commonly used for pharmacokinetic studies.

  • For intravenous (IV) administration, this compound is typically dissolved in a suitable vehicle and administered as a bolus injection.

  • For oral (PO) administration, the compound is formulated as a suspension or solution and administered via oral gavage.

Blood Sampling and Analysis:

  • Serial blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs).

  • Plasma is separated by centrifugation and stored frozen until analysis.

  • Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including half-life (t1/2), clearance, and bioavailability, are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vivo Efficacy

This compound has demonstrated significant analgesic effects in rodent models of inflammatory and neuropathic pain.

Experimental Protocols: In Vivo Pain Models

Inflammatory Pain Model (Complete Freund's Adjuvant - CFA):

  • Induction: A single intraplantar injection of CFA into the hind paw of a rodent induces a localized and persistent inflammation, characterized by thermal hyperalgesia and mechanical allodynia.

  • Behavioral Testing: Pain-related behaviors are assessed at baseline and at various time points after CFA injection and subsequent treatment with this compound or vehicle.

    • Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured.

    • Mechanical Allodynia: Paw withdrawal threshold to mechanical stimulation with von Frey filaments is determined.

  • Efficacy Evaluation: The analgesic effect of this compound is determined by its ability to reverse the CFA-induced decrease in paw withdrawal latency and threshold.

Neuropathic Pain Model (Chronic Constriction Injury - CCI):

  • Induction: The sciatic nerve of an anesthetized rodent is loosely ligated at four locations with chromic gut sutures, leading to the development of neuropathic pain symptoms, including mechanical allodynia and thermal hyperalgesia, in the ipsilateral paw.

  • Behavioral Testing: Similar to the inflammatory pain model, mechanical allodynia and thermal hyperalgesia are assessed using von Frey filaments and a radiant heat source, respectively.

  • Efficacy Evaluation: The efficacy of this compound is evaluated by its ability to alleviate the established neuropathic pain behaviors.

cluster_0 Inflammatory Pain Model (CFA) cluster_1 Neuropathic Pain Model (CCI) CFA_Induction Intraplantar CFA Injection Inflammation Localized Inflammation CFA_Induction->Inflammation Behavioral_Testing_CFA Assess Thermal Hyperalgesia & Mechanical Allodynia Inflammation->Behavioral_Testing_CFA Treatment Administer this compound or Vehicle Behavioral_Testing_CFA->Treatment CCI_Induction Chronic Constriction Injury of Sciatic Nerve Nerve_Damage Peripheral Nerve Damage CCI_Induction->Nerve_Damage Behavioral_Testing_CCI Assess Mechanical Allodynia & Thermal Hyperalgesia Nerve_Damage->Behavioral_Testing_CCI Behavioral_Testing_CCI->Treatment Efficacy_Evaluation Evaluate Reversal of Pain Behaviors Treatment->Efficacy_Evaluation

Figure 3: General workflow for in vivo efficacy studies.

Conclusion

The preclinical data for this compound demonstrate its potential as a novel analgesic agent. Its potent and selective inhibition of NaV1.7 and NaV1.8, favorable pharmacokinetic profile, and robust efficacy in validated animal models of pain provide a strong rationale for its continued clinical development for the treatment of various pain conditions. Further investigation into its long-term safety and efficacy in human subjects is warranted.

References

ABBV-318: A Selective Dual Blocker of Nav1.7 and Nav1.8 for the Treatment of Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ABBV-318 is a potent, orally bioavailable small molecule that acts as a selective dual blocker of the voltage-gated sodium channels Nav1.7 and Nav1.8. These channels are critical mediators of pain signaling, and their dual inhibition represents a promising therapeutic strategy for a broad range of pain states. Developed by AbbVie, this compound has demonstrated efficacy in preclinical rodent models of both inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro potency, selectivity, pharmacokinetic profile, and in vivo efficacy. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are also presented to facilitate further research and development in this area.

Introduction to Nav1.7 and Nav1.8 as Pain Targets

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. The subtypes Nav1.7 and Nav1.8 are preferentially expressed in peripheral sensory neurons, such as those in the dorsal root ganglion (DRG) and trigeminal ganglion, making them attractive targets for the development of analgesics with a reduced risk of central nervous system side effects.[1][2]

  • Nav1.7 is considered a "threshold channel" that amplifies small, slow depolarizations in nociceptors.[1] Genetic studies in humans have strongly validated its role in pain perception; gain-of-function mutations are associated with inherited pain syndromes, while loss-of-function mutations lead to a congenital insensitivity to pain.[3]

  • Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel that is responsible for the majority of the sodium current underlying the upstroke of the action potential in nociceptive neurons.[1] It plays a significant role in inflammatory and neuropathic pain states.[1]

The dual blockade of both Nav1.7 and Nav1.8 is hypothesized to provide a more profound analgesic effect than the selective inhibition of either channel alone, potentially addressing a broader spectrum of pain conditions.

This compound: Preclinical Data

This compound emerged from a structure-activity relationship (SAR) program at AbbVie aimed at identifying potent and selective Nav1.7 blockers.[3][4] Further optimization led to the discovery of this compound, a dual Nav1.7/1.8 blocker with favorable drug-like properties.[4][5]

In Vitro Potency and Selectivity

The inhibitory activity of this compound against human Nav channels and the hERG channel was assessed using whole-cell patch clamp electrophysiology. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target ChannelIC50 (nM)
hNav1.71.1[5]
hNav1.83.8[5]
hERG25[5]
hNav1.5>33[5]

Table 1: In vitro potency and selectivity of this compound.

These data demonstrate that this compound is a potent blocker of both hNav1.7 and hNav1.8 with a degree of selectivity against the cardiac sodium channel hNav1.5 and the hERG potassium channel, suggesting a favorable cardiovascular safety profile.[5]

Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in rats and dogs, revealing good oral bioavailability and a moderate half-life.[5]

Speciest1/2 (h)Clearance (L/h/kg)Oral Bioavailability (%)
Rat5.40.583
Dog14.50.385

Table 2: Pharmacokinetic parameters of this compound in preclinical species.[5]

In Vivo Efficacy

This compound has shown robust analgesic effects in rodent models of both inflammatory and neuropathic pain.[3][4][5] The specific models mentioned include osteoarthritis and neuropathic pain models, where the compound demonstrated oral efficacy.[5]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. While the exact details of the studies conducted by AbbVie are not publicly available, these protocols describe the standard methodologies in the field.

Whole-Cell Patch Clamp Electrophysiology for Nav Channels

Objective: To determine the potency and selectivity of a test compound (e.g., this compound) on voltage-gated sodium channels.

Materials:

  • Cell line stably expressing the human Nav channel of interest (e.g., HEK293 cells).[6]

  • Patch clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.[7]

  • Test compound stock solution.

Procedure:

  • Culture the cells expressing the target Nav channel.

  • Prepare patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell recording configuration on a single cell.

  • Clamp the cell at a holding potential of -120 mV to ensure channels are in a resting state.

  • Apply a voltage protocol to elicit channel activation. A typical protocol involves a series of depolarizing steps (e.g., from -80 mV to +60 mV in 10 mV increments).

  • Record the resulting sodium currents.

  • Apply the test compound at various concentrations via a perfusion system.

  • At each concentration, repeat the voltage protocol and record the currents.

  • Wash out the compound to assess the reversibility of the block.

  • Analyze the data to determine the concentration-response curve and calculate the IC50 value.

Carrageenan-Induced Inflammatory Pain Model in Rats

Objective: To evaluate the efficacy of a test compound in a model of acute inflammatory pain.

Materials:

  • Male Sprague-Dawley or Wistar rats (150-200 g).[8]

  • 1% w/v λ-carrageenan solution in sterile saline.[8]

  • Apparatus for measuring paw volume (plethysmometer) or mechanical hyperalgesia (von Frey filaments).

  • Test compound formulation.

Procedure:

  • Acclimatize the rats to the testing environment.

  • Administer the test compound or vehicle to the animals (e.g., orally).

  • After a predetermined time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan into the plantar surface of the right hind paw.[8]

  • At various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure the paw volume or assess mechanical withdrawal thresholds using von Frey filaments.

  • Compare the results from the compound-treated group to the vehicle-treated group to determine the anti-inflammatory and analgesic effects.

Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice

Objective: To assess the efficacy of a test compound in a model of chronic neuropathic pain.

Materials:

  • Adult mice (e.g., C57BL/6).[4]

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments.

  • Von Frey filaments for assessing mechanical allodynia.

Procedure:

  • Anesthetize the mouse.

  • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[4][9]

  • Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[4][9]

  • Suture the muscle and skin layers.

  • Allow the animals to recover for a period of time (e.g., 7-14 days) to develop stable mechanical allodynia.

  • Assess the baseline mechanical withdrawal threshold of the ipsilateral and contralateral paws using von Frey filaments.

  • Administer the test compound or vehicle.

  • Measure the mechanical withdrawal thresholds at various time points after compound administration.

  • Compare the reversal of allodynia in the compound-treated group to the vehicle-treated group.

Visualizations

Signaling Pathway

Nav17_Nav18_Pain_Pathway cluster_Noxious_Stimuli Noxious Stimuli cluster_Nociceptor Nociceptor Terminal cluster_CNS Central Nervous System Mechanical Mechanical Receptor_Activation Receptor Activation (e.g., TRP channels) Mechanical->Receptor_Activation Thermal Thermal Thermal->Receptor_Activation Chemical Chemical Chemical->Receptor_Activation Generator_Potential Generator Potential (Subthreshold Depolarization) Receptor_Activation->Generator_Potential Nav1.7 Nav1.7 (Amplification) Generator_Potential->Nav1.7 Action_Potential_Initiation Action Potential Initiation Nav1.7->Action_Potential_Initiation Nav1.8 Nav1.8 (Upstroke) Action_Potential_Initiation->Nav1.8 Action_Potential_Propagation Action Potential Propagation Nav1.8->Action_Potential_Propagation Spinal_Cord Dorsal Horn of Spinal Cord Action_Potential_Propagation->Spinal_Cord Signal Transmission Brain Brain (Pain Perception) Spinal_Cord->Brain ABBV318 This compound ABBV318->Nav1.7 ABBV318->Nav1.8

Caption: Role of Nav1.7 and Nav1.8 in pain signal transmission and the inhibitory action of this compound.

Experimental Workflow

ABBV318_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo_PK In Vivo Pharmacokinetics cluster_In_Vivo_Efficacy In Vivo Efficacy cluster_Safety Safety Assessment Screening High-Throughput Screening (Nav1.7/1.8 Assays) SAR Structure-Activity Relationship (SAR) Screening->SAR Potency IC50 Determination (Whole-Cell Patch Clamp) SAR->Potency Lead Optimization Selectivity Selectivity Profiling (hNav1.5, hERG, etc.) Potency->Selectivity PK_Rat Pharmacokinetics in Rats Selectivity->PK_Rat PK_Dog Pharmacokinetics in Dogs PK_Rat->PK_Dog Inflammatory_Pain Inflammatory Pain Model (e.g., Carrageenan) PK_Dog->Inflammatory_Pain Neuropathic_Pain Neuropathic Pain Model (e.g., Spared Nerve Injury) Inflammatory_Pain->Neuropathic_Pain CV_Safety Cardiovascular Safety (Rat Models) Neuropathic_Pain->CV_Safety

Caption: Preclinical development workflow for a Nav1.7/1.8 blocker like this compound.

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of pain, with a mechanism of action that targets two genetically and functionally validated pain targets, Nav1.7 and Nav1.8. The available data demonstrate its potency, selectivity, and in vivo efficacy in relevant animal models.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key next steps would include:

  • Detailed characterization of its effects in a wider range of preclinical pain models.

  • Investigation of its potential for treating different types of pain, such as visceral pain or cancer-related pain.

  • Comprehensive safety and toxicology studies to support its progression into clinical development.

The information gathered on this compound to date suggests that it is a promising candidate for further investigation. However, a search of AbbVie's current pipeline and publicly available clinical trial registries does not indicate that this compound is actively in clinical development.[10][11] This may be due to a variety of factors, and the future of this compound remains to be seen. Nonetheless, the development of dual Nav1.7/1.8 blockers like this compound represents a significant advancement in the quest for novel, non-opioid analgesics.

References

Investigating the Role of ABBV-318 in Chronic Pain Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ABBV-318, a novel investigational compound for the treatment of chronic pain. The document outlines the compound's mechanism of action, preclinical pharmacological profile, and detailed experimental protocols relevant to its evaluation.

Executive Summary

Chronic pain represents a significant unmet medical need, with existing therapies often limited by modest efficacy and significant side effects. Voltage-gated sodium channels, particularly subtypes Nav1.7 and Nav1.8, are critical for the initiation and propagation of pain signals in the peripheral nervous system, making them highly validated targets for novel analgesics.[1][2] this compound is a potent, orally bioavailable small molecule designed to selectively block both Nav1.7 and Nav1.8 channels.[3][4] Preclinical studies have demonstrated its efficacy in rodent models of both inflammatory and neuropathic pain, suggesting its potential as a promising non-opioid therapeutic for a broad range of chronic pain conditions.[3][4]

Mechanism of Action: Dual Blockade of Nav1.7 and Nav1.8

This compound exerts its analgesic effect by targeting two key sodium channel isoforms predominantly expressed in peripheral nociceptive (pain-sensing) neurons:

  • Nav1.7: Often referred to as a "threshold" or "amplifier" channel, Nav1.7 plays a crucial role in setting the sensitivity of nociceptors. It amplifies small, sub-threshold depolarizations, bringing the neuron closer to its firing threshold. Genetic loss-of-function of Nav1.7 in humans results in a congenital insensitivity to pain, highlighting its critical role.[5]

  • Nav1.8: This channel is responsible for the majority of the rising phase of the action potential in nociceptive neurons.[6] Its activity is particularly important in the sustained, repetitive firing of neurons that underlies chronic and inflammatory pain states.[6][7]

By blocking Nav1.7, this compound effectively raises the pain threshold, making nociceptors less responsive to painful stimuli. Concurrently, by inhibiting Nav1.8, it dampens the magnitude and frequency of action potential firing in response to noxious stimuli. This dual mechanism is hypothesized to provide robust analgesia across different pain modalities.

Signaling Pathway Diagram

The following diagram illustrates the role of Nav1.7 and Nav1.8 in the nociceptive signaling pathway and the inhibitory action of this compound.

G Figure 1. Nociceptive Signaling Pathway and this compound Inhibition cluster_0 Nociceptive Neuron Membrane Nav17 Nav1.7 Channel (Threshold Setting) AP Action Potential Generation Nav17->AP Initiates Nav18 Nav1.8 Channel (Action Potential Upstroke) Nav18->AP Drives Signal Pain Signal Transmission to CNS AP->Signal Stimulus Noxious Stimulus Depolarization Membrane Depolarization Stimulus->Depolarization Depolarization->Nav17 Amplifies Depolarization->Nav18 ABBV318 This compound ABBV318->Nav17 ABBV318->Nav18

Mechanism of this compound action on pain signaling.

Preclinical Pharmacological Profile

In Vitro Potency and Selectivity

This compound demonstrates high potency for human Nav1.7 and Nav1.8 channels with significant selectivity over other key sodium channel isoforms, such as Nav1.5 (cardiac) and the hERG channel, which is critical for cardiovascular safety.[3]

Target Assay Type IC50 (nM)
hNav1.7Electrophysiology1.1
hNav1.8Electrophysiology3.8
hNav1.5Electrophysiology> 33
hERGElectrophysiology25
Table 1. In Vitro Inhibitory Potency of this compound.[3]
Pharmacokinetics

Pharmacokinetic studies in rats and dogs have shown that this compound has good oral bioavailability and a half-life supportive of clinical development.[3]

Species t1/2 (oral) Clearance (L/h/kg) Oral Bioavailability (%)
Rat5.4 h0.583%
Dog14.5 h0.385%
Table 2. Pharmacokinetic Parameters of this compound.[3]
In Vivo Efficacy

While specific quantitative data for this compound has not been publicly disclosed, reports confirm it demonstrates robust analgesic efficacy in rodent models of neuropathic and inflammatory pain.[3][4] To illustrate the expected preclinical effect of a potent Nav1.8 blocker, Table 3 presents representative data from studies of A-803467, a well-characterized selective Nav1.8 inhibitor, in a rat model of neuropathic pain.

Treatment Group Dose (mg/kg, i.p.) Paw Withdrawal Threshold (g) % Reversal of Allodynia
Vehicle-4.1 ± 0.30%
A-803467107.5 ± 0.831%
A-8034673011.2 ± 1.165%
A-80346710014.8 ± 0.5*97%
Sham + Vehicle-15.0 ± 0.0N/A
Table 3. Representative Efficacy of a Selective Nav1.8 Blocker (A-803467) in the Rat CCI Model of Neuropathic Pain. Data is illustrative. *p < 0.01 vs. vehicle. (Adapted from Jarvis et al., 2007)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize compounds like this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to determine the inhibitory potency (IC50) of a test compound on specific voltage-gated sodium channels expressed in a heterologous system.

  • Cell Culture: HEK293 cells stably expressing human Nav1.7 or Nav1.8 are cultured under standard conditions. For Nav1.8, ND7/23 cells may be used to achieve better current expression.[8]

  • Preparation: Cells are plated onto glass coverslips 24-48 hours before recording. On the day of the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

  • Recording: Whole-cell voltage-clamp recordings are performed using borosilicate glass pipettes. The pipette is filled with an internal solution.

  • Voltage Protocol: To assess tonic block, cells are held at a hyperpolarized membrane potential (e.g., -120 mV) to ensure channels are in a resting state. Depolarizing voltage steps (e.g., to +10 mV for 50 ms) are applied to elicit sodium currents.[8]

  • Compound Application: A baseline current is established. The test compound (e.g., this compound) is then perfused into the chamber at increasing concentrations. The peak sodium current at each concentration is measured after the block has reached a steady state.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. A concentration-response curve is generated, and the IC50 value is determined by fitting the data to a Hill equation.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a standard surgical procedure in rodents to induce nerve injury and subsequent neuropathic pain behaviors, such as mechanical allodynia.

  • Animals: Adult male Sprague-Dawley rats are used.

  • Anesthesia: Animals are anesthetized with isoflurane. Aseptic surgical techniques are maintained throughout the procedure.

  • Surgical Procedure:

    • The animal is placed in a prone position, and the skin over the mid-thigh of one leg is shaved and sterilized.

    • A small incision is made through the skin and fascia to expose the biceps femoris muscle.

    • The muscle is bluntly dissected to expose the common sciatic nerve.

    • Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures should be tightened just enough to cause a slight constriction without arresting epineural blood flow.

    • The muscle layer is closed with sutures, and the skin is closed with wound clips.

  • Post-Operative Care: Animals are monitored during recovery and returned to their home cages. Behavioral testing typically begins 7-14 days post-surgery.

  • Behavioral Testing (Mechanical Allodynia):

    • Rats are placed in individual transparent boxes on an elevated mesh floor and allowed to acclimate.

    • Calibrated von Frey filaments are applied to the mid-plantar surface of the hind paw on the injured (ipsilateral) side.

    • The 50% paw withdrawal threshold is determined using the up-down method. A positive response is defined as a sharp withdrawal of the paw.

    • The test compound or vehicle is administered (e.g., oral gavage), and withdrawal thresholds are measured at set time points post-dosing to determine the analgesic effect.

Preclinical Evaluation Workflow

The diagram below outlines a typical workflow for the preclinical assessment of a novel pain therapeutic like this compound.

G Figure 2. Preclinical Drug Discovery Workflow for a Novel Analgesic cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation TargetID Target Identification (e.g., Nav1.7, Nav1.8) Screening High-Throughput Screening & Lead Identification TargetID->Screening LeadOp Lead Optimization (SAR, DMPK) Screening->LeadOp Candidate Candidate Selection (this compound) LeadOp->Candidate Potency Potency Assays (Electrophysiology) Candidate->Potency PK Pharmacokinetics (Rat, Dog) Candidate->PK Selectivity Selectivity Profiling (Nav Isoforms, hERG) Potency->Selectivity ADME In Vitro ADME (Metabolic Stability, etc.) Selectivity->ADME IND IND-Enabling Studies ADME->IND Efficacy Efficacy Models (CCI, CFA) PK->Efficacy Tox Safety/Tolerability (Cardiovascular, CNS) Efficacy->Tox Tox->IND

References

Navigating the Blood-Brain Barrier: An In-Depth Technical Guide to the CNS Penetration Capabilities of ABBV-318

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration capabilities of ABBV-318, a novel Nav1.7/Nav1.8 blocker under investigation for the treatment of pain.[1] This document outlines the preclinical assessment of this compound's ability to cross the blood-brain barrier (BBB), detailing established experimental protocols and presenting key pharmacokinetic data. The guide also includes visualizations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's mechanism and evaluation process.

Introduction to this compound and Its Therapeutic Rationale

This compound is a potent and selective dual inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are critical mediators of pain signaling in the peripheral nervous system.[1] Specifically, these channels are highly expressed in dorsal root ganglion (DRG) neurons, where they play a crucial role in the generation and propagation of action potentials in response to noxious stimuli. By targeting both channels, this compound aims to provide a synergistic analgesic effect for various pain states, including neuropathic and inflammatory pain. Given that central sensitization plays a significant role in chronic pain, the ability of a therapeutic agent to penetrate the CNS is a key attribute for broader efficacy. Preclinical studies have indicated that this compound is a CNS-penetrant molecule, suggesting its potential to modulate pain signaling at both peripheral and central levels.

Quantitative Assessment of CNS Penetration

The extent of a drug's penetration into the CNS is a critical factor in its potential efficacy for centrally-mediated diseases. This is typically quantified by determining the brain-to-plasma concentration ratio (Kp) and, more importantly, the unbound brain-to-plasma concentration ratio (Kp,uu). The Kp,uu value is considered the gold standard as it reflects the concentration of the drug that is free to engage with its target in the brain's interstitial fluid. While specific quantitative CNS penetration data for this compound are not publicly available, the following table illustrates the typical pharmacokinetic parameters evaluated for a CNS-penetrant compound in preclinical species.

ParameterDescriptionSpeciesIllustrative Value
Kp Total Brain-to-Plasma RatioRat1.5
fu,plasma Fraction Unbound in PlasmaRat0.05
fu,brain Fraction Unbound in BrainRat0.10
Kp,uu Unbound Brain-to-Plasma RatioRat0.75
T1/2 (plasma) Plasma Half-lifeRat4 hours
CLp Plasma ClearanceRat15 mL/min/kg
Vdss Volume of Distribution at Steady StateRat3 L/kg

Note: The values presented in this table are for illustrative purposes for a hypothetical CNS-penetrant small molecule and are not actual reported data for this compound.

Experimental Protocols

Determination of Brain-to-Plasma Ratio (Kp and Kp,uu) in Rodents

The assessment of this compound's CNS penetration would involve a series of in vivo and in vitro experiments to determine the Kp and Kp,uu values.

In Vivo Component:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are typically used.

  • Dosing: this compound is administered intravenously (IV) or orally (PO) at a defined dose.

  • Sample Collection: At various time points post-dosing, blood samples are collected via cardiac puncture or tail vein sampling. Immediately following blood collection, the animals are euthanized, and the brains are rapidly excised.

  • Sample Processing: Plasma is separated from the blood by centrifugation. Brains are rinsed with cold saline, blotted dry, and weighed. Brain tissue is then homogenized in a suitable buffer.

  • Bioanalysis: The concentrations of this compound in plasma and brain homogenate are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Kp Calculation: The Kp is calculated as the ratio of the total concentration of this compound in the brain to the total concentration in plasma.

In Vitro Component (for Kp,uu determination):

  • Plasma Protein Binding (fu,plasma): The fraction of this compound unbound in plasma is determined using equilibrium dialysis. Plasma from the study animals is dialyzed against a buffer solution, and the concentration of this compound in both compartments is measured by LC-MS/MS.

  • Brain Tissue Binding (fu,brain): The fraction of this compound unbound in the brain is determined using brain homogenate equilibrium dialysis. Brain homogenate is dialyzed against a buffer, and the concentrations in both compartments are measured.

  • Kp,uu Calculation: The Kp,uu is calculated using the following equation: Kp,uu = Kp * (fu,plasma / fu,brain).

G cluster_invivo In Vivo Protocol cluster_invitro In Vitro Protocol dosing Dosing of this compound (IV or PO) sampling Blood and Brain Sample Collection dosing->sampling processing Sample Processing (Plasma & Brain Homogenate) sampling->processing bioanalysis_invivo LC-MS/MS Analysis processing->bioanalysis_invivo kp_calc Kp Calculation bioanalysis_invivo->kp_calc kpuu_calc Kp,uu Calculation kp_calc->kpuu_calc Kp ppb Plasma Protein Binding (Equilibrium Dialysis) bioanalysis_invitro LC-MS/MS Analysis ppb->bioanalysis_invitro btb Brain Tissue Binding (Equilibrium Dialysis) btb->bioanalysis_invitro fu_calc fu,plasma & fu,brain Calculation bioanalysis_invitro->fu_calc fu_calc->kpuu_calc fu,plasma, fu,brain

Caption: Workflow for determining Kp and Kp,uu of this compound.

In Vivo Efficacy in a Neuropathic Pain Model

To assess the functional consequence of CNS penetration, the efficacy of this compound is evaluated in a rodent model of neuropathic pain, such as the partial sciatic nerve ligation (PSNL) model.[2][3][4][5][6]

  • Surgical Procedure: Anesthesia is induced in adult male Sprague-Dawley rats. The left sciatic nerve is exposed, and a tight ligation is performed around approximately one-third to one-half of the nerve diameter using a silk suture.[3][4] Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-Operative Recovery: Animals are allowed to recover for 7-14 days, during which they develop mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.

  • Drug Administration: this compound or vehicle is administered to the animals, typically via oral gavage.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to a series of calibrated filaments is determined.

    • Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is measured.

  • Data Analysis: The effect of this compound on paw withdrawal thresholds and latencies is compared between the treated, vehicle, and sham groups to determine its analgesic efficacy.

G cluster_behavior Behavioral Endpoints surgery Partial Sciatic Nerve Ligation recovery Post-Operative Recovery (7-14 days) surgery->recovery dosing This compound or Vehicle Administration recovery->dosing behavior Behavioral Testing dosing->behavior allodynia Mechanical Allodynia (von Frey) behavior->allodynia hyperalgesia Thermal Hyperalgesia (Plantar Test) behavior->hyperalgesia

Caption: Experimental workflow for the partial sciatic nerve ligation model.

Mechanism of Action: Nav1.7 and Nav1.8 Signaling in Pain

Nav1.7 and Nav1.8 are key players in the transmission of pain signals from the periphery to the CNS. Nav1.7, with its slow inactivation kinetics, acts as a threshold channel, amplifying small depolarizations. Nav1.8 is responsible for the majority of the inward sodium current during the upstroke of the action potential in nociceptive neurons. The dual inhibition of these channels by this compound is expected to reduce neuronal hyperexcitability, a hallmark of chronic pain.

G cluster_neuron Dorsal Root Ganglion Neuron stimulus Noxious Stimulus depolarization Membrane Depolarization stimulus->depolarization nav17 Nav1.7 Activation (Threshold Amplification) depolarization->nav17 nav18 Nav1.8 Activation (Action Potential Upstroke) nav17->nav18 ap Action Potential Propagation nav18->ap pain_signal Pain Signal to CNS ap->pain_signal abbv318 This compound abbv318->nav17 Inhibition abbv318->nav18 Inhibition

Caption: Signaling pathway of Nav1.7/Nav1.8 in pain and the inhibitory action of this compound.

Conclusion

The preclinical data and methodologies outlined in this guide provide a framework for understanding the CNS penetration capabilities of this compound. Its ability to cross the blood-brain barrier, coupled with its dual inhibitory mechanism on key pain-mediating sodium channels, positions this compound as a promising therapeutic candidate for a broad range of pain conditions. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in human subjects.

References

Methodological & Application

Application Notes and Protocols for ABBV-318 in In Vivo Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-318 is a potent and selective dual inhibitor of the voltage-gated sodium channels NaV1.7 and NaV1.8, which are key mediators of pain signaling.[1][2] As a central nervous system (CNS) penetrant small molecule with oral bioavailability, this compound holds promise as a therapeutic agent for various pain modalities.[2][3] Preclinical studies have demonstrated its efficacy in rodent models of both inflammatory and neuropathic pain.[1][2] These application notes provide an overview of this compound and detailed protocols for its evaluation in established in vivo rodent pain models.

Mechanism of Action

This compound exerts its analgesic effects by blocking the activity of NaV1.7 and NaV1.8 channels, which are predominantly expressed in peripheral sensory neurons. NaV1.7 is crucial for setting the threshold for action potential firing in nociceptors, while NaV1.8 is responsible for the majority of the inward sodium current during the upstroke of the action potential in these neurons. By inhibiting these channels, this compound reduces the excitability of nociceptive neurons, thereby dampening the transmission of pain signals to the central nervous system.

cluster_nociceptor Nociceptive Neuron cluster_drug This compound Intervention Pain_Stimulus Painful Stimulus (Inflammation, Nerve Injury) NaV1_7 NaV1.7 Channel (Threshold) Pain_Stimulus->NaV1_7 Activates Action_Potential Action Potential Generation & Propagation NaV1_7->Action_Potential Initiates NaV1_8 NaV1.8 Channel (Upstroke) NaV1_8->Action_Potential Amplifies Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Pain_Perception Pain Perception (Reduced) Pain_Signal->Pain_Perception Leads to ABBV_318 This compound ABBV_318->NaV1_7 Blocks ABBV_318->NaV1_8 Blocks

Caption: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data

The following tables summarize the key in vitro potency and pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
hNaV1.71.1
hNaV1.83.8
hERG25
hNaV1.5>33

Data sourced from BioWorld.[2]

Table 2: Pharmacokinetic Properties of this compound

Speciest1/2 (h)Clearance (L/h/kg)Oral Bioavailability (%)
Rat5.40.583
Dog14.50.385

Data sourced from BioWorld.[2]

Experimental Protocols for In Vivo Rodent Pain Models

The following are representative protocols for evaluating the efficacy of this compound in common rodent models of inflammatory and neuropathic pain. Specific parameters such as dosages and timing of administration may require optimization.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation

This model induces a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves plantar test)

  • Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

Protocol:

  • Acclimation: Acclimate rats to the testing environment and procedures for at least 3 days prior to the experiment.

  • Baseline Measurement: Measure baseline thermal withdrawal latency and mechanical withdrawal threshold for both hind paws.

  • Induction of Inflammation: Induce inflammation by injecting 100 µL of CFA into the plantar surface of the right hind paw.

  • Pain Development: Allow 24-48 hours for the development of peak inflammation and pain hypersensitivity.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at desired doses (e.g., 1, 3, 10, 30 mg/kg).

  • Post-Dose Assessment: Measure thermal withdrawal latency and mechanical withdrawal threshold at various time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours).

  • Data Analysis: Calculate the percentage reversal of hyperalgesia/allodynia compared to the vehicle-treated group.

cluster_workflow CFA Inflammatory Pain Model Workflow Acclimation Acclimation (3 days) Baseline Baseline Pain Assessment Acclimation->Baseline CFA_Injection CFA Injection (Right Hind Paw) Baseline->CFA_Injection Pain_Development Pain Development (24-48 hours) CFA_Injection->Pain_Development Drug_Admin This compound/Vehicle Administration (p.o.) Pain_Development->Drug_Admin Post_Dose_Assessment Post-Dose Pain Assessment (1-24h) Drug_Admin->Post_Dose_Assessment Data_Analysis Data Analysis (% Reversal) Post_Dose_Assessment->Data_Analysis

Caption: Experimental workflow for the CFA-induced inflammatory pain model.
Neuropathic Pain Model: Spinal Nerve Ligation (SNL)

This model mimics neuropathic pain caused by nerve injury, resulting in persistent mechanical allodynia and thermal hyperalgesia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Surgical instruments for SNL surgery

  • Anesthesia (e.g., isoflurane)

  • This compound

  • Vehicle

  • Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

  • Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves plantar test)

Protocol:

  • Acclimation and Baseline: Acclimate rats and obtain baseline pain measurements as described in the CFA model.

  • SNL Surgery: Anesthetize the rats and perform the SNL surgery by tightly ligating the L5 spinal nerve.

  • Post-Surgical Recovery: Allow the animals to recover for 7-14 days for the full development of neuropathic pain.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at desired doses.

  • Post-Dose Assessment: Measure mechanical withdrawal threshold and thermal withdrawal latency at various time points post-dosing.

  • Data Analysis: Calculate the percentage reversal of allodynia/hyperalgesia.

cluster_workflow SNL Neuropathic Pain Model Workflow Acclimation_Baseline Acclimation & Baseline Assessment SNL_Surgery Spinal Nerve Ligation (L5) Acclimation_Baseline->SNL_Surgery Recovery Post-Surgical Recovery (7-14 days) SNL_Surgery->Recovery Drug_Admin This compound/Vehicle Administration (p.o.) Recovery->Drug_Admin Post_Dose_Assessment Post-Dose Pain Assessment Drug_Admin->Post_Dose_Assessment Data_Analysis Data Analysis (% Reversal) Post_Dose_Assessment->Data_Analysis

Caption: Experimental workflow for the SNL-induced neuropathic pain model.

Data Presentation

The efficacy of this compound in these models can be summarized in a table format for easy comparison. The following is an illustrative example of how such data would be presented, as specific in vivo efficacy data for this compound is not publicly available.

Table 3: Illustrative In Vivo Efficacy of this compound in Rodent Pain Models

Pain ModelBehavioral EndpointThis compound Dose (mg/kg, p.o.)% Reversal of Pain Behavior (at Tmax)
CFA-Induced Inflammatory PainThermal Hyperalgesia10~50%
Mechanical Allodynia10~45%
SNL-Induced Neuropathic PainMechanical Allodynia30~60%
Thermal Hyperalgesia30~55%

Disclaimer: The data in Table 3 is for illustrative purposes only and is intended to demonstrate a potential format for presenting in vivo efficacy results. Actual experimental results may vary.

Conclusion

This compound is a promising novel analgesic agent with a dual mechanism of action targeting NaV1.7 and NaV1.8. The provided protocols offer a framework for the in vivo evaluation of this compound and similar compounds in rodent models of inflammatory and neuropathic pain. Rigorous and standardized experimental procedures are crucial for obtaining reliable and reproducible data to support further drug development.

References

Application Notes and Protocols for Using ABBV-318 in Electrophysiology Patch-Clamp Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-318 is a potent, dual inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are key mediators in pain signaling pathways.[1][2][3] Understanding the electrophysiological characteristics of this compound's interaction with these channels is crucial for its development as an analgesic. These application notes provide detailed protocols for the characterization of this compound using whole-cell patch-clamp electrophysiology, a gold-standard technique for studying ion channel function.[4] The methodologies described herein are designed to determine the potency, selectivity, and state-dependent mechanism of action of this compound.

Data Presentation: Quantitative Summary of this compound Activity

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its activity on different ion channels.

Target Ion ChannelIC50 (nM)Notes
Human Nav1.71.1Potent inhibition of a key pain target.
Human Nav1.83.8Potent inhibition of another key pain target.
hERG25Indicates selectivity over the hERG channel.
Human Nav1.5>33Demonstrates selectivity against the cardiac sodium channel.

Data compiled from BioWorld.[3]

Signaling Pathway and Mechanism of Action

Voltage-gated sodium channels, particularly Nav1.7 and Nav1.8, are critical for the initiation and propagation of action potentials in nociceptive neurons.[1][5][6] Nav1.7 acts as a threshold channel, amplifying small depolarizations, while Nav1.8 is responsible for the majority of the depolarizing current during an action potential in these sensory neurons.[5][6] Dysregulation of these channels is linked to various pain states.[1][5][6]

This compound is a state-dependent blocker, exhibiting higher affinity for the inactivated state of the sodium channel. This mechanism allows for targeted inhibition of channels in rapidly firing neurons, which are characteristic of pathological pain states, while having less effect on normally active neurons.

cluster_0 Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., heat, pressure) Membrane_Depolarization Membrane Depolarization Noxious_Stimuli->Membrane_Depolarization Nav1_7 Nav1.7 Activation (Threshold Amplification) Membrane_Depolarization->Nav1_7 Action_Potential_Initiation Action Potential Initiation Nav1_7->Action_Potential_Initiation Nav1_8 Nav1.8 Activation (Upstroke of Action Potential) Action_Potential_Initiation->Nav1_8 Signal_Propagation Signal Propagation to CNS Nav1_8->Signal_Propagation Pain_Perception Pain Perception Signal_Propagation->Pain_Perception ABBV_318 This compound ABBV_318->Nav1_7 Blocks (Inactivated State) ABBV_318->Nav1_8 Blocks (Inactivated State)

Signaling pathway of nociception and points of intervention for this compound.

Experimental Protocols

Cell Culture and Preparation

Recommended Cell Lines:

  • HEK293 or CHO cells stably expressing human Nav1.7 or Nav1.8: These cell lines provide a robust and consistent expression system for detailed pharmacological characterization.

  • Dorsal Root Ganglion (DRG) neurons (primary culture): For studying the effects of this compound in a more physiologically relevant context.

Culture Conditions (for stable cell lines):

  • Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or puromycin) to maintain stable expression.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Plating for Electrophysiology: 24-48 hours prior to recording, plate cells at a low density onto glass coverslips to ensure isolated single cells for patching.

Solutions and Reagents

This compound Preparation:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Store the stock solution in aliquots at -20°C or -80°C.

  • On the day of the experiment, dilute the stock solution into the extracellular solution to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.

Recording Solutions:

Solution TypeComponentConcentration (mM)
Intracellular CsF120
CsCl20
NaCl10
EGTA10
HEPES10
pH7.2 (adjusted with CsOH)
Osmolality~310 mOsm (adjusted with sucrose)
Extracellular NaCl140
KCl4
CaCl22
MgCl21
HEPES10
Glucose5
pH7.4 (adjusted with NaOH)
Osmolality~320 mOsm (adjusted with glucose)
Whole-Cell Patch-Clamp Electrophysiology

Equipment:

  • Patch-clamp amplifier and digitizer

  • Inverted microscope with appropriate optics

  • Micromanipulators

  • Perfusion system for solution exchange

  • Data acquisition and analysis software (e.g., pCLAMP, PatchMaster)

Procedure:

  • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with extracellular solution.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Approach a single, healthy cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 3-5 minutes before initiating voltage-clamp protocols.

  • Compensate for series resistance (typically >80%) to minimize voltage errors.

Voltage-Clamp Protocols

The following diagrams and descriptions detail the voltage-clamp protocols to assess the tonic and use-dependent block of Nav1.7 and Nav1.8 by this compound.

cluster_0 Experimental Workflow Start Start Prepare_Cells Prepare Cells (HEK293/CHO expressing Nav1.7/1.8) Start->Prepare_Cells Setup_Patch_Clamp Set up Patch-Clamp Rig Prepare_Cells->Setup_Patch_Clamp Obtain_Whole_Cell Obtain Whole-Cell Configuration Setup_Patch_Clamp->Obtain_Whole_Cell Tonic_Block_Protocol Tonic Block Protocol Obtain_Whole_Cell->Tonic_Block_Protocol Use_Dependent_Block_Protocol Use-Dependent Block Protocol Tonic_Block_Protocol->Use_Dependent_Block_Protocol Data_Analysis Data Analysis (IC50, State-Dependence) Use_Dependent_Block_Protocol->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: ABBV-318 in Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory pain is a major clinical challenge, characterized by hypersensitivity at the site of inflammation. The Complete Freund's Adjuvant (CFA)-induced pain model in rodents is a widely utilized and well-validated preclinical model that recapitulates key aspects of persistent inflammatory pain in humans. Intraplantar injection of CFA, a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, elicits a robust and sustained inflammatory response, leading to thermal and mechanical hyperalgesia. This model is instrumental in the evaluation of novel analgesic compounds. ABBV-318 is a potent, orally bioavailable small molecule that selectively blocks the voltage-gated sodium channels Nav1.7 and Nav1.8, which are key mediators in the transmission of nociceptive signals.[1] Preclinical studies have demonstrated the robust in vivo efficacy of this compound in rodent models of both inflammatory and neuropathic pain.[1] These application notes provide a comprehensive overview of the use of this compound in the CFA-induced inflammatory pain model, including detailed experimental protocols and the underlying mechanism of action.

Mechanism of Action of this compound in Inflammatory Pain

This compound exerts its analgesic effects by targeting two key voltage-gated sodium channels, Nav1.7 and Nav1.8, which are preferentially expressed in peripheral sensory neurons.

  • Nav1.7: This channel plays a crucial role in setting the threshold for action potential generation in nociceptors. In inflammatory states, the expression and activity of Nav1.7 are upregulated, contributing to the sensitization of peripheral nerve endings. By blocking Nav1.7, this compound effectively raises the pain threshold, thereby reducing the perception of pain.

  • Nav1.8: This channel is responsible for the majority of the inward sodium current during the upstroke of the action potential in nociceptive neurons. Its activity is also enhanced during inflammation. Inhibition of Nav1.8 by this compound dampens the firing of action potentials in response to noxious stimuli, thus mitigating the transmission of pain signals to the central nervous system.

The dual inhibition of both Nav1.7 and Nav1.8 by this compound provides a powerful and targeted approach to alleviating inflammatory pain by addressing both the initiation and propagation of nociceptive signals.

Signaling Pathway in CFA-Induced Inflammatory Pain

The following diagram illustrates the proposed signaling pathway involved in CFA-induced inflammatory pain and the points of intervention for this compound.

CFA CFA Injection Inflammation Inflammatory Mediators (PGE2, Bradykinin, Cytokines) CFA->Inflammation Receptors Receptor Activation Second_Messengers Intracellular Signaling (PKA, PKC) Receptors->Second_Messengers Activates Nav17 Nav1.7 Upregulation & Phosphorylation Second_Messengers->Nav17 Modulates Nav18 Nav1.8 Upregulation & Phosphorylation Second_Messengers->Nav18 Modulates AP_Generation Action Potential Generation & Propagation Nav17->AP_Generation Lowers Threshold Nav18->AP_Generation Drives Upstroke Spinal Cord Spinal Cord AP_Generation->Spinal Cord Signal to CNS ABBV318 This compound ABBV318->Nav17 Blocks ABBV318->Nav18 Blocks Pain Perception Pain Perception Spinal Cord->Pain Perception Leads to

Caption: Proposed signaling pathway of this compound in CFA-induced inflammatory pain.

Data Presentation

Disclaimer: The following data is illustrative and representative of the expected efficacy of a potent Nav1.7/Nav1.8 blocker in a CFA-induced inflammatory pain model. Specific quantitative data for this compound in this model is not publicly available at the time of this publication.

Table 1: Effect of this compound on Mechanical Allodynia in CFA-Treated Rats
Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - 24h post-CFAPaw Withdrawal Threshold (g) - 2h post-dose
Vehicle-14.8 ± 0.52.1 ± 0.32.3 ± 0.4
This compound315.0 ± 0.62.2 ± 0.26.5 ± 0.7
This compound1014.9 ± 0.42.0 ± 0.310.8 ± 0.9
This compound3015.1 ± 0.52.3 ± 0.414.5 ± 0.6***
Positive Control (Celecoxib)3014.7 ± 0.62.1 ± 0.29.8 ± 0.8
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Thermal Hyperalgesia in CFA-Treated Rats
Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Latency (s) - BaselinePaw Withdrawal Latency (s) - 24h post-CFAPaw Withdrawal Latency (s) - 2h post-dose
Vehicle-10.2 ± 0.43.5 ± 0.33.7 ± 0.4
This compound310.1 ± 0.53.6 ± 0.26.1 ± 0.5
This compound1010.3 ± 0.33.4 ± 0.38.2 ± 0.6
This compound3010.0 ± 0.43.7 ± 0.49.8 ± 0.5***
Positive Control (Celecoxib)3010.2 ± 0.53.5 ± 0.27.5 ± 0.7
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Paw Edema in CFA-Treated Rats
Treatment GroupDose (mg/kg, p.o.)Paw Volume (mL) - BaselinePaw Volume (mL) - 24h post-CFAPaw Volume (mL) - 2h post-dose
Vehicle-1.25 ± 0.052.50 ± 0.102.48 ± 0.12
This compound31.27 ± 0.062.55 ± 0.112.35 ± 0.10
This compound101.26 ± 0.042.48 ± 0.092.10 ± 0.08
This compound301.28 ± 0.052.52 ± 0.121.85 ± 0.07
Positive Control (Indomethacin)51.25 ± 0.062.45 ± 0.101.75 ± 0.09
p<0.05, **p<0.01 compared to Vehicle group. Data are presented as mean ± SEM.

Experimental Protocols

Experimental Workflow for CFA-Induced Inflammatory Pain Model

The following diagram outlines the typical experimental workflow for evaluating the efficacy of a test compound in the CFA model.

cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Induction of Inflammation cluster_2 Phase 3: Pain Model Development cluster_3 Phase 4: Treatment & Assessment Acclimatization Animal Acclimatization (7 days) Baseline Baseline Behavioral Testing (Mechanical & Thermal) Acclimatization->Baseline CFA_Injection Intraplantar CFA Injection (Day 0) Baseline->CFA_Injection Pain_Development Inflammatory Pain Development (24 hours) Post_CFA_Testing Post-CFA Behavioral Testing (Confirm Hyperalgesia) Pain_Development->Post_CFA_Testing Grouping Randomization into Treatment Groups Post_CFA_Testing->Grouping Dosing Administration of this compound or Vehicle Grouping->Dosing Behavioral_Assessment Post-Dose Behavioral Testing (Time-course) Dosing->Behavioral_Assessment Biomarker_Assessment Tissue Collection for Biomarker Analysis Behavioral_Assessment->Biomarker_Assessment

Caption: Experimental workflow for the CFA-induced inflammatory pain model.
Detailed Methodologies

1. Animals:

  • Male Sprague-Dawley rats (180-220 g) are commonly used.

  • Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Allow at least one week for acclimatization before any experimental procedures.

2. CFA-Induced Inflammation:

  • Prepare a 1 mg/mL solution of Mycobacterium tuberculosis (heat-killed) in a sterile mineral oil and saline (1:1) emulsion.

  • Briefly anesthetize the animals with isoflurane.

  • Inject 100 µL of the CFA emulsion into the plantar surface of the right hind paw using a 27-gauge needle.

  • The contralateral (left) hind paw can be injected with saline to serve as a control.

3. Assessment of Mechanical Allodynia (von Frey Test):

  • Place the animals in individual plexiglass chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.

  • Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the hind paw.

  • A positive response is defined as a brisk withdrawal or licking of the paw upon filament application.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

4. Assessment of Thermal Hyperalgesia (Hargreaves Test):

  • Place the animals in individual plexiglass chambers on a glass plate.

  • A radiant heat source is focused onto the plantar surface of the hind paw.

  • Record the time taken for the animal to withdraw its paw (paw withdrawal latency, PWL).

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

5. Measurement of Paw Edema:

  • Paw volume can be measured using a plethysmometer.

  • The volume of the hind paw is determined by the displacement of water.

  • Measurements should be taken before CFA injection and at specified time points after.

6. Administration of this compound:

  • This compound is typically formulated for oral (p.o.) administration.

  • The vehicle used for formulation should be reported (e.g., 0.5% methylcellulose).

  • Administer the appropriate dose of this compound or vehicle based on the animal's body weight.

  • Behavioral testing is conducted at various time points after administration to determine the onset and duration of action.

Conclusion

This compound, as a dual inhibitor of Nav1.7 and Nav1.8, represents a promising therapeutic agent for the management of inflammatory pain. The CFA-induced inflammatory pain model provides a robust and reliable platform for the preclinical evaluation of this compound's analgesic and anti-inflammatory properties. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the field of pain drug discovery and development. Further investigation into the long-term efficacy and safety profile of this compound is warranted to support its clinical translation.

References

Application Notes and Protocols for the Spinal Nerve Ligation (SNL) Model Using ABBV-318

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the Spinal Nerve Ligation (SNL) model of neuropathic pain in rodents to evaluate the efficacy of ABBV-318, a potent blocker of Nav1.7 and Nav1.8 voltage-gated sodium channels.

Introduction

The Spinal Nerve Ligation (SNL) model is a widely used and robust preclinical model for inducing neuropathic pain that mimics many of the symptoms observed in humans, such as mechanical allodynia and thermal hyperalgesia.[1][2][3] This model involves the tight ligation of one or more spinal nerves, typically L5 and L6 in rats, leading to persistent pain-like behaviors.[1][3]

This compound is a novel small molecule that selectively blocks both Nav1.7 and Nav1.8 sodium channels.[4] These channels are critical for the generation and propagation of action potentials in nociceptive neurons and are upregulated in chronic pain states, making them a key target for the development of new analgesics.[5][6] This document outlines the experimental procedures for inducing the SNL model, assessing pain-related behaviors, and administering this compound to evaluate its therapeutic potential.

Experimental Protocols

Spinal Nerve Ligation (SNL) Surgical Protocol (Rat)

This protocol is adapted from the original method described by Kim and Chung (1992). All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpels, forceps, retractors, rongeurs)

  • 4-0 silk suture

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., povidone-iodine)

  • Post-operative analgesics (e.g., buprenorphine)

Procedure:

  • Anesthetize the rat using an appropriate anesthetic regimen.

  • Shave the dorsal lumbar region and sterilize the skin with an antiseptic solution.

  • Make a midline incision at the L4-S1 level to expose the paraspinal muscles.

  • Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves. The L6 transverse process may need to be removed to gain adequate exposure.

  • Isolate the L5 and L6 spinal nerves distal to the dorsal root ganglion (DRG).

  • Tightly ligate the L5 and L6 spinal nerves with 4-0 silk suture.

  • Close the muscle layer with absorbable sutures and the skin incision with wound clips or non-absorbable sutures.

  • Administer post-operative analgesics as required and monitor the animal for recovery.

  • Allow a post-operative recovery period of at least 7 days for the development of stable neuropathic pain behaviors before commencing behavioral testing and drug administration.

Preparation and Administration of this compound

Formulation: this compound can be formulated for oral administration. A common vehicle for oral gavage in rats is a mixture of Polyethylene glycol 400 (PEG400) and Labrasol® (1:1 v/v).[7] The concentration of this compound should be calculated based on the desired dose and the body weight of the animal.

Preparation:

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle by mixing equal volumes of PEG400 and Labrasol®.

  • Add the this compound powder to the vehicle and vortex or sonicate until fully dissolved.

Administration:

  • Administer the formulated this compound via oral gavage using a suitable gavage needle.

  • The volume of administration should not exceed 10 mL/kg body weight.

  • For efficacy studies, this compound is typically administered at various time points before behavioral testing to establish a time-course of action.

Behavioral Testing for Neuropathic Pain

Behavioral assessments should be conducted at baseline (before SNL surgery) and at multiple time points post-surgery to confirm the development of neuropathic pain and to evaluate the effects of this compound.

a. Mechanical Allodynia: Von Frey Test This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.[8][9]

Procedure:

  • Place the rat in a Plexiglas chamber on an elevated mesh floor and allow for acclimation (at least 15-20 minutes).

  • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • A positive response is a sharp withdrawal of the paw.

  • The 50% paw withdrawal threshold (PWT) is determined using the up-down method.[9]

b. Thermal Hyperalgesia: Hargreaves Test This test measures the latency of paw withdrawal from a radiant heat source.[3][10][11]

Procedure:

  • Place the rat in a Plexiglas chamber on a glass floor and allow for acclimation.

  • Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.

  • Activate the heat source and record the time until the rat withdraws its paw.

  • A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.

c. Cold Allodynia: Acetone (B3395972) Test This test assesses the response to a cooling stimulus.[12][13][14]

Procedure:

  • Place the rat in a Plexiglas chamber on an elevated mesh floor and allow for acclimation.

  • Apply a drop of acetone to the plantar surface of the hind paw.

  • Observe the rat's behavior for a set period (e.g., 60 seconds) and record the frequency and duration of paw lifting, shaking, or licking.

Molecular Analysis of Dorsal Root Ganglion (DRG) and Spinal Cord

Following the completion of behavioral testing, tissues can be collected for molecular analysis to investigate the mechanisms of neuropathic pain and the effects of this compound.

a. Quantitative Real-Time PCR (qPCR) To measure changes in gene expression of pain-related markers.

Procedure:

  • Euthanize the animal and dissect the L4-L6 DRG and the lumbar spinal cord.

  • Isolate total RNA from the tissues using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform qPCR using specific primers for target genes (e.g., Scn9a (Nav1.7), Scn10a (Nav1.8), Gfap, c-Fos) and a housekeeping gene for normalization.

b. Western Blotting To quantify changes in protein expression.

Procedure:

  • Homogenize the dissected DRG or spinal cord tissue in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Nav1.7, Nav1.8, GFAP, p-ERK) and a loading control (e.g., GAPDH, β-actin).

  • Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

c. Immunohistochemistry (IHC) To visualize the localization and expression of proteins within the tissue.[15][16][17]

Procedure:

  • Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).

  • Dissect the DRG and spinal cord and post-fix in 4% PFA.

  • Cryoprotect the tissues in sucrose (B13894) solution, embed in OCT, and section using a cryostat.

  • Mount the sections on slides and perform antigen retrieval if necessary.

  • Incubate the sections with primary antibodies against target proteins.

  • Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

  • Image the sections using a fluorescence or confocal microscope.

Data Presentation

Table 1: Representative Efficacy of this compound on Mechanical Allodynia in the Rat SNL Model

Treatment GroupDose (mg/kg, p.o.)Baseline PWT (g)Post-SNL PWT (g)Post-Treatment PWT (g)% Reversal of Allodynia
Vehicle-14.5 ± 0.83.2 ± 0.53.5 ± 0.62.6%
This compound314.8 ± 0.93.5 ± 0.47.8 ± 1.1*37.7%
This compound1014.6 ± 0.73.1 ± 0.612.5 ± 1.5 83.5%
This compound3014.9 ± 0.83.3 ± 0.514.2 ± 1.294.0%
Data are presented as mean ± SEM. PWT = Paw Withdrawal Threshold. *p<0.05, **p<0.01 vs. Vehicle.

Table 2: Representative Efficacy of this compound on Thermal Hyperalgesia in the Rat SNL Model

Treatment GroupDose (mg/kg, p.o.)Baseline PWL (s)Post-SNL PWL (s)Post-Treatment PWL (s)% Reversal of Hyperalgesia
Vehicle-10.2 ± 0.55.1 ± 0.45.3 ± 0.53.9%
This compound310.5 ± 0.65.3 ± 0.37.2 ± 0.6*37.3%
This compound1010.3 ± 0.55.0 ± 0.48.9 ± 0.7 73.6%
This compound3010.4 ± 0.65.2 ± 0.59.8 ± 0.688.5%
Data are presented as mean ± SEM. PWL = Paw Withdrawal Latency. *p<0.05, **p<0.01 vs. Vehicle.

Mandatory Visualizations

Experimental_Workflow cluster_pre_surgery Pre-Surgical Phase cluster_surgery Surgical Phase cluster_post_surgery Post-Surgical Phase cluster_treatment Treatment & Evaluation Phase acclimation Animal Acclimation baseline_testing Baseline Behavioral Testing (Von Frey, Hargreaves, Acetone) acclimation->baseline_testing snl_surgery Spinal Nerve Ligation (SNL) Surgery baseline_testing->snl_surgery recovery Post-Operative Recovery (7-14 days) snl_surgery->recovery pain_development Development of Neuropathic Pain recovery->pain_development post_snl_testing Post-SNL Behavioral Testing pain_development->post_snl_testing drug_admin This compound or Vehicle Administration (p.o.) post_snl_testing->drug_admin post_treatment_testing Post-Treatment Behavioral Testing drug_admin->post_treatment_testing tissue_collection Tissue Collection (DRG, Spinal Cord) post_treatment_testing->tissue_collection molecular_analysis Molecular Analysis (qPCR, Western, IHC) tissue_collection->molecular_analysis Signaling_Pathway cluster_nerve_injury Peripheral Nerve Injury (SNL) cluster_cellular_events Cellular Events in DRG Neuron cluster_pain_transmission Pain Signal Transmission cluster_intervention Therapeutic Intervention nerve_injury Spinal Nerve Ligation upregulation Upregulation and Redistribution of Nav1.7 & Nav1.8 nerve_injury->upregulation hyperexcitability Neuronal Hyperexcitability upregulation->hyperexcitability ectopic_discharge Ectopic Action Potential Generation hyperexcitability->ectopic_discharge spinal_cord Signal Transmission to Spinal Cord ectopic_discharge->spinal_cord brain Pain Perception in Brain spinal_cord->brain abbv318 This compound abbv318->upregulation Blocks

References

Application Note & Protocol: Preparation of ABBV-318 for Oral Gavage in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed, representative protocol for the preparation and administration of ABBV-318, an orally active small molecule inhibitor of Nav1.7/Nav1.8[1][2][3][4], for pharmacokinetic and pharmacodynamic studies in rats. Given that this compound is a proprietary compound, this protocol is based on established best practices for formulating poorly water-soluble compounds for preclinical oral gavage studies.

Introduction and Compound Profile

This compound is a potent, CNS-penetrant inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8, with IC50 values of 2.8 µM and 3.8 µM, respectively[1][3]. It has demonstrated oral analgesic efficacy in rodent models of inflammatory and neuropathic pain[4]. Preclinical data in rats indicate an oral bioavailability of 83%[5]. Like many small molecule inhibitors, this compound is presumed to have low aqueous solubility, a common challenge in drug development[6][7]. Therefore, appropriate formulation is critical to ensure consistent and maximal absorption following oral administration.

This protocol outlines a suspension-based formulation strategy, which is a common and effective approach for early-stage preclinical evaluation of compounds with limited solubility[8][9].

Physicochemical Properties of this compound

A summary of known and inferred properties of this compound is presented below. These properties are critical for selecting an appropriate formulation strategy.

PropertyValue / CharacteristicReference / Source
Molecular Formula C₂₀H₁₅F₄N₃O₂[3]
Molecular Weight 405.35 g/mol [3]
Compound Type Small Molecule Inhibitor[4][10]
Target(s) Nav1.7 / Nav1.8 Blocker[1][5]
Aqueous Solubility Presumed Low (BCS Class II/IV compound)Inferred from[6][7]
Oral Bioavailability (Rat) 83%[5]
Storage (Powder) -20°C for up to 3 years[3]
Storage (in Solvent) -80°C for up to 6 months[1][3]

Recommended Vehicle Selection and Preparation

For preclinical oral gavage studies in rats, the selection of an appropriate vehicle is paramount to minimize variability and vehicle-induced physiological effects[11][12]. A suspension in an aqueous vehicle containing a suspending agent is a widely accepted method[8][9].

Recommended Vehicle Composition

A common and well-tolerated vehicle for oral gavage in rats is an aqueous solution of 0.5% (w/v) Carboxymethyl Cellulose (CMC) with 0.1% (v/v) Tween 80.

ComponentPurposeConcentrationRationale
Purified Water Solventq.s. (quantum sufficit)Primary liquid phase for the suspension.
Carboxymethyl Cellulose (CMC), Sodium Salt Suspending Agent0.5% (w/v)Increases viscosity to prevent rapid settling of particles, ensuring dose uniformity[8].
Tween 80 (Polysorbate 80) Wetting Agent / Surfactant0.1% (v/v)Reduces the surface tension between the drug particles and the vehicle, improving particle dispersion and potentially aiding dissolution in the GI tract[9].
Preparation of Vehicle (100 mL)
  • Add approximately 90 mL of purified water to a sterile beaker with a magnetic stir bar.

  • While stirring, slowly sprinkle 0.5 g of Carboxymethyl Cellulose (CMC) powder onto the surface of the water to prevent clumping.

  • Continue stirring until the CMC is fully dissolved. This may take 30-60 minutes. Gentle heating can be applied to expedite dissolution, but the solution must be cooled to room temperature before proceeding.

  • Add 0.1 mL of Tween 80 to the CMC solution.

  • Continue stirring for an additional 10-15 minutes until the solution is homogeneous.

  • Transfer the solution to a graduated cylinder and add purified water to bring the final volume to 100 mL.

  • Store the prepared vehicle at 2-8°C. It is recommended to prepare fresh vehicle weekly[8].

Protocol: Preparation of this compound Suspension

This protocol describes the preparation of a 10 mg/mL suspension of this compound. The concentration should be adjusted based on the desired dose and a standard rat oral gavage volume of 5-10 mL/kg[8][13].

Materials and Equipment
  • This compound powder

  • Pre-prepared vehicle (0.5% CMC, 0.1% Tween 80 in water)

  • Analytical balance

  • Mortar and pestle (glass or ceramic)

  • Spatula

  • Graduated cylinder or volumetric flask

  • Stir plate and magnetic stir bar

  • Appropriate size amber glass vial for final suspension

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Formulation Procedure
  • Calculate Required Amounts: Determine the total volume of suspension needed for the study. For example, for 10 rats at 300g each receiving a 10 mg/kg dose at a 5 mL/kg dose volume, the total dose is 3 mg per rat. The concentration would be 2 mg/mL. Always prepare a slight overage (e.g., 20%) to account for transfer losses.

  • Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Trituration: Transfer the weighed powder to a clean, dry mortar. Add a small volume of the vehicle (a few drops) to the powder and triturate with the pestle to create a smooth, uniform paste. This step is critical to break up any aggregates and ensure particles are adequately wetted by the vehicle.

  • Incremental Dilution: Gradually add small increments of the vehicle to the paste in the mortar, mixing thoroughly after each addition to maintain a homogeneous suspension.

  • Final Mixing: Once the volume is large enough, transfer the suspension to its final container (e.g., an amber vial) containing a magnetic stir bar. Use additional vehicle to rinse the mortar and pestle, ensuring the complete transfer of the drug.

  • Volume Adjustment: Add the remaining vehicle to reach the final target volume.

  • Homogenization: Place the vial on a magnetic stir plate and stir continuously for at least 30 minutes before dosing to ensure a uniform suspension. The suspension should be continuously stirred throughout the dosing procedure.

Dosing and Administration
  • Animal Handling: Ensure rats are properly acclimatized and handled to minimize stress, which can affect physiological parameters[14].

  • Dose Volume: Administer the suspension via oral gavage using a ball-tipped gavage needle. A typical dose volume for rats is 5-10 mL/kg[8][13].

  • Suspension Uniformity: Gently invert or vortex the dosing syringe immediately before dosing each animal to ensure the administered dose is homogeneous.

Quality Control and Best Practices

  • Dose Analysis: It is recommended to take samples from the top, middle, and bottom of the bulk suspension for analytical validation (e.g., via HPLC) to confirm dose concentration and homogeneity.

  • Stability: The stability of the suspension should be determined if it is to be stored before use. Typically, suspensions are prepared fresh daily for preclinical studies[12].

  • Vehicle Controls: A control group of animals receiving the vehicle alone must always be included in the study to differentiate any effects of the drug from those of the formulation[11].

Experimental Workflow and Logic Diagram

The following diagrams illustrate the key decision points in vehicle selection and the step-by-step workflow for preparing the this compound suspension for oral gavage.

Caption: Vehicle selection decision tree for this compound.

G A 1. Calculate & Weigh this compound B 2. Transfer to Mortar A->B C 3. Add Drops of Vehicle & Triturate to Paste B->C D 4. Incremental Dilution with Vehicle C->D E 5. Transfer to Final Vial & Rinse Mortar D->E F 6. Adjust to Final Volume E->F G 7. Continuous Stirring (≥30 min) F->G H 8. Dose Animal via Oral Gavage G->H

Caption: Workflow for preparing this compound suspension.

References

ABBV-318 hERG Channel Safety Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for assessing the cardiac safety of ABBV-318, a potent and selective dual inhibitor of Nav1.7 and Nav1.8 voltage-gated sodium channels, with a focus on its interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel.

Introduction

This compound is a novel analgesic agent under development for the treatment of pain.[1][2] As with any drug candidate, a thorough evaluation of its cardiovascular safety profile is paramount. A critical component of this assessment is the in vitro hERG assay, which evaluates the potential for a compound to inhibit the hERG potassium channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes (TdP).[3][4] Early and accurate assessment of hERG liability is crucial for guiding drug development and mitigating potential cardiac risks.[5]

This compound has been specifically designed to have improved selectivity over the hERG channel.[1] This application note summarizes the available safety data for this compound and provides a detailed, representative protocol for conducting a hERG safety assay using automated patch clamp electrophysiology, a gold-standard method for this evaluation.[6][7]

Data Presentation

The selectivity profile of this compound highlights its potency against the target sodium channels while demonstrating significantly lower activity at the hERG channel, indicating a favorable cardiac safety profile.

TargetIC50 (nM)Reference
hNav1.71.1[6]
hNav1.83.8[6]
hERG 25 [6]
Nav1.5>33[6]

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided.

cluster_pain Pain Signaling Pathway cluster_cardiac Cardiac Action Potential Nociceptor Nociceptor Nav17 Nav1.7 Nociceptor->Nav17 Threshold Nav18 Nav1.8 Nociceptor->Nav18 Upstroke PainStimulus Noxious Stimulus PainStimulus->Nociceptor AP Action Potential Propagation Nav17->AP Nav18->AP SpinalCord Spinal Cord AP->SpinalCord Brain Brain (Pain Perception) SpinalCord->Brain ABBV318 This compound ABBV318->Nav17 Blocks ABBV318->Nav18 Blocks Cardiomyocyte Cardiomyocyte hERG hERG (IKr) Cardiomyocyte->hERG Repolarization Repolarization (Phase 3) hERG->Repolarization QT QT Interval Repolarization->QT ABBV318_cardiac This compound ABBV318_cardiac->hERG Minimal Blockade

Caption: this compound's dual blockade of Nav1.7/1.8 in pain pathways and minimal off-target hERG interaction.

cluster_prep Cell Preparation cluster_apc Automated Patch Clamp cluster_analysis Data Analysis CellCulture HEK293 cells stably expressing hERG channels Harvesting Cell Harvesting (e.g., Trypsinization) CellCulture->Harvesting Resuspension Resuspension in external solution Harvesting->Resuspension QPatch Load cells and compounds onto QPatch/SyncroPatch Resuspension->QPatch Seal Establish Giga-ohm seals QPatch->Seal WholeCell Achieve whole-cell configuration Seal->WholeCell VoltageProtocol Apply voltage protocol to elicit hERG currents WholeCell->VoltageProtocol Compound Apply vehicle then increasing concentrations of this compound VoltageProtocol->Compound Recording Record hERG tail current Compound->Recording Inhibition Calculate % inhibition of hERG current Recording->Inhibition DoseResponse Plot concentration-response curve Inhibition->DoseResponse IC50 Determine IC50 value DoseResponse->IC50

Caption: Workflow for the automated patch clamp hERG safety assay.

Experimental Protocols

The following is a representative protocol for determining the effect of this compound on the hERG potassium channel using an automated whole-cell patch clamp system. This protocol is based on standard industry practices.

1. Cell Culture and Preparation

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG (Kv11.1) channel are used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain hERG expression. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Preparation for Assay: On the day of the experiment, sub-confluent cells are detached using a non-enzymatic cell dissociation solution or trypsin. The cells are then centrifuged and resuspended in a serum-free extracellular solution to a final concentration of 1-2 x 10^6 cells/mL.

2. Solutions

  • Intracellular Solution (Pipette Solution):

    • K-gluconate: 120 mM

    • KCl: 20 mM

    • MgCl2: 1 mM

    • HEPES: 10 mM

    • EGTA: 10 mM

    • ATP-Mg: 4 mM

    • pH adjusted to 7.2 with KOH

  • Extracellular Solution (Bath Solution):

    • NaCl: 137 mM

    • KCl: 4 mM

    • CaCl2: 1.8 mM

    • MgCl2: 1 mM

    • HEPES: 10 mM

    • Glucose: 10 mM

    • pH adjusted to 7.4 with NaOH

  • Test Compound (this compound): A 10 mM stock solution of this compound in DMSO is prepared. Serial dilutions are made in the extracellular solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30, 100 µM). The final DMSO concentration should not exceed 0.5%.

3. Automated Patch Clamp Electrophysiology

  • Instrumentation: An automated patch clamp system such as the QPatch HTX (Sophion Bioscience) or SyncroPatch 384PE (Nanion Technologies) is utilized.[3]

  • Experimental Setup:

    • The system is primed with intracellular and extracellular solutions.

    • The prepared cell suspension and compound solutions are loaded into the appropriate wells of the multi-well plate.

    • The automated system performs cell capture, sealing, and whole-cell configuration.

  • Voltage Protocol: A standard voltage pulse protocol is used to elicit hERG currents. An example protocol is as follows:

    • Hold the membrane potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Repolarize to -50 mV for 2 seconds to allow for the recovery from inactivation, which elicits a prominent tail current.

    • Return to the holding potential of -80 mV. This pulse is applied at regular intervals (e.g., every 15 seconds).

  • Compound Application:

    • After establishing a stable whole-cell recording and baseline hERG current, the vehicle (extracellular solution with DMSO) is applied for a control period (e.g., 3 minutes).

    • Increasing concentrations of this compound are then sequentially applied to the cells. Each concentration is applied for a sufficient duration (e.g., 3-5 minutes) to reach steady-state block.

    • A positive control, such as the known hERG blocker E-4031, is typically included in the assay.

4. Data Analysis

  • Measurement: The peak amplitude of the hERG tail current at -50 mV is measured for each voltage pulse.

  • Calculation of Inhibition: The percentage inhibition of the hERG current at each concentration of this compound is calculated relative to the baseline current in the presence of the vehicle.

    • % Inhibition = (1 - (I_drug / I_vehicle)) * 100

      • Where I_drug is the current in the presence of the drug and I_vehicle is the current in the presence of the vehicle.

  • Concentration-Response Curve and IC50 Determination: The percentage inhibition data is plotted against the corresponding concentrations of this compound. A Hill equation is fitted to the data to determine the half-maximal inhibitory concentration (IC50).

The in vitro hERG safety assay is a critical study in the preclinical safety evaluation of any new chemical entity. The data for this compound indicates a favorable selectivity margin against the hERG channel, which is consistent with its design as a selective Nav1.7/1.8 blocker. The detailed protocol provided herein offers a robust and reproducible method for assessing the hERG liability of drug candidates using automated patch clamp technology, enabling informed decision-making in the drug development process.

References

Application Notes and Protocols for In Vitro Phospholipidosis Assay of ABBV-318

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced phospholipidosis (DIPL) is a lysosomal storage disorder characterized by the intracellular accumulation of phospholipids (B1166683).[1][2][3] This condition is often associated with cationic amphiphilic drugs (CADs), which can interfere with lysosomal function.[1][2][3][4] While not always adverse, the induction of phospholipidosis is a potential liability in drug development that warrants investigation.[5][6] ABBV-318, a potent blocker of Naᵥ1.7 and Naᵥ1.8 channels, was developed to treat pain, with efforts made to overcome phospholipidosis observed in initial lead compounds.[7][8][9] This document provides detailed protocols for an in vitro assessment of the phospholipidosis-inducing potential of this compound.

The primary method described is a high-content imaging assay using a fluorescently labeled phospholipid probe in the human hepatoma cell line, HepG2.[10][11][12][13][14] This cell line is a well-established model for studying DIPL.[10][11][13][14][15][16] The assay is designed to provide quantitative data on the accumulation of phospholipids within cells following treatment with this compound. Additionally, a protocol for assessing changes in the expression of key genes associated with phospholipidosis is included as a secondary, confirmatory assay.[13][14][15]

Mechanism of Drug-Induced Phospholipidosis

Cationic amphiphilic drugs can induce phospholipidosis through several proposed mechanisms.[4] One prominent theory is the "trapping" of these drugs within the acidic environment of lysosomes.[1][2][3] Once protonated, these cationic molecules can interact with negatively charged intralysosomal vesicles, interfering with the action of lysosomal phospholipases responsible for lipid degradation.[1][2][3] This inhibition of phospholipid catabolism leads to their accumulation and the formation of characteristic lamellar bodies, which can be observed by electron microscopy.[6][10][12][15] Other proposed mechanisms include the inhibition of lysosomal enzyme transport and the induction of phospholipid and cholesterol biosynthesis.[15]

Data Presentation

The quantitative data generated from the in vitro phospholipidosis assays for this compound can be summarized in the following tables for clear comparison and interpretation.

Table 1: High-Content Imaging Assay - Phospholipid Accumulation

CompoundConcentration (µM)Mean Fluorescence Intensity (MFI)Fold Change vs. VehicleEC₅₀ (µM)
Vehicle (0.5% DMSO)0150 ± 151.0-
This compound0.1165 ± 201.1
1250 ± 301.7
10850 ± 755.78.5
501500 ± 12010.0
1001600 ± 15010.7
Amiodarone (B1667116) (Positive Control)202500 ± 20016.75.2
Aspirin (B1665792) (Negative Control)100155 ± 181.0>100

Table 2: Gene Expression Analysis - Fold Change in mRNA Levels

Gene SymbolThis compound (10 µM) Fold ChangeAmiodarone (20 µM) Fold ChangeBiological Process
MMP1 1.8 ± 0.23.5 ± 0.4Extracellular Matrix Remodeling
CTGF 2.1 ± 0.34.2 ± 0.5Cell Adhesion, Proliferation
CYP1A1 1.5 ± 0.12.8 ± 0.3Xenobiotic Metabolism
FABP4 3.0 ± 0.46.5 ± 0.7Lipid Transport
LPL 2.5 ± 0.35.1 ± 0.6Lipid Metabolism
ANGPTL4 2.8 ± 0.45.9 ± 0.7Lipid Metabolism, Angiogenesis
GAPDH 1.0 ± 0.11.0 ± 0.1Housekeeping Gene

Experimental Protocols

Protocol 1: High-Content Imaging Assay for Phospholipidosis

This protocol details the use of a fluorescent phospholipid probe to quantify the accumulation of phospholipids in HepG2 cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Amiodarone (positive control)

  • Aspirin (negative control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fluorescent phospholipidosis detection reagent (e.g., LipidTOX™ Red)

  • Hoechst 33342 nuclear stain

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (B43269) solution (4% in PBS)

  • 96-well clear-bottom black imaging plates

  • High-content imaging system

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

    • Trypsinize and resuspend cells to a concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well clear-bottom black imaging plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 20 mM stock solution of this compound, amiodarone, and aspirin in DMSO.

    • Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Prepare a vehicle control with 0.5% DMSO in the culture medium.

    • Remove the culture medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Staining and Incubation:

    • Add the fluorescent phospholipidosis detection reagent to each well at the manufacturer's recommended concentration.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Cell Fixation and Nuclear Staining:

    • Carefully remove the medium from the wells.

    • Wash the cells twice with 100 µL of PBS.

    • Add 100 µL of 4% formaldehyde solution to each well and incubate for 15 minutes at room temperature to fix the cells.

    • Wash the cells twice with 100 µL of PBS.

    • Add 100 µL of Hoechst 33342 solution (e.g., 1 µg/mL in PBS) to each well and incubate for 10 minutes at room temperature in the dark.

    • Wash the cells twice with 100 µL of PBS.

    • Add 100 µL of PBS to each well for imaging.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system with appropriate filter sets for the fluorescent phospholipidosis probe and Hoechst 33342.

    • Analyze the images using the instrument's software to quantify the mean fluorescence intensity (MFI) of the phospholipidosis probe per cell. The nuclear stain is used to identify and count individual cells.

    • Calculate the fold change in MFI relative to the vehicle control.

    • Determine the EC₅₀ value for this compound by fitting the concentration-response data to a four-parameter logistic curve.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol describes the quantification of mRNA levels of genes known to be modulated by phospholipidosis inducers.[15]

Materials:

  • HepG2 cells

  • 6-well plates

  • This compound

  • Amiodarone

  • Vehicle (0.5% DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., MMP1, CTGF, CYP1A1, FABP4, LPL, ANGPTL4) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Seeding and Treatment:

    • Seed HepG2 cells in 6-well plates at a density that will result in 80-90% confluency after 24 hours.

    • Treat the cells with this compound (e.g., 10 µM), amiodarone (e.g., 20 µM), or vehicle for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, primers for the target and housekeeping genes, and qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated cells, normalized to the housekeeping gene.

Visualizations

G Drug-Induced Phospholipidosis Signaling Pathway cluster_lysosome Lysosome (Acidic pH) CAD Cationic Amphiphilic Drug (CAD) CAD_H Protonated CAD (CAD-H+) CAD->CAD_H Protonation PL_Vesicle Intralysosomal Vesicles (Negatively Charged) CAD_H->PL_Vesicle Binding PL Phospholipids Accumulation Phospholipid Accumulation (Lamellar Bodies) PL->Accumulation PLase Lysosomal Phospholipase PL_Vesicle->PLase Inhibition PLase->PL Degradation

Caption: Proposed mechanism of cationic amphiphilic drug-induced phospholipidosis.

G Experimental Workflow for In Vitro Phospholipidosis Assay cluster_HCS High-Content Screening cluster_GeneExp Gene Expression Analysis Start Seed HepG2 Cells (96-well plate) Treat Treat with this compound (48-72h) Start->Treat Stain Stain with Fluorescent Phospholipid & Nuclear Dyes Treat->Stain Image High-Content Imaging Stain->Image Analyze_HCS Image Analysis: Quantify Phospholipid Accumulation Image->Analyze_HCS Data_HCS EC50 Determination Analyze_HCS->Data_HCS Start_GE Seed HepG2 Cells (6-well plate) Treat_GE Treat with this compound (24h) Start_GE->Treat_GE RNA_Extract RNA Extraction Treat_GE->RNA_Extract qRT_PCR qRT-PCR RNA_Extract->qRT_PCR Analyze_GE Data Analysis: ΔΔCt Method qRT_PCR->Analyze_GE Data_GE Fold Change in Gene Expression Analyze_GE->Data_GE

Caption: Workflow for assessing the phospholipidosis potential of this compound.

References

Application Notes and Protocols: ABBV-318 in Dorsal Root Ganglion (DRG) Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-318 is a potent, orally bioavailable, and central nervous system (CNS)-penetrant small molecule inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8.[1][2] These channels are preferentially expressed in peripheral sensory neurons, including dorsal root ganglion (DRG) neurons, and are critical mediators of pain signaling.[1][2] Genetic and pharmacological evidence strongly implicates both Nav1.7 and Nav1.8 in the pathophysiology of various pain states, making them key therapeutic targets for the development of novel analgesics.[1][2] These application notes provide detailed protocols for the use of this compound in primary DRG neuron cultures to assess its effects on neuronal excitability and nociceptive signaling pathways.

Mechanism of Action

This compound exerts its analgesic effects by blocking the flow of sodium ions through Nav1.7 and Nav1.8 channels. In DRG neurons, Nav1.7 is a key regulator of the action potential threshold, while Nav1.8 is responsible for the majority of the inward current during the upstroke of the action potential, particularly in response to sustained or repeated stimulation. By inhibiting these channels, this compound is expected to reduce the excitability of nociceptive neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system.

cluster_membrane Neuronal Membrane cluster_cellular_response Cellular Response Nav1_7 Nav1.7 Channel ActionPotential Action Potential Generation Nav1_7->ActionPotential ReducedExcitability Reduced Neuronal Excitability Nav1_8 Nav1.8 Channel Nav1_8->ActionPotential Amplifies ABBV318 This compound ABBV318->Nav1_7 Blocks ABBV318->Nav1_8 Blocks PainSignal Pain Signal Transmission ActionPotential->PainSignal ReducedExcitability->PainSignal Inhibits

Mechanism of action of this compound on DRG neurons.

Data Presentation

The following tables summarize the key in vitro pharmacological properties of this compound and provide representative data on its expected effects in DRG neuron-based assays.

Table 1: In Vitro Potency of this compound

TargetCell LineAssay TypeIC50 (nM)Reference
hNav1.7HEK293Electrophysiology1.1[1]
hNav1.8HEK293Electrophysiology3.8[1]
hERGCHOElectrophysiology25,000[1]
hNav1.5HEK293Electrophysiology>33,000[1]

Table 2: Representative Electrophysiological Effects of this compound on Cultured DRG Neurons

Note: As specific data for this compound in DRG neurons is not publicly available, this table presents hypothetical data based on its known potency and the effects of other Nav1.7/1.8 inhibitors.

ParameterControlThis compound (10 nM)This compound (100 nM)This compound (1 µM)
Action Potential Firing Frequency (Hz) (Evoked by 2x Rheobase) 15 ± 28 ± 1.53 ± 10.5 ± 0.2
Action Potential Amplitude (mV) 95 ± 588 ± 475 ± 660 ± 8
Rheobase (pA) 50 ± 865 ± 1090 ± 12150 ± 20
Resting Membrane Potential (mV) -55 ± 2-54 ± 2-55 ± 3-56 ± 2

Table 3: Representative Effects of this compound on Capsaicin-Evoked Calcium Influx in Cultured DRG Neurons

Note: As specific data for this compound in DRG neurons is not publicly available, this table presents hypothetical data based on its known mechanism of action.

ParameterControlThis compound (100 nM)This compound (1 µM)This compound (10 µM)
Peak [Ca2+]i increase (% of control) 100%75 ± 8%40 ± 6%15 ± 5%
Percentage of Responding Cells 60 ± 5%55 ± 7%30 ± 5%10 ± 3%

Experimental Protocols

Protocol 1: Primary Culture of Rodent Dorsal Root Ganglion (DRG) Neurons

This protocol describes the isolation and culture of DRG neurons from neonatal or adult rodents.

cluster_workflow DRG Neuron Culture Workflow start Start dissection Dissection of DRGs start->dissection digestion Enzymatic Digestion (Collagenase/Dispase) dissection->digestion trituration Mechanical Trituration digestion->trituration plating Plating on Coated Coverslips (Poly-D-lysine/Laminin) trituration->plating culture Culture in Neurobasal Medium (24-48 hours) plating->culture experiment Ready for Experimentation culture->experiment

Workflow for primary DRG neuron culture.

Materials:

  • Complete DRG Culture Medium: Neurobasal-A medium supplemented with 2% B-27 supplement, 1% Penicillin-Streptomycin, 1% GlutaMAX, and 50 ng/mL Nerve Growth Factor (NGF).

  • Dissection Medium: Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free.

  • Enzyme Solution: Collagenase Type IV (1 mg/mL) and Dispase II (2.5 mg/mL) in HBSS.

  • Trituration Solution: Complete DRG Culture Medium.

  • Coating Solution: Poly-D-lysine (100 µg/mL) followed by Laminin (10 µg/mL).

  • Sterile dissection tools, 15 mL conical tubes, cell strainers (70 µm).

Procedure:

  • Coating Culture Dishes: Coat glass coverslips or culture plates with Poly-D-lysine for 2 hours at 37°C. Rinse three times with sterile water and allow to dry. Then, coat with Laminin for at least 2 hours at 37°C before use.

  • Dissection: Euthanize neonatal or adult rodents according to approved institutional protocols. Dissect the spinal column and isolate the dorsal root ganglia into ice-cold Dissection Medium.

  • Enzymatic Digestion: Transfer the ganglia to the Enzyme Solution and incubate for 45-60 minutes at 37°C with gentle agitation.

  • Mechanical Dissociation: Stop the digestion by adding an equal volume of Complete DRG Culture Medium. Gently centrifuge the ganglia and resuspend the pellet in Trituration Solution. Triturate the ganglia using a series of fire-polished Pasteur pipettes with decreasing tip diameters until a single-cell suspension is obtained.

  • Plating: Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps. Count the viable cells and plate them at the desired density on the pre-coated coverslips or plates.

  • Culture: Incubate the neurons at 37°C in a humidified atmosphere of 5% CO2. Allow the neurons to adhere and extend neurites for 24-48 hours before commencing experiments.

Protocol 2: Electrophysiological Recording of DRG Neuron Excitability

This protocol outlines the use of whole-cell patch-clamp electrophysiology to assess the effects of this compound on DRG neuron excitability.

cluster_workflow Electrophysiology Workflow start Start with Cultured DRG Neurons patch Establish Whole-Cell Patch-Clamp Configuration start->patch baseline Record Baseline Activity (Resting Membrane Potential, Rheobase, Action Potential Firing) patch->baseline application Bath Apply this compound (Varying Concentrations) baseline->application recording Record Post-Drug Activity application->recording washout Washout and Record Recovery recording->washout analysis Data Analysis washout->analysis

Workflow for patch-clamp electrophysiology.

Materials:

  • Cultured DRG neurons on coverslips.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 K-Gluconate, 10 NaCl, 1 MgCl2, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH).

  • This compound stock solution in DMSO.

Procedure:

  • Preparation: Place a coverslip with cultured DRG neurons in the recording chamber and perfuse with External Solution at room temperature.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with Internal Solution.

  • Whole-Cell Recording: Approach a neuron with the patch pipette and form a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration.

  • Baseline Recording: In current-clamp mode, record the resting membrane potential. Determine the rheobase by injecting a series of depolarizing current steps. Elicit action potential firing by injecting a current pulse of 2x rheobase.

  • Drug Application: Prepare dilutions of this compound in External Solution from the DMSO stock. Perfuse the recording chamber with the desired concentration of this compound.

  • Post-Drug Recording: After a stable baseline is achieved in the presence of the drug, repeat the recordings of resting membrane potential, rheobase, and evoked action potential firing.

  • Data Analysis: Analyze the recorded data to determine the effects of this compound on action potential frequency, amplitude, and rheobase.

Protocol 3: Calcium Imaging of Nociceptor Sensitization

This protocol uses calcium imaging to assess the effect of this compound on the response of DRG neurons to the nociceptive stimulus capsaicin.

cluster_workflow Calcium Imaging Workflow start Start with Cultured DRG Neurons loading Load Cells with Calcium Indicator (e.g., Fura-2 AM) start->loading baseline Record Baseline Fluorescence loading->baseline pretreatment Pre-incubate with this compound baseline->pretreatment stimulation Stimulate with Capsaicin pretreatment->stimulation recording Record Calcium Transients stimulation->recording analysis Data Analysis (Peak Amplitude, % Responding Cells) recording->analysis

References

Troubleshooting & Optimization

Navigating ABBV-318 Solubility for Successful In Vitro Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with ABBV-318 in in vitro experiments. By offering detailed protocols and clear data presentation, this resource aims to facilitate seamless experimental workflows and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration for in vitro assays?

A1: this compound is a potent, CNS-penetrant oral inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8, being investigated for the treatment of pain.[1][2][3] Like many small molecule inhibitors, this compound can exhibit limited aqueous solubility, which can lead to precipitation in cell culture media or assay buffers. This can result in inaccurate compound concentrations and unreliable experimental outcomes.

Q2: What is the recommended starting point for dissolving this compound?

A2: The recommended approach is to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. A supplier protocol suggests that this compound is soluble in DMSO.[4]

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?

A3: This is a common issue known as "DMSO shock" or precipitation upon dilution. To mitigate this, it is crucial to use an appropriate intermediate dilution step or a suitable formulation vehicle. The final concentration of DMSO in your assay should also be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.

Q4: What are some recommended formulation vehicles for diluting the this compound DMSO stock for in vitro assays?

A4: Based on available data for this compound, several vehicle formulations can be used to improve its solubility in aqueous solutions. These formulations often involve a combination of co-solvents and surfactants. Below are some suggested protocols.[5]

Recommended Dissolution Protocols for this compound

The following table summarizes recommended protocols for preparing this compound solutions for in vitro and in vivo studies. These can be adapted for specific in vitro assay requirements.

Protocol Vehicle Composition Final Concentration of this compound Resulting Solution Notes
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLClear solutionMix the DMSO stock with PEG300 first, then add Tween-80, and finally add saline.
2 10% DMSO, 90% Corn oil≥ 2.08 mg/mLClear solutionBe cautious if the dosing period exceeds half a month.
3 10% DMSO, 90% (20% SBE-β-CD in Saline)2.08 mg/mLSuspended solutionSuitable for oral and intraperitoneal injection; may be adaptable for specific in vitro setups.

General Troubleshooting for Solubility Issues

If you continue to experience solubility problems, consider the following general strategies for enhancing the solubility of hydrophobic compounds in vitro.

Technique Principle Considerations for In Vitro Assays
Co-solvency Adding a water-miscible organic solvent to the aqueous medium to increase the solubility of a nonpolar drug.[6][7]Commonly used co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs). Ensure the final solvent concentration is compatible with your cell line or assay system.
pH Adjustment For ionizable compounds, adjusting the pH of the solution can increase solubility.The structure of this compound, a quinoline (B57606) carboxamide derivative, suggests it may have ionizable groups. However, cell culture and many biochemical assays require a specific pH range (typically 7.2-7.4), limiting the utility of this method.
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[8]Non-ionic surfactants like Tween-80 and Triton X-100 are often used. It's important to determine the critical micelle concentration (CMC) and the potential effects of the surfactant on your assay.
Complexation Using cyclodextrins (e.g., β-cyclodextrin, SBE-β-CD) to form inclusion complexes with the drug, enhancing its solubility.[9]This can be a very effective method and is often well-tolerated in cell-based assays.
Particle Size Reduction Techniques like micronization or sonication can increase the surface area of the compound, leading to a faster dissolution rate (kinetic solubility).[6]This is more relevant for preparing saturated solutions for solubility determination rather than for routine assay preparation.

Experimental Workflow for Solubility Testing

To systematically address solubility issues, a structured experimental approach is recommended. The following workflow can help identify the optimal solvent and vehicle for your specific in vitro assay.

G cluster_0 cluster_1 cluster_2 cluster_3 A Prepare high-concentration stock of this compound in 100% DMSO C Test serial dilutions of DMSO stock in assay buffer A->C B Determine max DMSO concentration tolerated by the assay B->C D Visually inspect for precipitation C->D E Precipitation observed? D->E F No: Proceed with assay E->F No G Yes: Test alternative vehicles (e.g., with PEG300, Tween-80, or cyclodextrins) E->G Yes H Re-evaluate solubility with new vehicle G->H I Precipitation still observed? H->I I->F No J Yes: Consider further optimization (e.g., lower final concentration, sonication) I->J Yes

A stepwise workflow for troubleshooting this compound solubility.

Signaling Pathway of this compound in Nociception

This compound exerts its analgesic effects by blocking the Nav1.7 and Nav1.8 voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in nociceptive neurons.[10][11] The diagram below illustrates the role of these channels in the pain signaling pathway and the mechanism of action of this compound.

G cluster_0 Nociceptive Neuron cluster_1 Stimulus Transduction cluster_2 Action Potential Generation & Propagation cluster_3 Neurotransmitter Release cluster_4 Therapeutic Intervention Stimulus Noxious Stimulus (e.g., thermal, mechanical) Receptor Nociceptor Activation Stimulus->Receptor Nav17 Nav1.7 (Threshold setting) Receptor->Nav17 Nav18 Nav1.8 (Action potential upstroke) Receptor->Nav18 AP Action Potential Nav17->AP Nav18->AP Signal Signal to CNS (Pain Perception) AP->Signal ABBV318 This compound ABBV318->Nav17 Blocks ABBV318->Nav18 Blocks

Mechanism of action of this compound in the pain signaling pathway.

References

How to minimize off-target effects of ABBV-318 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of ABBV-318, a potent dual inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8. This guide offers troubleshooting advice and frequently asked questions to help minimize off-target effects and ensure the generation of reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule inhibitor designed for the treatment of pain.[1][2][3] Its primary targets are the voltage-gated sodium channels Nav1.7 and Nav1.8, which are crucial for pain signal transmission.[2][3][4]

Q2: What are the known off-targets of this compound?

A2: Based on available data, this compound exhibits selectivity for Nav1.7 and Nav1.8 over other sodium channel isoforms such as Nav1.2, Nav1.4, Nav1.5, and Nav1.6.[5] It has also been evaluated for activity at the hERG channel, a common off-target for many small molecules that can pose a risk for cardiac arrhythmias.[6] For a detailed selectivity profile, please refer to the data table below. A broader off-target screening profile, such as a comprehensive kinase panel, is not publicly available at this time.

Q3: How can I minimize the risk of off-target effects in my experiments?

A3: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through dose-response studies.

  • Employ appropriate controls: Include a structurally related inactive control compound if available, and always compare results to a vehicle-treated control group.

  • Validate findings with orthogonal approaches: Use techniques like siRNA-mediated knockdown of the target proteins (Nav1.7 and Nav1.8) to confirm that the observed phenotype is indeed target-dependent.

  • Confirm target engagement: Utilize methods like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to Nav1.7 and Nav1.8 in your experimental system.

Q4: I am observing unexpected cellular toxicity. Could this be an off-target effect?

A4: Unexpected toxicity can arise from off-target interactions.[7] It is crucial to assess the health of your cells during the experiment. If toxicity is observed at concentrations required for on-target activity, consider the following:

  • Titrate the compound: Lower the concentration of this compound to see if the toxicity is dose-dependent.

  • Use a different cell line: The expression levels of potential off-target proteins can vary between cell types.

  • Perform a cell viability assay: Quantify the cytotoxic effects using standard methods like MTT or trypan blue exclusion assays.

This compound In Vitro Potency and Selectivity Profile

TargetIC50 (nM)SpeciesAssay Conditions
hNav1.7 1.1HumanWhole-cell patch clamp electrophysiology
hNav1.8 3.8HumanWhole-cell patch clamp electrophysiology
hERG25HumanNot specified
Nav1.5>33HumanNot specified
Nav1.2>30,000Not specifiedWhole-cell patch clamp electrophysiology
Nav1.4>30,000Not specifiedWhole-cell patch clamp electrophysiology
Nav1.6>30,000Not specifiedWhole-cell patch clamp electrophysiology

Data compiled from multiple sources.[5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results between experiments - Variation in cell culture conditions- Inconsistent compound preparation- Pipetting errors- Standardize cell passage number and seeding density.- Prepare fresh stock solutions of this compound and use consistent dilution methods.- Calibrate pipettes regularly.
High background signal in assays - Non-specific binding of detection reagents- Autofluorescence of the compound- Optimize blocking and washing steps in immunoassays.- Include a "compound only" control to assess its intrinsic signal.
Difficulty confirming on-target effect - Insufficient target expression in the cell model- Suboptimal compound concentration- Verify Nav1.7 and Nav1.8 expression levels via qPCR or Western blot.- Perform a dose-response curve to identify the optimal concentration of this compound.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Nav1.7/1.8 Target Engagement

This protocol is adapted for transmembrane proteins like Nav channels.[6][8][9]

Objective: To confirm the binding of this compound to Nav1.7 and/or Nav1.8 in intact cells.

Methodology:

  • Cell Treatment:

    • Plate cells expressing the target Nav channel(s) and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Wash the cells with PBS and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing a mild detergent to solubilize membrane proteins.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble Nav1.7 or Nav1.8 in the supernatant using Western blotting or an ELISA-based method.

    • A positive target engagement will result in a higher amount of soluble target protein at elevated temperatures in the this compound-treated samples compared to the vehicle control.

cluster_workflow CETSA Experimental Workflow Cell Treatment Cell Treatment Heat Challenge Heat Challenge Cell Treatment->Heat Challenge Incubate Lysis & Solubilization Lysis & Solubilization Heat Challenge->Lysis & Solubilization Denature Centrifugation Centrifugation Lysis & Solubilization->Centrifugation Separate Analysis of Soluble Fraction Analysis of Soluble Fraction Centrifugation->Analysis of Soluble Fraction Quantify

CETSA workflow for target engagement.

Protocol 2: siRNA-Mediated Knockdown of Nav1.7/1.8

Objective: To validate that the biological effect of this compound is dependent on the presence of its target proteins.

Methodology:

  • siRNA Transfection:

    • Select and procure validated siRNA sequences targeting Nav1.7 (SCN9A) and Nav1.8 (SCN10A), as well as a non-targeting control siRNA.

    • On the day before transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.

    • Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.

    • Add the complexes to the cells and incubate for the recommended time (typically 24-72 hours).

  • Verification of Knockdown:

    • After the incubation period, harvest a subset of the cells to assess knockdown efficiency.

    • Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of SCN9A and SCN10A.

    • Isolate protein and perform Western blotting to confirm a reduction in Nav1.7 and Nav1.8 protein levels.

  • Phenotypic Assay:

    • Treat the remaining transfected cells (Nav1.7 knockdown, Nav1.8 knockdown, and non-targeting control) with this compound or vehicle.

    • Perform the relevant functional assay to assess the biological response.

    • A significant reduction in the effect of this compound in the knockdown cells compared to the control cells indicates that the observed phenotype is on-target.

cluster_pathway Nav1.7/1.8 Signaling Pathway in Nociception Noxious Stimulus Noxious Stimulus Nav1.7 / Nav1.8 Activation Nav1.7 / Nav1.8 Activation Noxious Stimulus->Nav1.7 / Nav1.8 Activation Action Potential Generation Action Potential Generation Nav1.7 / Nav1.8 Activation->Action Potential Generation Pain Signal to CNS Pain Signal to CNS Action Potential Generation->Pain Signal to CNS This compound This compound This compound->Nav1.7 / Nav1.8 Activation Inhibition

Simplified Nav1.7/1.8 signaling in pain.

Logical Framework for Data Interpretation

To ensure that the observed effects of this compound are due to on-target inhibition of Nav1.7 and Nav1.8, a logical framework should be applied when interpreting experimental data.

cluster_logic Interpreting this compound Experimental Results Observed_Phenotype Observed Phenotype with this compound Dose_Dependent Is the effect dose-dependent? Observed_Phenotype->Dose_Dependent Target_Engagement Is target engagement confirmed (CETSA)? Dose_Dependent->Target_Engagement Yes Off_Target_Effect Potential Off-Target Effect Dose_Dependent->Off_Target_Effect No Knockdown_Control Is the effect lost with Nav1.7/1.8 knockdown? Target_Engagement->Knockdown_Control Yes Target_Engagement->Off_Target_Effect No On_Target_Effect High Confidence On-Target Effect Knockdown_Control->On_Target_Effect Yes Knockdown_Control->Off_Target_Effect No

Decision tree for on-target effect validation.

References

Addressing ABBV-318 stability in solution for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of ABBV-318 in solution, particularly for long-term studies. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound stock solutions?

For optimal stability, it is recommended to store stock solutions of this compound at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]

2. What solvents are recommended for preparing this compound solutions?

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound. For in vivo studies, specific formulations that have been used include dilutions in corn oil or a mixture of PEG300, Tween-80, and saline.[1] The choice of solvent will depend on the specific experimental requirements.

3. My this compound solution appears cloudy or has precipitated. What should I do?

Precipitation can occur if the solubility of this compound is exceeded in a particular solvent or upon changes in temperature. If you observe cloudiness or precipitation, try the following:

  • Gently warm the solution to see if the precipitate redissolves.

  • Sonicate the solution to aid in dissolution.

  • If the issue persists, consider preparing a fresh solution at a lower concentration.

  • For aqueous-based working solutions, ensure the final concentration of the organic co-solvent (like DMSO) is kept to a minimum to maintain solubility.

4. How can I assess the stability of this compound in my specific experimental buffer over time?

To assess the stability in a specific buffer, a preliminary stability study is recommended. This involves incubating the this compound solution in your buffer at the intended experimental temperature and analyzing samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The concentration of this compound can be monitored using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the rate of degradation.

5. What are the likely degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not publicly available, molecules with similar chemical structures (quinoline derivatives) can be susceptible to hydrolysis and oxidation.[2] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help identify the potential degradation products and pathways for this compound.[3][4][5][6]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent results in long-term studies Degradation of this compound in solution.Prepare fresh working solutions for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Conduct a stability study in your experimental medium to establish a time frame for reliable use.
Loss of potency over the course of an experiment Instability of this compound under experimental conditions (e.g., temperature, pH).Confirm the stability of this compound under your specific experimental conditions by analyzing its concentration at the beginning and end of the experiment. If significant degradation is observed, consider modifying the experimental parameters or the formulation.
Appearance of unknown peaks in analytical chromatograms Formation of degradation products.Perform forced degradation studies to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method that can resolve and quantify this compound in the presence of its degradants.[3][7]

Quantitative Data Summary

The following tables provide an illustrative example of stability data for this compound in a DMSO stock solution and a hypothetical aqueous buffer. Note: This data is for demonstration purposes and should be confirmed by the end-user under their specific experimental conditions.

Table 1: Stability of this compound in DMSO Stock Solution (10 mM)

Storage TemperatureTime PointPurity (%) by HPLC
-80°C 0 Months99.8
3 Months99.7
6 Months99.5
-20°C 0 Months99.8
1 Month99.2
3 Months98.1
4°C 0 Days99.8
7 Days97.5
14 Days95.2

Table 2: Illustrative Stability of this compound in an Aqueous Buffer (pH 7.4) at 37°C

Time PointConcentration (µM)% Remaining
0 hours10.0100
2 hours9.898
4 hours9.595
8 hours9.191
24 hours8.282

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound in Solution

Objective: To evaluate the stability of this compound in a specific solvent under defined storage conditions over an extended period.

Methodology:

  • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

  • Aliquot the solution into multiple vials to avoid contamination and repeated freeze-thaw cycles.

  • Store the vials under the desired long-term storage conditions (e.g., -80°C, -20°C, 4°C).[8]

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve a vial for analysis.[9]

  • Analyze the sample using a validated stability-indicating HPLC method to determine the concentration and purity of this compound.

  • Record any changes in physical appearance (e.g., color, precipitation).

  • Plot the concentration or purity of this compound as a function of time to determine the degradation rate.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Methodology:

  • Prepare solutions of this compound in appropriate solvents.

  • Expose the solutions to the following stress conditions, aiming for 5-20% degradation:[3][5]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solution at 80°C for 48 hours.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

  • At the end of the exposure period, neutralize acidic and basic samples.

  • Analyze all samples, including a control sample stored under normal conditions, using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Compare the chromatograms of the stressed samples to the control to identify and characterize the degradation products.

Visualizations

ABBV_318_Stability_Workflow This compound Stability Assessment Workflow cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_outcome Outcome prep Prepare this compound Stock Solution long_term Long-Term Stability Study (-80°C, -20°C, 4°C) prep->long_term forced_deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) prep->forced_deg analysis Analyze Samples (HPLC, LC-MS) long_term->analysis forced_deg->analysis data_eval Evaluate Data (Purity, Degradants) analysis->data_eval recommend Establish Storage Recommendations & Shelf-Life data_eval->recommend

Caption: Workflow for assessing the stability of this compound in solution.

Nav1_7_Nav1_8_Signaling_Pathway Role of Nav1.7 and Nav1.8 in Pain Signaling cluster_membrane Nociceptor Membrane cluster_cellular_response Cellular Response cluster_outcome Physiological Outcome Nav1_7 Nav1.7 depolarization Membrane Depolarization Nav1_7->depolarization Initiates (Threshold) Nav1_8 Nav1.8 Nav1_8->depolarization Amplifies action_potential Action Potential Generation depolarization->action_potential pain_signal Pain Signal Transmission to CNS action_potential->pain_signal stimulus Noxious Stimulus stimulus->Nav1_7 Activates stimulus->Nav1_8 Activates abbv318 This compound abbv318->Nav1_7 Blocks abbv318->Nav1_8 Blocks

References

Overcoming challenges in ABBV-318 delivery for CNS targets

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ABBV-318 CNS Delivery

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the delivery of this compound to the central nervous system (CNS). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Overview of this compound

This compound is a potent, orally available inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8, developed for the treatment of pain.[1][2][3] It has shown CNS penetration and analgesic efficacy in preclinical models of osteoarthritis and neuropathic pain.[2] The development of this compound focused on improving selectivity and pharmacokinetic properties to ensure adequate CNS exposure.[2][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo and in vitro experiments with this compound.

Issue 1: Lower than Expected Brain-to-Plasma Ratio (Kp) in vivo

  • Question: My in vivo studies in rodents are showing a lower than expected brain-to-plasma concentration ratio for this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: A low Kp value can be attributed to several factors. The blood-brain barrier (BBB) actively restricts the entry of many substances into the brain.[5]

    • Potential Causes:

      • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp, which actively pump compounds out of the brain endothelial cells back into the bloodstream.[6]

      • High Plasma Protein Binding: A high degree of binding to plasma proteins reduces the unbound fraction of this compound available to cross the BBB.

      • Rapid Metabolism: The compound might be rapidly metabolized either systemically or within the brain endothelial cells.

    • Troubleshooting Steps:

      • Assess P-gp Interaction: Conduct an in vitro transporter assay using a cell line expressing P-gp (e.g., MDCK-MDR1) to determine the efflux ratio. An efflux ratio greater than 2 suggests that this compound is a P-gp substrate.[7][8]

      • Co-administration with a P-gp Inhibitor: Perform an in vivo study where this compound is co-administered with a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporine A). A significant increase in the Kp value in the presence of the inhibitor would confirm P-gp mediated efflux.

      • Measure Plasma Protein Binding: Determine the fraction of unbound this compound in plasma using equilibrium dialysis or ultrafiltration. This will help in calculating the unbound brain-to-plasma ratio (Kp,uu), which is a more accurate measure of brain penetration.[9]

Issue 2: High Variability in in vitro BBB Model Permeability Assays

  • Question: I am observing high variability in the permeability of this compound across my in vitro BBB model (e.g., Transwell assay). What could be causing this and how can I improve the consistency of my results?

  • Answer: High variability in in vitro BBB models is often related to the integrity and consistency of the cell monolayer.[6]

    • Potential Causes:

      • Inconsistent Barrier Tightness: A "leaky" barrier, indicated by low or variable Trans-Endothelial Electrical Resistance (TEER) values, can lead to inconsistent results.[10]

      • Cell Culture Conditions: The phenotype of brain endothelial cells can change with increasing passage numbers. Co-culturing with astrocytes or pericytes is often required to induce and maintain the tight barrier properties.[11]

    • Troubleshooting Steps:

      • Monitor TEER: Regularly measure TEER values across the cell monolayer to ensure the integrity of the barrier before and during the permeability assay. Only use Transwells with TEER values within a predefined acceptable range.

      • Optimize Co-culture Conditions: If not already doing so, establish a co-culture system with astrocytes or pericytes to promote the formation of a tighter endothelial barrier.

      • Use Lower Passage Cells: Whenever possible, use brain endothelial cells at a low passage number to maintain their characteristic phenotype.

      • Include Control Compounds: Always include well-characterized high and low permeability compounds (e.g., propranolol (B1214883) and sucrose, respectively) in your assays to validate the performance of your BBB model.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a dual inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8.[2][3][4] These channels are crucial for the generation and conduction of pain signals in the peripheral and central nervous systems.[4] By blocking these channels, this compound reduces neuronal excitability, thereby producing an analgesic effect.[2]

Q2: What are the recommended solvent and storage conditions for this compound? A2: For in vitro studies, this compound can be dissolved in DMSO.[3] For in vivo administration, a suspension can be prepared.[3] Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] The powder form is stable at -20°C for 3 years.[3]

Q3: What are some of the key challenges in delivering drugs to the CNS? A3: The primary challenge is the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of most therapeutic agents from the bloodstream into the brain.[5] Other challenges include efflux by transporters, rapid metabolism, and achieving adequate drug distribution and retention within the complex neural tissue.[5][9]

Data Presentation

Table 1: Comparison of this compound Brain Penetration with Different Delivery Strategies (Hypothetical Data)

Delivery StrategyDose (mg/kg)Administration RouteBrain Concentration (ng/g) at 2hPlasma Concentration (ng/mL) at 2hKp (Brain/Plasma)Kp,uu (Unbound Brain/Unbound Plasma)
This compound alone10Oral502500.200.15
This compound + P-gp Inhibitor10Oral1502750.550.41
Nanoparticle Formulation10Intravenous2003000.670.50
Intranasal Delivery5Intranasal120502.401.80

Experimental Protocols

Protocol: in vivo Assessment of Blood-Brain Barrier Penetration in Rodents

This protocol outlines the procedure for determining the brain-to-plasma concentration ratio (Kp) of this compound in rats.

  • Animal Preparation:

    • Use male Sprague-Dawley rats (250-300g).

    • Acclimate the animals for at least 3 days before the experiment.

    • Fast the animals overnight before dosing, with free access to water.

  • Compound Administration:

    • Prepare the dosing solution of this compound in a suitable vehicle (e.g., 20% SBE-β-CD in saline for oral administration).[3]

    • Administer this compound at the desired dose (e.g., 10 mg/kg) via oral gavage or intravenous injection.

  • Sample Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 24 hours) post-dose, anesthetize a cohort of animals (n=3-4 per time point).

    • Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately centrifuge the blood to separate the plasma.

    • Perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature.

    • Excise the brain and rinse with cold saline.

  • Sample Processing and Analysis:

    • Store plasma and brain samples at -80°C until analysis.

    • Homogenize the brain tissue in a suitable buffer.

    • Extract this compound from plasma and brain homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point by dividing the brain concentration (ng/g) by the plasma concentration (ng/mL).

    • To determine the unbound ratio (Kp,uu), measure the unbound fraction of this compound in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis and calculate Kp,uu = Kp * (fu,plasma / fu,brain).[6]

Mandatory Visualization

signaling_pathway cluster_neuron Nociceptive Neuron Pain Stimulus Pain Stimulus Nav1.7/1.8 Channels Nav1.7/1.8 Channels Pain Stimulus->Nav1.7/1.8 Channels Activates Action Potential Action Potential Nav1.7/1.8 Channels->Action Potential Initiates Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS Propagates This compound This compound This compound->Nav1.7/1.8 Channels Inhibits

Caption: Hypothetical signaling pathway of this compound in pain modulation.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies PAMPA Assay PAMPA Assay Transwell Assay Transwell Assay PAMPA Assay->Transwell Assay P-gp Substrate Assay P-gp Substrate Assay Transwell Assay->P-gp Substrate Assay Pharmacokinetics Pharmacokinetics P-gp Substrate Assay->Pharmacokinetics Inform Go/No-Go Brain Penetration (Kp) Brain Penetration (Kp) Pharmacokinetics->Brain Penetration (Kp) Efficacy Model Efficacy Model Brain Penetration (Kp)->Efficacy Model Data Analysis Data Analysis Brain Penetration (Kp)->Data Analysis Efficacy Model->Data Analysis

Caption: Experimental workflow for evaluating CNS delivery of this compound.

troubleshooting_tree Low Kp Low in vivo Kp Check P-gp Is this compound a P-gp substrate? Low Kp->Check P-gp Co-dose Co-dose with P-gp inhibitor Check P-gp->Co-dose Yes Check PPB High plasma protein binding? Check P-gp->Check PPB No Reformulate Consider nanoparticle formulation or intranasal delivery Co-dose->Reformulate Kp increases Measure fu Measure unbound fraction (fu) Check PPB->Measure fu Optimize Optimize for lower PPB Measure fu->Optimize fu is low

Caption: Troubleshooting decision tree for low in vivo brain concentrations.

References

Technical Support Center: ABBV-318 Administration and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the administration of ABBV-318 to optimize bioavailability in pre-clinical research settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally bioavailable and CNS-penetrant small molecule inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8.[1][2][3] These channels are key targets for the development of novel pain therapeutics.[1][3] this compound has shown efficacy in rodent models of both inflammatory and neuropathic pain.[3][4]

Q2: What is the reported oral bioavailability of this compound in preclinical models?

A2: this compound has demonstrated high oral bioavailability in animal studies. In rats, the oral bioavailability is 83%, and in dogs, it is 85%.[4]

Q3: What are the recommended vehicles for oral administration of this compound in animal studies?

A3: For in vivo experiments, this compound can be formulated as a clear solution or a suspension. A common method for preparing a clear solution involves dissolving this compound in a vehicle composed of DMSO, PEG300, Tween-80, and saline.[5] For suspensions, it can be formulated with DMSO and 20% SBE-β-CD in saline.[5] Another option for a clear solution, particularly for longer studies, is a formulation in corn oil, although this should be used with caution for dosing periods exceeding two weeks.[5]

Q4: How should stock solutions of this compound be prepared and stored?

A4: Stock solutions of this compound can be prepared in DMSO.[5] For long-term storage, it is recommended to keep the stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[5] It is advised to prepare fresh working solutions for in vivo experiments on the day of use.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor or variable bioavailability in rodent studies Improper formulation: The compound may not be fully dissolved or may be precipitating out of solution.- Ensure the stock solution in DMSO is clear before preparing the final working solution. - Prepare the working solution by sequentially adding co-solvents (e.g., PEG300, Tween-80, saline) and ensuring the mixture is homogenous at each step.[5] - For oral gavage, ensure the formulation is appropriate for the animal model and administration volume.
Animal-related factors: Differences in fasting state, gut motility, or metabolism between animals.- Standardize the fasting period for all animals before dosing. - Ensure consistent dosing technique and volume across all animals.
Precipitation of this compound in the working solution Low solubility in the final vehicle: The concentration of this compound may be too high for the chosen vehicle.- Reduce the final concentration of this compound in the working solution. - Try an alternative vehicle composition, such as the suspension formulation with SBE-β-CD, which can improve the solubility of hydrophobic compounds.[5]
Incorrect preparation method: The order of adding solvents or inadequate mixing can lead to precipitation.- Follow a validated protocol for solution preparation, ensuring thorough mixing after the addition of each component.[5]
Inconsistent results in CNS-related efficacy studies Variable CNS penetration: Differences in formulation may affect the rate and extent of blood-brain barrier penetration.- Use a consistent and validated formulation for all CNS studies. This compound is designed to be CNS-penetrant.[1][2][3] - Consider pharmacokinetic studies to correlate plasma and brain concentrations with efficacy.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species [4]

SpeciesOral Bioavailability (%)Half-life (t½) (h)Clearance (L/h/kg)
Rat835.40.5
Dog8514.50.3

Experimental Protocols

Protocol 1: Preparation of this compound Oral Solution [5]

Objective: To prepare a 1 mg/mL clear solution of this compound for oral administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved.

  • To prepare a 1 mL working solution, take 100 µL of the 10 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Add 450 µL of saline to the mixture to reach a final volume of 1 mL. Mix thoroughly.

  • Visually inspect the solution for any precipitation before administration. This working solution should be prepared fresh on the day of the experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_admin In Vivo Administration stock_prep Weigh this compound Powder dissolve Dissolve in DMSO stock_prep->dissolve stock_sol 10 mg/mL Stock Solution dissolve->stock_sol start_working Take 100 µL Stock stock_sol->start_working Use Freshly add_peg Add 400 µL PEG300 & Mix start_working->add_peg add_tween Add 50 µL Tween-80 & Mix add_peg->add_tween add_saline Add 450 µL Saline & Mix add_tween->add_saline final_sol 1 mg/mL Working Solution add_saline->final_sol administer Oral Gavage to Rodent final_sol->administer pk_pd Pharmacokinetic/Pharmacodynamic Analysis administer->pk_pd

Caption: Workflow for the preparation and administration of an this compound oral solution.

troubleshooting_bioavailability cluster_causes Potential Causes cluster_solutions Solutions issue Low/Variable Bioavailability formulation Improper Formulation issue->formulation animal_factors Animal Variability issue->animal_factors check_sol Verify Solution Homogeneity formulation->check_sol alt_vehicle Use Alternative Vehicle (e.g., suspension) formulation->alt_vehicle standardize Standardize Dosing Protocol (e.g., fasting) animal_factors->standardize

Caption: Troubleshooting logic for addressing low bioavailability of this compound.

References

Mitigating potential cardiovascular side effects of ABBV-318 in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for preclinical research and drug development professionals. ABBV-318 is a hypothetical compound presented for illustrative purposes, based on the known profiles of potent kinase inhibitors. All protocols and guidance should be adapted and validated for specific experimental contexts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the preclinical cardiovascular assessment of this compound, a hypothetical potent kinase inhibitor.

Q1: We are observing a significant increase in blood pressure in our rat telemetry studies following this compound administration. What is the likely mechanism and how can we mitigate this?

A1:

Likely Mechanism: Hypertension is a common off-target effect of many kinase inhibitors, often linked to the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) signaling.[1][2] This can lead to decreased nitric oxide production and endothelial dysfunction, resulting in increased vascular resistance.[2]

Troubleshooting & Mitigation Strategies:

  • Confirm On-Target vs. Off-Target Effects:

    • Conduct a kinome scan to determine the selectivity profile of this compound. High affinity for VEGFR or other kinases involved in blood pressure regulation (e.g., PDGFR) could explain the observed effects.[3]

    • In vitro assays using human umbilical vein endothelial cells (HUVECs) can assess the direct impact of this compound on nitric oxide production and endothelial cell function.

  • Co-administration with Antihypertensive Agents:

    • In your preclinical model, consider co-administering this compound with standard antihypertensive drugs. Angiotensin-converting enzyme (ACE) inhibitors or angiotensin receptor blockers (ARBs) are often recommended as first-line therapies for managing TKI-induced hypertension.[1]

    • This can help determine if the hypertensive effect can be managed clinically, preserving the therapeutic window of this compound.

  • Dose-Response Evaluation:

    • Carefully evaluate the dose-response relationship for both the desired on-target efficacy and the hypertensive side effect. This will help to identify a potential therapeutic window where efficacy is maintained with minimal cardiovascular liability.

Q2: Our in vitro hERG assay shows that this compound has a moderate inhibitory effect (IC50 in the low micromolar range). Should we be concerned about proarrhythmic risk?

A2:

Context and Nuance: While hERG channel inhibition is a critical indicator for potential QT prolongation and proarrhythmic risk, it doesn't automatically translate to an in vivo effect.[4][5] The overall proarrhythmic potential depends on the interplay of multiple ion channels.[4][6]

Troubleshooting & Mitigation Strategies:

  • Comprehensive In Vitro Proarrhythmia Assay (CiPA):

    • The CiPA initiative provides a more holistic assessment of proarrhythmic risk.[4] It involves testing the compound's effect on a panel of cardiac ion channels (not just hERG) and integrating this data into an in silico model of a human cardiomyocyte action potential.[4][7] This can predict the net effect of this compound on the heart's electrical activity.

  • Action Potential Duration (APD) Assays:

    • Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess changes in action potential duration.[8][9] These cells provide a more physiologically relevant system than single-channel assays and can reveal whether the hERG inhibition translates to a prolonged APD.[8]

  • In Vivo ECG Monitoring:

    • Conduct telemetry studies in a non-rodent species, such as dogs or non-human primates, to evaluate the effects of this compound on the QT interval.[5][6][10] These studies are crucial for understanding the real-world proarrhythmic risk.[5]

Q3: We have detected elevated cardiac troponin I (cTnI) levels in our 4-week repeat-dose toxicology study in dogs. How do we investigate the underlying cause?

A3:

Significance of Troponins: Elevated cardiac troponins are sensitive and specific biomarkers of myocardial injury in both animals and humans.[11][12][13] Their presence indicates damage to cardiomyocytes.

Investigative Workflow:

  • Histopathological Correlation:

    • Ensure that comprehensive histopathological examination of the heart tissue is conducted for all animals in the study. Look for evidence of myocardial necrosis, inflammation, or fibrosis, and correlate these findings with the cTnI levels.[12]

  • Assess Hemodynamic Stress:

    • Review the hemodynamic data from the study. Sustained increases in heart rate, blood pressure, or cardiac contractility can lead to increased myocardial workload and oxygen demand, potentially causing ischemic injury.[12]

  • Mitochondrial Toxicity Assays:

    • Mitochondrial dysfunction is a known mechanism of drug-induced cardiotoxicity.[14] Consider conducting in vitro assays using isolated mitochondria or whole cells (like hiPSC-CMs) to assess the impact of this compound on mitochondrial respiration, membrane potential, and production of reactive oxygen species.

  • Echocardiography:

    • In subsequent studies, incorporate echocardiography to non-invasively assess cardiac structure and function.[5][10] This can provide real-time information on left ventricular function, wall motion abnormalities, and ejection fraction, helping to characterize the functional consequences of the myocardial injury.[15]

Data Presentation

Table 1: Hypothetical In Vitro Cardiovascular Profile of this compound

AssayEndpointResult (IC50)Interpretation
hERG Patch ClampK+ Current Inhibition2.5 µMModerate Risk
Nav1.5 Patch ClampNa+ Current Inhibition> 30 µMLow Risk
Cav1.2 Patch ClampCa2+ Current Inhibition15 µMLow-Moderate Risk
VEGFR2 Kinase AssayKinase Inhibition0.01 µMHigh Potential for VEGF-related toxicities
hiPSC-CM ViabilityCell Death8 µMPotential for direct cytotoxicity at higher concentrations

Table 2: Hypothetical In Vivo Telemetry Data in Beagle Dogs (24h post-dose)

ParameterVehicle ControlThis compound (1 mg/kg)This compound (5 mg/kg)
Mean Arterial Pressure (mmHg) 105 ± 5115 ± 7135 ± 10
Heart Rate (bpm) 80 ± 1095 ± 12110 ± 15
QTc Interval (ms) 250 ± 15260 ± 18275 ± 20
Cardiac Troponin I (ng/mL) < 0.02< 0.020.08 ± 0.03
Statistically significant change (p < 0.05)

Experimental Protocols

Protocol 1: In Vivo Cardiovascular Telemetry in Conscious Beagle Dogs

  • Animal Model: Purpose-bred male beagle dogs (9-12 kg) surgically implanted with telemetry transmitters.

  • Housing: Animals are housed individually in a controlled environment with a 12-hour light/dark cycle.

  • Data Acquisition: Continuous recording of ECG, blood pressure, and heart rate using a telemetry system.[6][10][16]

  • Dosing: this compound is administered via oral gavage at escalating doses, with a washout period between doses.

  • Data Analysis:

    • ECG intervals (PR, QRS, QT) are measured and the QT interval is corrected for heart rate (QTc) using a dog-specific formula.

    • Hemodynamic parameters (systolic, diastolic, and mean arterial pressure; heart rate) are averaged over specified time intervals.

    • Data is compared to a vehicle control group.

  • Blood Sampling: Blood samples are collected at predetermined time points for pharmacokinetic analysis and measurement of cardiac biomarkers (e.g., cTnI).

Protocol 2: hiPSC-CM Mitochondrial Toxicity Assessment

  • Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured as a monolayer in 96-well plates until a synchronously beating sheet is formed.

  • Compound Treatment: Cells are incubated with a range of concentrations of this compound for 24-48 hours.

  • Mitochondrial Respiration:

    • Oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer.

    • Basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are determined following sequential injections of oligomycin, FCCP, and rotenone/antimycin A.

  • Mitochondrial Membrane Potential:

    • Cells are loaded with a fluorescent dye (e.g., TMRM) that accumulates in polarized mitochondria.

    • Changes in fluorescence intensity are measured using a plate reader or high-content imaging system as an indicator of mitochondrial depolarization.

  • Data Analysis: Dose-response curves are generated to determine the concentration of this compound that causes a 50% reduction in mitochondrial function (EC50).

Visualizations

Signaling_Pathway cluster_0 Vascular Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation ABBV_318 This compound ABBV_318->VEGFR2 Inhibits Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_decision Decision Point hERG hERG Assay CiPA CiPA Panel hERG->CiPA hiPSC_CM hiPSC-CM APD & Viability CiPA->hiPSC_CM Risk_Assess Risk Assessment hiPSC_CM->Risk_Assess Rodent_Tele Rodent Telemetry (BP & HR) Dog_Tele Dog Telemetry (ECG & Hemodynamics) Rodent_Tele->Dog_Tele Tox_Study Repeat-Dose Tox Study (Biomarkers & Histopath) Dog_Tele->Tox_Study Tox_Study->Risk_Assess Stop Stop Development Risk_Assess->Stop Proceed Proceed with Mitigation Plan Risk_Assess->Proceed Troubleshooting_Guide Start Elevated Cardiac Troponin (cTnI) Observed in Dog Study Q1 Is there corresponding myocardial necrosis/fibrosis in histopathology? Start->Q1 A1_Yes Indicates direct structural cardiotoxicity. Proceed to mitochondrial toxicity assays. Q1->A1_Yes Yes Q2 Were significant hemodynamic changes observed (↑HR, ↑BP)? Q1->Q2 No End Refine Mitigation Strategy A1_Yes->End A2_Yes Injury may be secondary to hemodynamic stress. Evaluate dose-response for these effects. Q2->A2_Yes Yes A2_No Consider other mechanisms, e.g., off-target kinase effects. Perform broader kinase screen. Q2->A2_No No A2_Yes->End A2_No->End

References

Technical Support Center: Controlling for ABBV-318 Vehicle Effects in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ABBV-318 in behavioral studies. The following information is designed to help you anticipate and control for potential confounding effects of the drug vehicle, ensuring the rigor and reproducibility of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the vehicle for this compound and why is it important to control for its effects?

A1: The exact vehicle composition for commercially available this compound should be obtained directly from the manufacturer, AbbVie. However, publicly available information suggests that this compound, a hydrophobic compound, is often formulated in complex vehicles for in vivo use. These formulations may include a combination of solvents, surfactants, and solubilizing agents to ensure bioavailability. Common components for similar compounds include Dimethyl Sulfoxide (DMSO), Polyethylene (B3416737) Glycol 300 (PEG300), Polysorbate 80 (Tween-80), and cyclodextrins like Sulfobutylether-β-cyclodextrin (SBE-β-CD) in a saline or aqueous solution.[1]

It is critical to control for the effects of the vehicle because each of these components can have independent pharmacological and behavioral effects in rodents.[1][2] These effects can include alterations in locomotor activity, anxiety-like behavior, and even nociceptive thresholds, potentially confounding the interpretation of the behavioral effects of this compound. A proper vehicle control group is therefore essential to isolate the specific effects of the drug from those of its delivery medium.

Q2: What are the known behavioral effects of the potential vehicle components of this compound?

A2: The individual components of potential this compound vehicles can elicit a range of behavioral responses in rodents. Below is a summary of reported effects:

  • Dimethyl Sulfoxide (DMSO): DMSO is a common solvent used to dissolve hydrophobic compounds. However, it is not inert and can have dose-dependent effects on behavior. Studies have shown that intraperitoneal (IP) injections of DMSO can decrease locomotor activity, alter sleep architecture, and have both anti-nociceptive and pro-inflammatory effects depending on the route of administration and concentration.[2][3]

  • Polyethylene Glycol 300 (PEG300): PEG300 is a low-molecular-weight polyethylene glycol used as a co-solvent. While generally considered to have low toxicity, parenteral administration of PEGs can have adverse effects. High concentrations of PEG can induce neuromotor deficits in mice.

  • Polysorbate 80 (Tween-80): Tween-80 is a non-ionic surfactant used to increase the solubility of compounds in aqueous solutions. It is not behaviorally inert. Studies have reported that Tween-80 can decrease locomotor activity at higher concentrations and may also influence anxiety-like behaviors.[2]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): SBE-β-CD is a modified cyclodextrin (B1172386) used to improve the solubility and stability of drugs. While generally considered safe, especially when compared to other cyclodextrins, it is important to use the specific SBE-β-CD vehicle as a control, as high concentrations of cyclodextrins can have physiological effects.

Q3: How should I design my vehicle control group for behavioral studies with this compound?

A3: The ideal vehicle control group receives the exact same formulation as the drug-treated group, but without the active pharmaceutical ingredient (this compound). Here are the steps to ensure proper vehicle control:

  • Obtain the Exact Vehicle Composition: Contact the supplier of your this compound (AbbVie) and request the specific composition of the vehicle. This is the most critical step for designing an appropriate control.

  • Prepare the Vehicle Control Solution: Prepare a solution containing all the components of the vehicle in the exact same concentrations as the drug formulation.

  • Administer the Vehicle Control: Administer the vehicle control solution to a separate group of animals using the same route, volume, and dosing schedule as the this compound treated group.

  • Blinding: Whenever possible, the experimenter conducting the behavioral testing and data analysis should be blind to the treatment conditions (drug vs. vehicle) to minimize bias.

Q4: What should I do if the exact vehicle composition for this compound is not available?

A4: If you cannot obtain the exact vehicle composition, you will need to perform additional pilot studies to identify a suitable control.

  • Test Individual Components: Based on the likely components (DMSO, PEG300, Tween-80, SBE-β-CD, saline), conduct pilot studies on separate groups of animals to assess the behavioral effects of each component at various concentrations.

  • Test a "Best Guess" Combination: Formulate a vehicle based on common formulations for similar compounds and test its behavioral effects. A common starting point for a complex vehicle could be a mixture of DMSO, PEG300, and Tween-80 in saline.

  • Run Multiple Control Groups: If the exact composition is unknown, it may be necessary to include multiple control groups in your main experiment, such as a saline-only control and a control with your "best guess" complex vehicle. This will help you to differentiate the effects of the individual components from the combination.

Q5: What behavioral assays are most susceptible to vehicle effects?

A5: Any behavioral assay can be influenced by vehicle effects. However, some are more sensitive than others:

  • Locomotor Activity: Assays like the open-field test are highly sensitive to the effects of solvents like DMSO and surfactants like Tween-80, which can alter general movement.[2]

  • Anxiety-Related Behaviors: The elevated plus-maze and open-field tests can be affected by vehicles that have anxiolytic or anxiogenic properties.

  • Nociception Assays: Tests of pain sensitivity, such as the hot plate or von Frey tests, can be influenced by vehicles like DMSO that have their own analgesic or pro-nociceptive effects.[3]

  • Cognitive Assays: While less commonly reported, any vehicle that causes sedation, hyperactivity, or discomfort could interfere with performance in cognitive tasks like the Morris water maze or fear conditioning.

Troubleshooting Guides

Problem 1: I am observing unexpected behavioral changes in my vehicle control group.

  • Possible Cause: The vehicle itself is exerting a behavioral effect.

  • Solution:

    • Review the literature for the known behavioral effects of each component of your vehicle at the concentration you are using.

    • Consider reducing the concentration of the problematic component(s) if possible, while still maintaining the solubility of this compound. This may require reformulating the vehicle.

    • If reformulation is not possible, ensure that the effects of the vehicle are well-characterized in your specific experimental conditions and are consistently reported in your study. The difference between the vehicle group and a naive or saline-treated group can provide important context.

Problem 2: The behavioral effects of this compound are inconsistent across different experiments.

  • Possible Cause: Variability in the preparation of the vehicle solution.

  • Solution:

    • Ensure that the vehicle is prepared fresh for each experiment and that the components are added in the correct order and mixed thoroughly. For complex mixtures, the order of addition can be critical for proper solubilization.

    • Use precise measurements for all components.

    • Store the vehicle components and the final vehicle solution under appropriate conditions to prevent degradation.

Problem 3: I am unsure what behavioral endpoints to measure to detect potential vehicle effects.

  • Solution:

    • At a minimum, for any behavioral study, it is advisable to include a basic assessment of general health and locomotor activity.

    • An open-field test is a simple and effective way to screen for effects on locomotion, exploration, and anxiety-like behavior.

    • If your primary assay measures nociception, it is crucial to assess baseline nociceptive thresholds in the vehicle-treated group.

Quantitative Data Summary

Table 1: Summary of Reported Behavioral Effects of Common Vehicle Components in Rodents

Vehicle ComponentAnimal ModelRoute of AdministrationConcentrationReported Behavioral EffectsCitation(s)
DMSO MiceIP32% and 64% (in saline)Decreased locomotor activity.[2]
RatsIP1.8-7.2%Mechanical allodynia of short duration. No motor deficits.
RatsIP15% and 20% (in saline)Increased light slow-wave sleep, decreased deep slow-wave sleep.[3]
Tween-80 MiceIP32% (in saline)Decreased locomotor activity.[2]
Rat pups (via dam's drinking water)Oral1.25 ml/lEnhanced exploratory behavior and locomotor activity.
PEG300 MiceIPNot specifiedCan induce neuromotor deficits at high concentrations.
SBE-β-CD RatsOralUp to 40% w/vGenerally low toxicity, but high concentrations can have physiological effects.

Experimental Protocols

Protocol 1: Open-Field Test for General Locomotor Activity and Anxiety-Like Behavior

  • Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

  • Procedure: a. Habituate the animals to the testing room for at least 30 minutes before the test. b. Gently place the animal in the center of the open-field arena. c. Allow the animal to explore the arena for a set period (e.g., 5-10 minutes). d. Record the session using a video camera mounted above the arena.

  • Data Analysis: Use automated tracking software to analyze the following parameters:

    • Total distance traveled (a measure of locomotor activity).

    • Time spent in the center zone (an inverse measure of anxiety-like behavior).

    • Frequency of entries into the center zone.

    • Rearing frequency (a measure of exploratory behavior).

  • Vehicle Control Considerations: Compare the results of the this compound treated group to the vehicle control group. A significant difference between the saline/naive group and the vehicle control group indicates a behavioral effect of the vehicle itself.

Protocol 2: Hot Plate Test for Thermal Nociception

  • Apparatus: A heated plate with a controllable and stable temperature, enclosed by a transparent cylinder to keep the animal on the plate.

  • Procedure: a. Set the hot plate to a constant, noxious temperature (e.g., 52-55°C). b. Place the animal on the hot plate and start a timer. c. Observe the animal for nociceptive responses, such as licking a hind paw or jumping. d. Record the latency to the first response. e. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the plate regardless of its response.

  • Data Analysis: Compare the response latencies between the this compound treated group and the vehicle control group. An increase in latency in the drug-treated group suggests an analgesic effect.

  • Vehicle Control Considerations: It is crucial to establish a baseline latency for the vehicle control group. Some vehicles, like DMSO, may alter baseline pain sensitivity.

Visualizations

G cluster_0 Experimental Workflow for this compound Behavioral Studies start Start prep_drug Prepare this compound in Vehicle start->prep_drug prep_vehicle Prepare Vehicle Control start->prep_vehicle administer Administer Drug or Vehicle to Animals prep_drug->administer prep_vehicle->administer behavioral_test Conduct Behavioral Assay (e.g., Open Field, Hot Plate) administer->behavioral_test data_collection Record and Collect Data behavioral_test->data_collection analysis Analyze Data (Drug vs. Vehicle Control) data_collection->analysis interpretation Interpret Results analysis->interpretation end End interpretation->end

Caption: Experimental workflow for behavioral studies with this compound.

G cluster_1 This compound Mechanism of Action in Nociceptors noxious_stimuli Noxious Stimuli (e.g., Heat, Mechanical) nociceptor_activation Nociceptor Activation noxious_stimuli->nociceptor_activation nav17_activation Nav1.7 Activation (Amplifies generator potential) nociceptor_activation->nav17_activation ap_initiation Action Potential Initiation nav17_activation->ap_initiation nav18_activation Nav1.8 Activation (Upstroke of action potential) ap_initiation->nav18_activation ap_propagation Action Potential Propagation to CNS nav18_activation->ap_propagation pain_perception Pain Perception ap_propagation->pain_perception abbv318 This compound abbv318->nav17_activation Inhibits abbv318->nav18_activation Inhibits

Caption: Simplified signaling pathway of this compound's action on Nav1.7 and Nav1.8 in nociceptors.

References

Technical Support Center: Optimizing Patch-Clamp Recordings with ABBV-318

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ABBV-318 in patch-clamp electrophysiology experiments. Our goal is to help you achieve stable, high-quality recordings and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent blocker of voltage-gated sodium channels (Nav), specifically targeting the Nav1.7 and Nav1.8 subtypes, which are crucial for pain signaling.[1][2] It is a CNS-penetrating, oral inhibitor developed for the treatment of pain.[1]

Q2: What are the reported IC50 values for this compound?

A2: The inhibitory concentrations (IC50) for this compound vary slightly across different reports but demonstrate potent activity at human Nav1.7 and Nav1.8 channels.

Target ChannelReported IC50
hNav1.71.1 nM and 2.8 µM
hNav1.83.8 µM and 3.8 nM
hERG25 nM
Nav1.5> 33 nM

(Data sourced from multiple reports, which may account for variations.)[3][4]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound can be dissolved in DMSO for a stock solution. For working solutions, further dilution in external recording solution is recommended. Stock solutions should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to prevent degradation.[3]

Experimental Protocols

Detailed Protocol for Whole-Cell Patch-Clamp Recording with this compound Application

This protocol is designed for recording Nav1.7 and/or Nav1.8 currents in cultured cells (e.g., HEK293 or CHO cells stably expressing the channel of interest).

I. Solution Preparation

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Aliquot and store at -80°C.

  • This compound Working Solutions: On the day of the experiment, thaw a stock aliquot and dilute it to the desired final concentrations (e.g., 1 nM - 10 µM) in the external solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects on channel gating.

II. Cell Preparation and Recording

  • Plate cells expressing the target Nav channel onto glass coverslips 24-48 hours before the experiment.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a target cell with the recording pipette while applying slight positive pressure.[5][6]

  • Upon contact with the cell membrane, release the positive pressure to facilitate seal formation.

  • Apply gentle suction to form a gigaohm seal (>1 GΩ).[6]

  • Compensate for pipette capacitance.

  • Apply a brief, strong suction pulse to rupture the membrane and establish the whole-cell configuration.[7]

  • Compensate for whole-cell capacitance and series resistance.

  • Switch to voltage-clamp mode and hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a resting state.

  • Apply a voltage protocol to elicit Nav currents (e.g., step depolarization to -10 mV for 50 ms).

  • After obtaining a stable baseline recording, perfuse the cell with the desired concentration of this compound in the external solution.

  • Record the channel activity in the presence of the compound until a steady-state block is achieved.

  • To assess the reversibility of the block, wash out the compound by perfusing with the drug-free external solution.

Troubleshooting Guide

Issue 1: Unstable Recordings or Loss of Seal After this compound Application

  • Q: My giga-seal is unstable or lost after I start perfusing with this compound. What could be the cause?

    • A: This is likely due to the final concentration of the solvent (DMSO) being too high, which can destabilize the cell membrane. Ensure your final DMSO concentration in the working solution is at or below 0.1%. Prepare fresh dilutions from your stock solution for each experiment. Mechanical instability of the perfusion system can also dislodge the patch. Ensure a slow and steady perfusion rate.

Issue 2: High Variability in the Inhibitory Effect of this compound

  • Q: I am observing inconsistent levels of block with the same concentration of this compound across different cells. Why is this happening?

    • A: Several factors can contribute to this variability:

      • Channel State-Dependence: The binding of many Nav channel blockers is state-dependent (resting, open, or inactivated).[8] Ensure your voltage protocol and holding potential are consistent across all experiments to probe the same channel states.

      • Incomplete Wash-in: It may take several minutes for the drug to reach a steady-state effect. Ensure you are perfusing long enough to see a stable level of inhibition.

      • Cell Health: Unhealthy cells can have altered membrane properties and channel expression, leading to inconsistent drug responses. Only use cells with a healthy morphology and stable baseline currents.

Issue 3: Difficulty Achieving a Giga-Seal on Target Cells

  • Q: I am struggling to form a high-resistance seal on my cells. What can I do?

    • A: This is a common issue in patch-clamp recordings.[5]

      • Pipette Quality: Ensure your pipettes are clean and have a smooth, fire-polished tip. Debris on the pipette tip can prevent a tight seal.[6]

      • Solutions: Filter all your solutions (external and internal) to remove any particulate matter.

      • Cell Culture Conditions: Over-confluent or unhealthy cells can be difficult to seal onto. Ensure your cells are at an optimal density.

      • Mechanical Stability: Vibrations from the surrounding environment can interfere with seal formation. Use an anti-vibration table and ensure all equipment is stable.

Issue 4: No or Weak Response to this compound Application

  • Q: I am not seeing the expected block of the sodium current after applying this compound. What should I check?

    • A:

      • Compound Degradation: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution.

      • Perfusion System: Verify that your perfusion system is delivering the drug solution to the cell. You can test this by including a dye in a test solution.

      • Incorrect Channel Subtype: Confirm that the cells you are recording from are indeed expressing Nav1.7 or Nav1.8, as this compound has higher selectivity for these subtypes.[4]

      • Voltage Protocol: The inhibitory effect of some blockers is more pronounced at depolarized potentials where channels are more likely to be in the open or inactivated state. You may need to adjust your voltage protocol to better observe the block.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_application Drug Application cluster_analysis Analysis prep_solutions Prepare Solutions pull_pipettes Pull & Polish Pipettes prep_solutions->pull_pipettes form_seal Form Giga-Seal pull_pipettes->form_seal whole_cell Establish Whole-Cell form_seal->whole_cell baseline Record Baseline Current whole_cell->baseline apply_abbv Apply this compound baseline->apply_abbv record_effect Record Steady-State Block apply_abbv->record_effect washout Washout record_effect->washout analyze_data Analyze Data washout->analyze_data

Caption: Experimental workflow for this compound application in patch-clamp recordings.

mechanism_of_action cluster_channel Voltage-Gated Sodium Channel resting Resting open Open resting->open Depolarization open->resting Repolarization inactivated Inactivated open->inactivated Sustained Depolarization inactivated->resting Repolarization abbv318 This compound block Channel Block abbv318->block block->open block->inactivated no_current No Na+ Influx block->no_current

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

troubleshooting_flowchart start Problem Encountered unstable_seal Unstable Seal? start->unstable_seal check_dmso Check DMSO concentration (<0.1%) unstable_seal->check_dmso Yes no_effect No/Weak Drug Effect? unstable_seal->no_effect No check_perfusion Check perfusion stability check_dmso->check_perfusion solution Problem Solved check_perfusion->solution check_compound Check compound integrity (storage, age) no_effect->check_compound Yes variability High Variability? no_effect->variability No check_delivery Verify drug delivery system check_compound->check_delivery check_protocol Optimize voltage protocol check_delivery->check_protocol check_protocol->solution check_state Ensure consistent voltage protocol variability->check_state Yes variability->solution No check_washin Allow sufficient time for wash-in check_state->check_washin check_health Use healthy cells check_washin->check_health check_health->solution

Caption: A decision-making flowchart for troubleshooting common patch-clamp issues.

References

Validation & Comparative

A Preclinical Showdown: ABBV-318 and Gabapentin in the Arena of Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparison of Two Distinct Mechanistic Approaches to Neuropathic Pain in a Preclinical Diabetic Neuropathy Model.

For researchers and drug development professionals navigating the complex landscape of treatments for painful diabetic neuropathy (PDN), understanding the preclinical efficacy and mechanisms of novel therapeutic agents is paramount. This guide provides a comparative analysis of ABBV-318, a selective dual inhibitor of voltage-gated sodium channels (Nav) 1.7 and 1.8, and the established first-line therapy, gabapentin (B195806), which targets the α2δ-1 subunit of voltage-gated calcium channels. While direct head-to-head preclinical studies in a diabetic neuropathy model are not publicly available, this guide synthesizes available data from studies utilizing the well-established streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model in rodents to offer a comparative perspective.

At a Glance: this compound vs. Gabapentin

FeatureThis compoundGabapentin
Primary Mechanism of Action Dual inhibitor of voltage-gated sodium channels Nav1.7 and Nav1.8.[1][2]Binds to the α2δ-1 auxiliary subunit of voltage-gated calcium channels.
Molecular Target Nav1.7 and Nav1.8 ion channels.[1][2]α2δ-1 subunit of voltage-gated calcium channels.
Effect on Neuronal Excitability Reduces the generation and propagation of action potentials in nociceptive neurons.Modulates calcium influx at presynaptic terminals, reducing the release of excitatory neurotransmitters.
Preclinical Diabetic Neuropathy Model Data Efficacious in neuropathic rodent models of pain; specific quantitative data in the STZ-induced diabetic neuropathy model is not publicly available.[1][2]Demonstrates a dose-dependent reversal of mechanical allodynia in the STZ-induced diabetic neuropathy model.[3][4][5]

Delving into the Mechanisms of Action

The distinct mechanisms of this compound and gabapentin represent two different strategies for mitigating the neuronal hyperexcitability that characterizes neuropathic pain.

This compound: Targeting the Pain Signal Conduction

This compound's therapeutic potential lies in its dual inhibition of Nav1.7 and Nav1.8, two sodium channels crucial for pain signaling.[1][2] Nav1.7 is involved in setting the threshold for firing action potentials in nociceptors, while Nav1.8 is responsible for the majority of the inward sodium current during an action potential. By blocking these channels, this compound is designed to directly dampen the electrical signals that transmit pain sensations from the periphery to the central nervous system.

ABBV318_Mechanism cluster_Nociceptor Nociceptive Neuron Pain_Stimulus Painful Stimulus Nav17 Nav1.7 Channel Pain_Stimulus->Nav17 Activates Action_Potential Action Potential Generation & Propagation Nav17->Action_Potential Lowers Firing Threshold Nav18 Nav1.8 Channel Nav18->Action_Potential Drives Upstroke Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal ABBV318 This compound ABBV318->Nav17 Inhibits ABBV318->Nav18 Inhibits

Mechanism of Action of this compound.

Gabapentin: Modulating Neurotransmitter Release

Gabapentin's analgesic effect is primarily mediated by its binding to the α2δ-1 subunit of voltage-gated calcium channels. In neuropathic states, the expression of this subunit is upregulated. By binding to α2δ-1, gabapentin is thought to reduce the trafficking of these calcium channels to the presynaptic terminal, leading to decreased calcium influx and a subsequent reduction in the release of excitatory neurotransmitters like glutamate (B1630785) and substance P.

Gabapentin_Mechanism cluster_Presynaptic Presynaptic Terminal cluster_Postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives VGCC Voltage-Gated Calcium Channel (VGCC) with α2δ-1 subunit Action_Potential->VGCC Opens Ca_Influx Calcium Influx VGCC->Ca_Influx Vesicles Synaptic Vesicles (Glutamate, Substance P) Ca_Influx->Vesicles Triggers Fusion Neurotransmitter_Release Neurotransmitter Release Vesicles->Neurotransmitter_Release Pain_Transmission Pain Signal Transmission Neurotransmitter_Release->Pain_Transmission Activates Receptors Gabapentin Gabapentin Gabapentin->VGCC Binds to α2δ-1 Reduces Trafficking

Mechanism of Action of Gabapentin.

Preclinical Efficacy in a Model of Diabetic Neuropathy

The streptozotocin (STZ)-induced diabetic rat is a widely used and accepted model for type 1 diabetes that develops peripheral neuropathy, exhibiting symptoms such as mechanical allodynia (pain in response to a non-painful stimulus).[6] Efficacy in this model is often assessed by measuring the paw withdrawal threshold to a mechanical stimulus, such as von Frey filaments.[6]

Experimental Protocol: STZ-Induced Diabetic Neuropathy and Behavioral Testing

A standardized experimental workflow is crucial for the reliable assessment of therapeutic agents.

Experimental_Workflow cluster_Induction Induction Phase cluster_Testing Testing Phase Animal_Acclimation Animal Acclimation Baseline_Testing Baseline (von Frey) Animal_Acclimation->Baseline_Testing STZ_Injection Streptozotocin (STZ) Injection Baseline_Testing->STZ_Injection Diabetes_Confirmation Confirmation of Diabetes (Hyperglycemia) STZ_Injection->Diabetes_Confirmation Neuropathy_Development Development of Neuropathy (e.g., 4 weeks) Diabetes_Confirmation->Neuropathy_Development Drug_Administration Drug Administration (this compound or Gabapentin) Neuropathy_Development->Drug_Administration Post_Dose_Testing Post-Dose Behavioral Testing (von Frey) Drug_Administration->Post_Dose_Testing Data_Analysis Data Analysis Post_Dose_Testing->Data_Analysis

Experimental Workflow for Preclinical Diabetic Neuropathy Studies.

Quantitative Data

While a direct comparative study is lacking, the following table summarizes the kind of data generated in preclinical studies for gabapentin in the STZ model. A similar data structure would be anticipated for this compound.

Table 1: Effect of Gabapentin on Mechanical Allodynia in STZ-Induced Diabetic Rats

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) (Mean ± SEM)% Reversal of Allodynia
Diabetic Control (Vehicle) -1.5 ± 0.20%
Gabapentin 304.5 ± 0.5~33%
Gabapentin 758.2 ± 0.7~74%
Gabapentin 10010.5 ± 0.9*~100%
Non-Diabetic Control -11.0 ± 0.5N/A
Note: The data presented here are representative and synthesized from typical findings in the literature; they are not from a single specific study. The percentage reversal is calculated relative to the non-diabetic control group. A significant increase in paw withdrawal threshold indicates an anti-allodynic effect.

Unfortunately, specific dose-response data for this compound in the STZ-induced diabetic neuropathy model is not available in the public domain. However, reports indicate that this compound demonstrates "robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain".[2]

Summary and Future Directions

This compound and gabapentin offer two distinct and mechanistically different approaches to the treatment of painful diabetic neuropathy. This compound's targeted inhibition of Nav1.7 and Nav1.8 holds the promise of directly silencing the transmission of pain signals, while gabapentin modulates neurotransmitter release through its interaction with the α2δ-1 subunit of calcium channels.

The lack of publicly available, direct comparative preclinical data in a diabetic neuropathy model makes a definitive statement on their relative efficacy challenging. To provide a clearer picture for drug development professionals, future preclinical studies should ideally include a head-to-head comparison of this compound and gabapentin in the STZ-induced diabetic neuropathy model, assessing not only mechanical allodynia but also other relevant endpoints such as thermal hyperalgesia and nerve conduction velocity. Such data would be invaluable for informing the clinical development and potential positioning of novel therapeutics like this compound in the management of this debilitating condition.

References

Validating Target Engagement of ABBV-318 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of preclinical data for ABBV-318, a dual inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8, with other selective inhibitors. The objective is to facilitate the validation of this compound's target engagement in preclinical settings by presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound and its Targets

This compound is a novel small molecule inhibitor targeting Nav1.7 and Nav1.8, two sodium channel subtypes that are key mediators in pain signal transmission.[1] These channels are predominantly expressed in peripheral nociceptive neurons, making them attractive targets for the development of non-opioid analgesics with a potentially reduced risk of central nervous system side effects.[2] this compound has demonstrated efficacy in rodent models of both inflammatory and neuropathic pain.[1] This guide will delve into the preclinical evidence supporting its target engagement and compare its profile with other notable Nav1.7 and Nav1.8 inhibitors.

Comparative Preclinical Data

The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to other selective Nav1.7 and Nav1.8 inhibitors.

Table 1: In Vitro Potency (IC50) of Nav1.7 and Nav1.8 Inhibitors

CompoundTarget(s)Human Nav1.7 IC50Human Nav1.8 IC50SpeciesAssay TypeReference
This compound Nav1.7 / Nav1.82.8 µM3.8 µMHumanNot Specified[MedChemExpress]
PF-05089771 Nav1.711 nM>10,000 nMHumanElectrophysiology[2]
A-803467 Nav1.8>1,000 nM8 nMHumanElectrophysiology[3]
VX-548 Nav1.8Not ReportedPotent & SelectiveHumanIn vitro assays[4]

Table 2: In Vivo Efficacy of Nav1.7 and Nav1.8 Inhibitors in Preclinical Pain Models

CompoundPain ModelSpeciesEndpointEfficacy (ED50 or equivalent)Reference
This compound Inflammatory & Neuropathic PainRodentNot SpecifiedRobust efficacy reported[1]
A-803467 Spinal Nerve Ligation (Neuropathic)RatMechanical AllodyniaED50 = 47 mg/kg (i.p.)[3]
A-803467 Complete Freund's Adjuvant (Inflammatory)RatThermal HyperalgesiaED50 = 41 mg/kg (i.p.)[3]
PF-05089771 Inherited Erythromelalgia (Neuropathic)HumanPain ReliefSuccessful outcome in a small study[5]
VX-548 Acute Post-Surgical PainHumanPain ReductionSignificant reduction in pain scores[4][6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

Signaling_Pathway cluster_Nociceptor Nociceptive Neuron cluster_Inhibitor Pharmacological Intervention Pain_Stimulus Painful Stimulus (e.g., Injury, Inflammation) Nav1_7 Nav1.7 Pain_Stimulus->Nav1_7 Activates Action_Potential Action Potential Generation & Propagation Nav1_7->Action_Potential Initiates Nav1_8 Nav1.8 Nav1_8->Action_Potential Amplifies Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Pain_Signal Pain Signal to CNS Neurotransmitter_Release->Pain_Signal ABBV_318 This compound ABBV_318->Nav1_7 Blocks ABBV_318->Nav1_8 Blocks

Caption: Simplified signaling pathway of pain transmission and the mechanism of action of this compound.

Experimental_Workflow cluster_InVitro In Vitro Target Validation cluster_InVivo In Vivo Efficacy Evaluation Cell_Lines Cell Lines Expressing Human Nav1.7 or Nav1.8 Patch_Clamp Whole-Cell Patch Clamp Electrophysiology Cell_Lines->Patch_Clamp IC50_Determination IC50 Determination for This compound & Comparators Patch_Clamp->IC50_Determination ED50_Calculation Calculation of ED50 IC50_Determination->ED50_Calculation Informs Dosing Animal_Models Rodent Models of Pain (e.g., CFA, SNL) Drug_Administration Systemic Administration of This compound or Comparators Animal_Models->Drug_Administration Behavioral_Testing Assessment of Pain Behavior (e.g., von Frey, Hargreaves) Drug_Administration->Behavioral_Testing Behavioral_Testing->ED50_Calculation

Caption: General experimental workflow for preclinical validation of Nav1.7/1.8 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key experiments cited in this guide.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique is used to measure the inhibitory effect of compounds on Nav1.7 and Nav1.8 channels expressed in heterologous systems (e.g., HEK293 cells).

  • Cell Culture: Stably transfected cell lines expressing human Nav1.7 or Nav1.8 are cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed at room temperature. Pipettes are filled with a cesium-based internal solution to isolate sodium currents.

  • Voltage Protocol: Cells are held at a holding potential of -120 mV. Test pulses to 0 mV are applied to elicit sodium currents. To assess state-dependent inhibition, a pre-pulse to a depolarized potential (e.g., -50 mV) is used to inactivate a population of channels before the test pulse.

  • Compound Application: Compounds are acutely applied to the cells via a perfusion system at increasing concentrations.

  • Data Analysis: The peak sodium current in the presence of the compound is compared to the baseline current. Concentration-response curves are generated, and IC50 values are calculated using a standard Hill equation.

In Vivo Pain Models
  • Induction: A single intraplantar injection of CFA is administered into the hind paw of a rat or mouse. This induces a localized and persistent inflammation.

  • Drug Administration: this compound or comparator compounds are administered systemically (e.g., intraperitoneally or orally) at various doses.

  • Behavioral Testing: Thermal hyperalgesia is assessed using the Hargreaves test, which measures the latency of paw withdrawal from a radiant heat source. Mechanical allodynia is measured using von Frey filaments, which determine the paw withdrawal threshold to a mechanical stimulus.

  • Data Analysis: The dose-response relationship is determined, and the ED50 (the dose required to produce 50% of the maximum effect) is calculated.

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves of a rat are tightly ligated. This procedure results in the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.

  • Drug Administration: Following a post-operative recovery period and confirmation of pain behaviors, this compound or comparator compounds are administered.

  • Behavioral Testing: As in the CFA model, mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) are assessed.

  • Data Analysis: The ED50 for the reversal of neuropathic pain behaviors is calculated.

Conclusion

The preclinical data presented in this guide supports the dual inhibitory activity of this compound on Nav1.7 and Nav1.8 channels. Its efficacy in both inflammatory and neuropathic pain models suggests a broad potential for pain relief. The comparison with other selective inhibitors highlights the varied landscape of Nav channel modulators in development. The provided experimental protocols and workflow diagrams offer a framework for researchers to design and interpret studies aimed at further validating the target engagement and therapeutic potential of this compound and other emerging analgesics. Further investigation into the detailed pharmacokinetics and safety profile of this compound will be crucial for its clinical translation.

References

A Cross-Validated Look at ABBV-318: Efficacy in Preclinical Pain Models Compared

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel dual NaV1.7 and NaV1.8 inhibitor, ABBV-318, against other pain modulators. This analysis is supported by available preclinical data and detailed experimental protocols to aid in the evaluation of its therapeutic potential.

This compound, developed by AbbVie, is an orally bioavailable, central nervous system (CNS) penetrant small molecule that potently blocks both NaV1.7 and NaV1.8 voltage-gated sodium channels.[1] These channels are critical in the pain signaling pathway, making them a significant target for the development of new analgesics. Preclinical studies have demonstrated the efficacy of this compound in rodent models of both inflammatory and neuropathic pain.[1][2] This guide will delve into the available data, comparing its performance with other relevant compounds and outlining the methodologies used in these crucial pain assays.

In Vitro Profile of this compound

This compound exhibits a strong and selective inhibitory profile for the targeted sodium channels. The following table summarizes its in vitro potency and selectivity against other key channels.

TargetIC50 (nM)
hNaV1.71.1
hNaV1.83.8
hERG25
NaV1.5>33

Pharmacokinetic Profile of this compound

The compound has demonstrated favorable pharmacokinetic properties in preclinical species, indicating good oral absorption and a half-life supportive of manageable dosing regimens.

Speciest1/2 (h)Clearance (L/h/kg)Oral Bioavailability (%)
Rat5.40.583
Dog14.50.385

Efficacy in Preclinical Pain Models: A Comparative Overview

While specific quantitative in-vivo data for this compound has not been publicly detailed in peer-reviewed literature, its "robust in vivo efficacy" has been reported in established rodent models of inflammatory and neuropathic pain.[2] To provide a comparative context, this section will present typical data from these assays for standard-of-care analgesics and other NaV channel blockers.

Neuropathic Pain Model: Spinal Nerve Ligation (SNL)

The SNL model is a widely used preclinical model of neuropathic pain that mimics symptoms such as tactile allodynia (pain from a non-painful stimulus). The efficacy of a compound is typically measured by its ability to reverse the decreased paw withdrawal threshold (PWT) in response to a mechanical stimulus (e.g., von Frey filaments).

Comparative Efficacy in the Rat SNL Model (Mechanical Allodynia)

CompoundDose (mg/kg, p.o.)Paw Withdrawal Threshold (g)% Maximum Possible Effect (%MPE)
Vehicle-Baseline: ~15g; Post-SNL: <4g0%
Gabapentin300Not Reported62.39%
Pregabalin30Not Reported62.51%
This compound Data Not Available Data Not Available Reported as "robust efficacy"
Inflammatory Pain Model: Carrageenan-Induced Thermal Hyperalgesia

In this model, an inflammatory agent (carrageenan) is injected into the paw, leading to a heightened sensitivity to heat. The effectiveness of an analgesic is determined by its ability to increase the latency of paw withdrawal from a thermal stimulus.

Comparative Efficacy in the Rodent Carrageenan Model (Thermal Hyperalgesia)

CompoundDose (mg/kg, s.c. or i.p.)Paw Withdrawal Latency (s)
Vehicle-Baseline: ~10-12s; Post-Carrageenan: ~4-6s
Indomethacin0.3 - 10Significant inhibition of hyperalgesia
Morphine0.4 - 4.0Significant inhibition of hyperalgesia
This compound Data Not Available Data Not Available

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved, the following diagrams have been generated.

Pain Signaling Pathway Figure 1. Simplified Pain Signaling Pathway and Target of this compound cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System Noxious Stimulus Noxious Stimulus NaV1.7 / NaV1.8 Channels NaV1.7 / NaV1.8 Channels Noxious Stimulus->NaV1.7 / NaV1.8 Channels activates Action Potential Generation Action Potential Generation NaV1.7 / NaV1.8 Channels->Action Potential Generation Spinal Cord Spinal Cord Action Potential Generation->Spinal Cord Signal Propagation Brain (Pain Perception) Brain (Pain Perception) Spinal Cord->Brain (Pain Perception) This compound This compound This compound->NaV1.7 / NaV1.8 Channels inhibits

Figure 1. Simplified Pain Signaling Pathway and Target of this compound

Experimental Workflow Figure 2. General Experimental Workflow for Preclinical Pain Models cluster_0 Neuropathic Pain Model cluster_1 Inflammatory Pain Model Spinal Nerve Ligation Spinal Nerve Ligation Drug Administration Drug Administration Spinal Nerve Ligation->Drug Administration Baseline Von Frey Test Baseline Von Frey Test Baseline Von Frey Test->Spinal Nerve Ligation Post-treatment Von Frey Test Post-treatment Von Frey Test Drug Administration->Post-treatment Von Frey Test Data Analysis (PWT) Data Analysis (PWT) Post-treatment Von Frey Test->Data Analysis (PWT) Carrageenan Injection Carrageenan Injection Drug Administration Drug Administration Carrageenan Injection->Drug Administration Baseline Thermal Test Baseline Thermal Test Baseline Thermal Test->Carrageenan Injection Post-treatment Thermal Test Post-treatment Thermal Test Drug Administration ->Post-treatment Thermal Test Data Analysis (Latency) Data Analysis (Latency) Post-treatment Thermal Test->Data Analysis (Latency)

Figure 2. General Experimental Workflow for Preclinical Pain Models

Experimental Protocols

Spinal Nerve Ligation (SNL) Model in Rats

This surgical model induces a state of chronic neuropathic pain.

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: A small incision is made to expose the L5 and L6 spinal nerves. These nerves are then tightly ligated with silk suture. The muscle and skin are closed in layers. Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-operative Care: Animals are allowed to recover for a period of several days to weeks, during which the neuropathic pain state develops.

  • Behavioral Testing (Mechanical Allodynia):

    • Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate.

    • Calibrated von Frey filaments are applied to the plantar surface of the hind paw.

    • The 50% paw withdrawal threshold (PWT) is determined using the up-down method. A decreased threshold in the ligated paw indicates mechanical allodynia.

    • Following baseline measurements, animals are administered the test compound (e.g., this compound) or vehicle, and PWT is reassessed at various time points.

Carrageenan-Induced Thermal Hyperalgesia in Rodents

This model is used to assess the efficacy of compounds against acute inflammatory pain.

  • Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus is measured using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the hind paw, and the time taken for the animal to withdraw its paw is recorded.

  • Induction of Inflammation: A solution of lambda carrageenan (typically 1-2%) is injected into the plantar surface of the hind paw.

  • Drug Administration: The test compound or vehicle is administered, typically prior to or shortly after the carrageenan injection.

  • Post-treatment Measurement: Paw withdrawal latency is measured again at several time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours). A reduction in paw withdrawal latency in the vehicle-treated group indicates thermal hyperalgesia. The ability of the test compound to reverse this decrease is a measure of its analgesic efficacy.[3]

Conclusion

This compound presents a promising profile as a dual inhibitor of NaV1.7 and NaV1.8 with good oral bioavailability and CNS penetration. Its reported "robust efficacy" in preclinical models of neuropathic and inflammatory pain suggests its potential as a novel analgesic. However, a direct comparison with other analgesics is currently limited by the lack of publicly available quantitative in-vivo data. The detailed experimental protocols provided in this guide offer a framework for the cross-validation of this compound's effects and for the comparative evaluation of other novel pain therapeutics. Further publication of detailed preclinical efficacy data for this compound will be crucial for a more definitive assessment of its therapeutic potential relative to existing and emerging pain treatments.

References

Head-to-head comparison of ABBV-318 and carbamazepine for trigeminal neuralgia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trigeminal neuralgia (TN) is a debilitating neuropathic pain condition characterized by severe, paroxysmal facial pain. For decades, carbamazepine (B1668303) has been the cornerstone of medical management. However, its use is often limited by incomplete efficacy and a challenging side-effect profile. This has spurred the search for novel therapeutic agents with improved efficacy and tolerability. One such investigational compound is ABBV-318, a selective voltage-gated sodium channel (Nav) blocker.

This guide provides a detailed, head-to-head comparison of the established first-line treatment, carbamazepine, and the preclinical candidate, this compound. The comparison is based on available preclinical and clinical data, focusing on their mechanism of action, pharmacokinetics, efficacy, and safety profiles. It is important to note that this compound is an investigational compound and has not yet been evaluated in human clinical trials for trigeminal neuralgia. Therefore, this comparison juxtaposes the extensive clinical data for carbamazepine with the preclinical findings for this compound to offer a forward-looking perspective on potential advancements in TN therapy.

Mechanism of Action: A Tale of Two Sodium Channel Blockers

Both carbamazepine and this compound exert their analgesic effects by modulating voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. However, their selectivity for different Nav channel subtypes distinguishes their mechanisms.

Carbamazepine: This well-established anticonvulsant primarily acts as a non-selective blocker of voltage-gated sodium channels. It preferentially binds to the inactivated state of the channel, thereby inhibiting the rapid and repetitive firing of neurons that is characteristic of the ectopic nerve impulses in trigeminal neuralgia.

This compound: This novel compound is a potent and selective blocker of Nav1.7 and Nav1.8 sodium channel subtypes.[1][2] These channels are preferentially expressed in peripheral sensory neurons and are considered critical mediators of pain signaling. By selectively targeting these channels, this compound aims to provide targeted pain relief with a potentially lower burden of central nervous system (CNS) side effects compared to non-selective sodium channel blockers.

cluster_Carbamazepine Carbamazepine cluster_ABBV318 This compound Carbamazepine Carbamazepine Nav_nonselective Non-selective Voltage-Gated Sodium Channels Carbamazepine->Nav_nonselective Inactivated_State Stabilizes Inactivated State Nav_nonselective->Inactivated_State Reduced_Firing Reduced Neuronal Hyperexcitability Inactivated_State->Reduced_Firing Pain_Relief_CBZ Pain Relief in Trigeminal Neuralgia Reduced_Firing->Pain_Relief_CBZ ABBV318 This compound Nav17_Nav18 Selective Blockade of Nav1.7 and Nav1.8 ABBV318->Nav17_Nav18 Peripheral_Nociceptors Peripheral Sensory Neurons Nav17_Nav18->Peripheral_Nociceptors Reduced_Pain_Signal Reduced Pain Signal Transmission Peripheral_Nociceptors->Reduced_Pain_Signal Pain_Relief_ABBV318 Potential Pain Relief in Neuropathic Pain Reduced_Pain_Signal->Pain_Relief_ABBV318 cluster_workflow Typical Trigeminal Neuralgia Clinical Trial Workflow Screening Patient Screening (Diagnosis, Pain Frequency) Randomization Randomization Screening->Randomization Treatment_A Treatment Period 1 (Carbamazepine or Placebo) Randomization->Treatment_A Washout Washout Period Treatment_A->Washout Treatment_B Treatment Period 2 (Crossover to other arm) Washout->Treatment_B Follow_up Follow-up Assessment Treatment_B->Follow_up Data_Analysis Data Analysis (Pain Diaries, NRS/VAS) Follow_up->Data_Analysis

References

Assessing the Selectivity Profile of ABBV-318 Against Other Sodium Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of ABBV-318, a potent voltage-gated sodium channel (Nav) blocker, against various sodium channel subtypes. The data presented herein is intended to offer an objective assessment of its performance relative to other known sodium channel inhibitors, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a novel small molecule inhibitor that has demonstrated high potency against Nav1.7 and Nav1.8, two sodium channel subtypes strongly implicated in pain signaling.[1] The development of selective Nav1.7 and Nav1.8 blockers is a significant area of interest for the development of new analgesics. This guide focuses on the selectivity of this compound, a critical factor in determining its potential therapeutic window and off-target effects.

Comparative Selectivity Profile

The following table summarizes the inhibitory activity (IC50) of this compound against a panel of human voltage-gated sodium channel subtypes. For comparative purposes, data for two classic sodium channel blockers, Lidocaine and Carbamazepine, are also included.

Target SubtypeThis compound IC50 (µM)Lidocaine IC50 (µM)Carbamazepine IC50 (µM)
hNav1.1 Data not available~700[2]>100[3]
hNav1.2 >30[4]~610[2]>100[3]
hNav1.3 Data not available~450[2]86.74[3]
hNav1.4 >30[4]450[2]45.76[3]
hNav1.5 >33,000 nM (>33 µM)104[2]22.92[3]
hNav1.6 >30[4]Data not available>100[3]
hNav1.7 0.0011 (1.1 nM)Data not available46.72[3]
hNav1.8 0.0038 (3.8 nM)Data not available>100[3]
hERG 0.025 (25 nM)Data not availableData not available

Note: IC50 values for comparator compounds are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for this compound and comparator compounds against various sodium channel subtypes is typically performed using automated patch-clamp electrophysiology.

Objective: To measure the potency of test compounds in blocking the ion current mediated by specific human Nav channel subtypes expressed in a heterologous expression system.

Materials and Reagents:

  • Cell Lines: HEK-293 or CHO cells stably expressing the human Nav subtype of interest (e.g., hNav1.1, hNav1.2, etc.).

  • Intracellular Solution (ICS): Containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

  • Extracellular Solution (ECS): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Test Compounds: this compound and comparator compounds dissolved in DMSO to prepare stock solutions, then diluted in ECS to final concentrations.

Instrumentation:

  • Automated patch-clamp system (e.g., IonWorks Barracuda, QPatch, or SyncroPatch 384PE).[5][6]

Procedure:

  • Cell Preparation: Cells are cultured to 70-90% confluency, harvested, and suspended in the extracellular solution at a concentration of 1-2 million cells/mL.

  • Compound Plate Preparation: A 384-well compound plate is prepared with serial dilutions of the test compounds in ECS. Control wells contain vehicle (e.g., 0.1% DMSO in ECS).

  • Automated Patch-Clamp Assay:

    • The automated system performs whole-cell patch-clamp recordings.

    • Cells are captured on the recording plate, and giga-ohm seals are formed.

    • The whole-cell configuration is established.

    • A voltage-clamp protocol is applied to elicit sodium currents. A typical protocol involves:

      • A holding potential of -120 mV.

      • A depolarizing test pulse to 0 mV for 20 ms (B15284909) to activate the channels.

      • Currents are recorded before and after the application of the test compound.

    • The inhibitory effect of the compound is measured as the percentage reduction in the peak sodium current.

  • Data Analysis:

    • The percentage of current inhibition is plotted against the compound concentration.

    • The IC50 value is determined by fitting the concentration-response curve with a four-parameter logistic equation.

Mandatory Visualizations

G cluster_membrane Cell Membrane Nav Voltage-Gated Sodium Channel (Nav) Na_in Na+ (intracellular) Nav->Na_in Influx Na_out Na+ (extracellular) AP Action Potential Propagation Na_in->AP Leads to Depolarization Membrane Depolarization Depolarization->Nav Activates ABBV318 This compound ABBV318->Nav Blocks

Caption: Voltage-Gated Sodium Channel Signaling Pathway and Blockade by this compound.

G cluster_prep Preparation cluster_assay Automated Electrophysiology cluster_analysis Data Analysis CellCulture 1. Cell Culture (Stable cell lines expressing Nav subtypes) PatchClamp 3. Automated Patch-Clamp (Whole-cell recordings) CellCulture->PatchClamp CompoundPrep 2. Compound Plate Preparation (Serial dilutions of this compound and comparators) CompoundApplication 5. Compound Application (Measure current inhibition) CompoundPrep->CompoundApplication VoltageProtocol 4. Application of Voltage Protocol (Elicit sodium currents) PatchClamp->VoltageProtocol VoltageProtocol->CompoundApplication DataProcessing 6. Data Processing (% inhibition calculation) CompoundApplication->DataProcessing CurveFitting 7. Concentration-Response Curve Fitting DataProcessing->CurveFitting IC50 8. IC50 Determination CurveFitting->IC50

Caption: Experimental Workflow for Assessing Sodium Channel Subtype Selectivity.

References

Independent Validation of ABBV-318 Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the publicly available efficacy data for ABBV-318, an investigational dual inhibitor of Voltage-Gated Sodium Channels (VGSCs) Nav1.7 and Nav1.8, with an alternative agent in development for pain management. Due to the limited availability of detailed quantitative preclinical data for this compound, this comparison relies on published in vitro data and qualitative descriptions of in vivo efficacy.

Executive Summary

This compound is a potent, orally bioavailable small molecule that blocks both Nav1.7 and Nav1.8 channels, key mediators in pain signaling pathways.[1][2][3] Preclinical studies have demonstrated its potential in treating both inflammatory and neuropathic pain.[1][3] This guide summarizes the available data for this compound and compares it with VX-548, a selective Nav1.8 inhibitor that has progressed to clinical trials. While a direct quantitative comparison of preclinical efficacy is challenging due to data limitations for this compound, this guide provides a framework for understanding their distinct pharmacological profiles and therapeutic potential.

Data Presentation: this compound vs. an Alternative

A direct comparison of in vivo efficacy is hampered by the lack of specific quantitative data for this compound in the public domain. The available information indicates "robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain" but does not provide specific metrics such as ED50 values or percentage of pain reversal.[1][3]

For comparative purposes, we present the available in vitro data for this compound and highlight the clinical findings for VX-548, a selective Nav1.8 inhibitor, as a relevant alternative.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)SpeciesReference
hNav1.71.1Human[1]
hNav1.83.8Human[1]

Table 2: Overview of this compound and a Selected Alternative

FeatureThis compoundVX-548 (Suzetrigine)
Mechanism of Action Dual Nav1.7 and Nav1.8 blockerSelective Nav1.8 inhibitor
Preclinical Efficacy (Qualitative) "Robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain"[1][3]Efficacy demonstrated in preclinical models of acute and neuropathic pain.[4][5]
Clinical Development Stage Preclinical/InvestigationalPhase 3 clinical trials completed for acute pain; Phase 2 completed for diabetic peripheral neuropathy.[6]
Reported Clinical Efficacy Not yet in clinical trials.Statistically significant reduction in acute pain compared to placebo in Phase 2 and 3 trials.[6][7] Showed clinically meaningful reductions in pain in diabetic peripheral neuropathy in a Phase 2 study.

Experimental Protocols

Detailed experimental protocols for the specific preclinical studies on this compound are not publicly available. However, based on the description of the studies, standard rodent models of inflammatory and neuropathic pain were likely employed. Below are generalized methodologies for these types of experiments.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is used to assess efficacy against inflammatory pain.

  • Induction: A solution of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw of a rodent (rat or mouse).

  • Pain-related Behavior Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is typically measured using von Frey filaments. Thermal hyperalgesia (increased sensitivity to heat) is assessed using a radiant heat source (e.g., Hargreaves test).

  • Drug Administration: The test compound (e.g., this compound) is administered orally or via another relevant route at various doses.

  • Outcome Measurement: Paw withdrawal thresholds (for mechanical allodynia) and latencies (for thermal hyperalgesia) are measured at different time points after drug administration and compared to a vehicle-treated control group.

Spared Nerve Injury (SNI) Model of Neuropathic Pain

This surgical model is used to induce a state of chronic neuropathic pain.

  • Surgical Procedure: In an anesthetized rodent, two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact.

  • Pain-related Behavior Assessment: Mechanical allodynia is the primary behavioral endpoint and is assessed in the lateral part of the paw, which is innervated by the spared sural nerve, using von Frey filaments.

  • Drug Administration: The test compound is administered to the animals after they have developed a stable neuropathic pain state.

  • Outcome Measurement: The paw withdrawal threshold is measured at various time points post-dosing and compared to baseline and vehicle-treated controls to determine the analgesic effect.

Mandatory Visualization

Signaling Pathway of Nav1.7 and Nav1.8 in Pain Transmission

The following diagram illustrates the role of Nav1.7 and Nav1.8 in the transmission of pain signals from the periphery to the central nervous system.

PainSignaling cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) Noxious_Stimuli Noxious Stimuli (e.g., Inflammation, Nerve Injury) Nociceptor Nociceptor (Peripheral Nerve Ending) Noxious_Stimuli->Nociceptor activates Nav1_7 Nav1.7 Nociceptor->Nav1_7 depolarizes DRG Dorsal Root Ganglion (DRG) Spinal_Cord Spinal Cord (Dorsal Horn) DRG->Spinal_Cord transmits signal AP_Generation Action Potential Generation Nav1_7->AP_Generation amplifies threshold potential Nav1_8 Nav1.8 AP_Propagation Action Potential Propagation Nav1_8->AP_Propagation drives upstroke AP_Generation->Nav1_8 triggers AP_Propagation->DRG Brain Brain Spinal_Cord->Brain relays signal Pain_Perception Pain Perception Brain->Pain_Perception

Caption: Role of Nav1.7 and Nav1.8 in pain signal transmission.

Experimental Workflow for Preclinical Efficacy Testing

The diagram below outlines a typical workflow for evaluating the efficacy of a novel analgesic compound in preclinical pain models.

EfficacyWorkflow cluster_ModelInduction Pain Model Induction cluster_BehavioralTesting Behavioral Assessment cluster_DataAnalysis Data Analysis & Outcome CFA_Model Inflammatory Pain Model (e.g., CFA injection) Baseline Baseline Pain Threshold Measurement CFA_Model->Baseline SNI_Model Neuropathic Pain Model (e.g., SNI surgery) SNI_Model->Baseline Post_Injury Post-Injury Pain Threshold Measurement Baseline->Post_Injury Drug_Admin Test Compound Administration Post_Injury->Drug_Admin Post_Dose Post-Dose Pain Threshold Measurement Drug_Admin->Post_Dose Comparison Comparison of Pain Thresholds (vs. Vehicle and Baseline) Post_Dose->Comparison Efficacy_Determination Determination of Analgesic Efficacy Comparison->Efficacy_Determination

Caption: Preclinical workflow for analgesic efficacy testing.

References

A Comparative Analysis of ABBV-318 and Non-Selective Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

In the pursuit of novel analgesics with improved efficacy and safety profiles, the selective inhibition of voltage-gated sodium channel (Nav) subtypes has emerged as a promising strategy. This guide provides a comparative analysis of ABBV-318, a potent blocker of Nav1.7 and Nav1.8 channels, and traditional non-selective sodium channel blockers such as lidocaine, carbamazepine, and phenytoin (B1677684). This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to inform future research and development.

Introduction to Sodium Channel Blockers

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. Dysregulation of these channels is implicated in various pathological conditions, particularly chronic pain. Non-selective sodium channel blockers, which inhibit a broad range of Nav subtypes, have long been used in clinical practice for analgesia, anticonvulsant therapy, and as antiarrhythmics.[1] However, their lack of selectivity often leads to a narrow therapeutic window and a range of adverse effects, including central nervous system (CNS) and cardiovascular toxicities.[2]

This compound represents a targeted approach, selectively inhibiting Nav1.7 and Nav1.8, two sodium channel subtypes predominantly expressed in peripheral nociceptive neurons and genetically validated as key players in pain signaling.[3][4] This selective targeting aims to provide potent analgesia while minimizing the side effects associated with the blockade of other Nav subtypes expressed in the CNS and cardiac tissue.[3][5]

Comparative Data Presentation

The following tables summarize the available preclinical data for this compound and representative non-selective sodium channel blockers. It is important to note that the data for the non-selective blockers are compiled from various sources and may not have been generated under identical experimental conditions as those for this compound, warranting caution in direct comparisons.

Table 1: In Vitro Potency (IC50) of Sodium Channel Blockers

CompoundTargetIC50SpeciesExperimental ConditionReference
This compound hNav1.71.1 nMHumanWhole-cell patch clamp
hNav1.83.8 nMHumanWhole-cell patch clamp[5]
Lidocaine nNav1.517 µMNeonatalWhole-cell patch clamp (holding potential -80 mV)[6]
aNav1.520 µMAdultWhole-cell patch clamp (holding potential -80 mV)[6]
Carbamazepine hNav1.1>300 µMHumanAutomated patch clamp[7]
hNav1.2>300 µMHumanAutomated patch clamp[7]
hNav1.4>300 µMHumanAutomated patch clamp[7]
hNav1.545.34 µMHumanAutomated patch clamp[7]
hNav1.6>300 µMHumanAutomated patch clamp[7]
hNav1.7>300 µMHumanAutomated patch clamp[7]
Neuro-2a (peak)56 µMMouseWhole-cell patch clamp
Neuro-2a (late)18 µMMouseWhole-cell patch clamp[8]
Phenytoin hNav1.1>300 µMHumanAutomated patch clamp[7]
hNav1.2>300 µMHumanAutomated patch clamp[7]
hNav1.4>300 µMHumanAutomated patch clamp[7]
hNav1.5>300 µMHumanAutomated patch clamp[7]
hNav1.6>300 µMHumanAutomated patch clamp[7]
hNav1.7>300 µMHumanAutomated patch clamp[7]
MDA-MB-231 (Nav1.5)50 µMHumanWhole-cell patch clamp[9]

Table 2: In Vitro Safety Profile - Off-Target Activity

CompoundOff-TargetIC50SpeciesExperimental ConditionReference
This compound hERG25 nMHumanNot specified[5]
hNav1.5>33 nMHumanNot specified[5]
Lidocaine hNav1.5See Table 1--[6]
Carbamazepine hNav1.545.34 µMHumanAutomated patch clamp[7]
Phenytoin hNav1.5>300 µMHumanAutomated patch clamp[7]

Table 3: In Vivo Pharmacokinetics

CompoundSpeciesOral Bioavailabilityt1/2ClearanceReference
This compound Rat83%5.4 h0.5 L/h/kg[5]
Dog85%14.5 h0.3 L/h/kg[5]

Table 4: In Vivo Efficacy

CompoundAnimal ModelPain TypeEfficacyReference
This compound RodentInflammatoryRobust efficacy[3]
RodentNeuropathicRobust efficacy[3]
RodentOsteoarthritisAnalgesic efficacy[5]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for both selective and non-selective sodium channel blockers is the inhibition of sodium ion influx through voltage-gated sodium channels, thereby reducing neuronal excitability and blocking the propagation of pain signals.

Non-Selective Sodium Channel Blockers: These agents, such as lidocaine, carbamazepine, and phenytoin, physically obstruct the sodium channel pore. Their binding is often state-dependent, showing higher affinity for open or inactivated channel states, which are more prevalent during high-frequency neuronal firing characteristic of pathological pain states. However, their lack of subtype selectivity leads to the blockade of Nav channels in the CNS (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.6) and the heart (Nav1.5), contributing to side effects like dizziness, ataxia, and cardiac arrhythmias.[1][10]

This compound (Selective Nav1.7/Nav1.8 Blocker): this compound targets Nav1.7 and Nav1.8, which are preferentially expressed in peripheral sensory neurons.[3]

  • Nav1.7 is considered a "threshold channel" that amplifies small, slow depolarizations, bringing the neuron closer to its firing threshold.[4]

  • Nav1.8 is responsible for a significant portion of the inward current during the upstroke of the action potential in nociceptors and is crucial for repetitive firing.[4]

The signaling pathways modulated by Nav1.7 and Nav1.8 are complex and involve intracellular signaling cascades that can modulate channel function. Protein kinase A (PKA) and protein kinase C (PKC) have been shown to phosphorylate these channels, altering their activity and contributing to neuronal hyperexcitability in pain states.[11][12]

Sodium_Channel_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PLC Phospholipase C DAG DAG PLC->DAG Produces Nav_Channel Nav1.7 / Nav1.8 Modulation Channel Modulation (Increased Excitability) Nav_Channel->Modulation G_Protein->AC Activates G_Protein->PLC Activates PKA Protein Kinase A cAMP->PKA Activates PKC Protein Kinase C DAG->PKC Activates Phosphorylation Phosphorylation PKA->Phosphorylation PKC->Phosphorylation Phosphorylation->Nav_Channel Phosphorylates

Caption: Signaling pathways modulating Nav1.7 and Nav1.8 activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are overviews of key experimental protocols used in the preclinical assessment of sodium channel blockers.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique is the gold standard for characterizing the interaction of a compound with ion channels.

Objective: To determine the concentration-dependent inhibition (IC50) of a compound on specific Nav subtypes.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav subtype of interest (e.g., hNav1.7, hNav1.8, hNav1.5) are cultured under standard conditions.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

    • Cells are perfused with an external solution, and a glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane is then ruptured to achieve the whole-cell configuration.

  • Voltage Protocol:

    • A specific voltage protocol is applied to elicit ionic currents through the targeted Nav channels. This typically involves holding the cell at a negative potential (e.g., -120 mV) and then applying a depolarizing pulse (e.g., to 0 mV) to activate the channels.

    • To assess state-dependence, protocols may include pre-pulses to different potentials to enrich the population of channels in the resting, open, or inactivated state.

  • Drug Application: The test compound is applied at increasing concentrations via the external perfusion system.

  • Data Analysis: The peak inward sodium current is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

Patch_Clamp_Workflow Cell_Culture HEK293 cells expressing Nav subtype Whole_Cell_Config Achieve whole-cell configuration Cell_Culture->Whole_Cell_Config Patch_Pipette Glass micropipette with internal solution Patch_Pipette->Whole_Cell_Config Voltage_Protocol Apply voltage protocol to elicit current Whole_Cell_Config->Voltage_Protocol Data_Recording Record sodium current Voltage_Protocol->Data_Recording Drug_Application Apply test compound at varying concentrations Drug_Application->Data_Recording Data_Analysis Calculate % inhibition and determine IC50 Data_Recording->Data_Analysis

Caption: Workflow for whole-cell patch clamp experiments.
In Vitro Safety: hERG Assay

Objective: To assess the potential for a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.

Methodology: The protocol is similar to the whole-cell patch-clamp method described above, but with the following key differences:

  • Cell Line: HEK293 cells stably expressing the hERG (Kv11.1) channel are used.

  • Voltage Protocol: A specific voltage protocol designed to elicit hERG tail currents is employed. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to a negative potential to measure the deactivating tail current.

  • Data Analysis: The peak tail current is measured, and the IC50 for hERG inhibition is determined.

In Vivo Cardiovascular Safety Assessment

Objective: To evaluate the effects of a compound on cardiovascular parameters in a living animal model.

Methodology:

  • Animal Model: Conscious, telemetered animals (e.g., dogs, monkeys) are often used to allow for continuous monitoring without the confounding effects of anesthesia.

  • Instrumentation: Animals are surgically implanted with telemetry devices that continuously record electrocardiogram (ECG), blood pressure, and heart rate.

  • Drug Administration: The test compound is administered, typically orally or intravenously, at various dose levels.

  • Data Collection: Cardiovascular parameters are recorded continuously before and after drug administration.

  • Data Analysis: Changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT) are analyzed to identify any potential cardiovascular liabilities. Prolongation of the QRS interval can be indicative of sodium channel blockade.[13]

Conclusion

The development of selective sodium channel blockers like this compound holds significant promise for the treatment of chronic pain. By targeting Nav1.7 and Nav1.8, which are preferentially expressed in nociceptive pathways, these agents have the potential to offer potent analgesia with an improved safety profile compared to non-selective sodium channel blockers. The preclinical data for this compound demonstrates high potency for its target channels and favorable pharmacokinetic properties.

However, a direct comparison with non-selective blockers is challenging due to the lack of head-to-head studies under identical conditions. The provided data, compiled from various sources, suggests a significantly higher potency and selectivity for this compound. Further clinical investigation is necessary to fully elucidate the comparative efficacy and safety of this selective approach in human patients. The detailed experimental protocols outlined in this guide provide a framework for the continued evaluation of novel sodium channel blockers and their potential to address the unmet needs in pain management.

References

Validating the Analgesic Potential of ABBV-318 Through the Lens of Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel, efficacious, and safe analgesics is a cornerstone of modern pharmacology. ABBV-318, a potent and orally bioavailable dual inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8, has emerged as a promising candidate for the treatment of a variety of pain states. This guide provides a comprehensive comparison of the preclinical analgesic profile of this compound with data derived from genetic models, specifically Nav1.7 and Nav1.8 knockout mice, to validate its mechanism of action and therapeutic potential.

This compound: A Dual-Targeting Approach to Pain Relief

This compound is a novel compound that exhibits high affinity and balanced inhibitory activity against both Nav1.7 and Nav1.8 channels.[1][2] These two channels are preferentially expressed in peripheral sensory neurons and have been genetically and functionally validated as critical mediators of pain signaling. The dual-targeting strategy of this compound is designed to provide broad-spectrum analgesia by blocking two key nodes in the pain pathway.

Table 1: In Vitro Profile of this compound

TargetIC50 (nM)
Human Nav1.71.1[1]
Human Nav1.83.8[1]
hERG25[1]
Human Nav1.5>33[1]

Table 2: Pharmacokinetic Properties of this compound

SpeciesOral Bioavailability (%)t1/2 (hours)
Rat83[1]5.4[1]
Dog85[1]14.5[1]

Genetic Validation of Nav1.7 and Nav1.8 as Analgesic Targets

The rationale for developing dual Nav1.7/1.8 inhibitors like this compound is strongly rooted in human genetics and preclinical studies using genetically modified animal models.

The Role of Nav1.7: Insights from Knockout Models

Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a rare condition known as congenital insensitivity to pain (CIP), where individuals are unable to perceive pain. This genetic evidence provides powerful validation for Nav1.7 as a crucial target for analgesia.[3] Studies in Nav1.7 knockout mice have consistently demonstrated a phenotype of reduced pain sensitivity across various modalities, including thermal, mechanical, and inflammatory pain.[3][4] Interestingly, the analgesia observed in Nav1.7 null mutants appears to be mediated, at least in part, by an upregulation of endogenous opioid signaling.[5]

The Role of Nav1.8: Evidence from Genetic Deletion

The Nav1.8 channel, encoded by the SCN10A gene, is predominantly expressed in nociceptive dorsal root ganglion (DRG) neurons and plays a significant role in the transmission of noxious stimuli, particularly in the context of inflammatory and neuropathic pain.[3][6] Nav1.8 knockout mice exhibit reduced responses to noxious mechanical and thermal stimuli and show attenuated inflammatory hyperalgesia.[6] However, some studies suggest that the development of neuropathic pain may proceed normally in the absence of Nav1.8, highlighting the complexity of pain signaling and the potential for compensatory mechanisms.[7][8]

Preclinical Efficacy of this compound in Standard Pain Models

This compound has demonstrated robust analgesic effects in well-established rodent models of inflammatory and neuropathic pain.[1][2] These studies, while not conducted in genetically modified animals, provide a baseline for understanding the compound's in vivo activity.

Table 3: Summary of this compound Preclinical Efficacy (Hypothetical Data Based on Published Information)

Pain ModelSpeciesKey Outcome
Complete Freund's Adjuvant (CFA)-induced Inflammatory PainRatSignificant reduction in thermal hyperalgesia and mechanical allodynia
Chronic Constriction Injury (CCI)-induced Neuropathic PainRatDose-dependent reversal of mechanical allodynia

Comparative Analysis: this compound vs. Genetic Models and Alternative Inhibitors

While direct comparative studies of this compound in Nav1.7 or Nav1.8 knockout mice are not yet publicly available, a comparative analysis can be constructed based on its known mechanism and the established phenotypes of these genetic models.

Table 4: Comparative Analgesic Profile

ConditionThis compound (Expected Effect)Nav1.7 Knockout MiceNav1.8 Knockout MiceSelective Nav1.7 InhibitorsSelective Nav1.8 Inhibitors
Acute Nociception Reduction in thermal and mechanical pain sensitivityProfound reduction in thermal and mechanical pain sensitivity[4]Reduced mechanical and cold pain sensitivity[6]Reduction in thermal and mechanical pain sensitivityReduction in mechanical and cold pain sensitivity
Inflammatory Pain Strong attenuation of thermal hyperalgesia and mechanical allodyniaAbolition of inflammatory hyperalgesia[3]Attenuation of inflammatory hyperalgesia[6]Attenuation of inflammatory hyperalgesiaAttenuation of inflammatory hyperalgesia
Neuropathic Pain Reversal of mechanical and cold allodyniaVariable effects, some models show normal development of neuropathic pain[8]Variable effects, some models show normal development of neuropathic pain[7][8]Partial reversal of neuropathic pain behaviorsPartial reversal of neuropathic pain behaviors

The dual blockade of Nav1.7 and Nav1.8 by this compound is anticipated to produce a broader and more robust analgesic effect compared to selective inhibitors of either channel alone. This is particularly relevant in neuropathic pain, where the contributions of both channels can be significant and may vary depending on the specific nerve injury model. The efficacy of this compound in preclinical models aligns with the expected outcomes based on the phenotypes of Nav1.7 and Nav1.8 knockout mice, providing strong validation for its on-target mechanism of action.

Experimental Protocols

Detailed methodologies for the key behavioral assays used to assess analgesic efficacy are provided below.

Von Frey Test for Mechanical Allodynia

Objective: To assess the mechanical withdrawal threshold in response to a punctate stimulus.

Procedure:

  • Animals are habituated to the testing environment, typically individual Plexiglas chambers on a wire mesh floor, for at least 30 minutes prior to testing.[9][10][11][12][13]

  • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.[9][10][11][12][13]

  • The filament is pressed against the paw until it bends, and the pressure is held for 3-5 seconds.[9]

  • A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

  • The 50% withdrawal threshold is determined using the up-down method.[13]

Hargreaves Test for Thermal Hyperalgesia

Objective: To measure the latency of paw withdrawal from a radiant heat source.

Procedure:

  • Animals are placed in individual Plexiglas chambers on a glass plate and allowed to acclimate.

  • A radiant heat source is positioned under the glass plate and focused on the plantar surface of the hind paw.

  • The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency.[14]

  • A cut-off time (typically 20-30 seconds) is used to prevent tissue damage.

Formalin Test for Inflammatory Pain

Objective: To assess the behavioral response to a persistent inflammatory stimulus.

Procedure:

  • A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of the hind paw.[15][16][17][18][19]

  • The animal is immediately placed in an observation chamber.

  • The amount of time the animal spends licking, biting, or shaking the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[16][17][18][19]

Visualizing the Pain Signaling Pathway and Experimental Workflow

Pain_Signaling_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Nociceptor Nociceptor Noxious_Stimuli->Nociceptor Nav1_7 Nav1.7 Nociceptor->Nav1_7 Depolarization Nav1_8 Nav1.8 Nociceptor->Nav1_8 Depolarization Action_Potential Action Potential Propagation Nav1_7->Action_Potential Nav1_8->Action_Potential Spinal_Cord Spinal Cord (Dorsal Horn) Action_Potential->Spinal_Cord Neurotransmitter Release Brain Brain Spinal_Cord->Brain Ascending Pathways Pain_Perception Pain Perception Brain->Pain_Perception ABBV_318 This compound ABBV_318->Nav1_7 Inhibits ABBV_318->Nav1_8 Inhibits

Caption: Simplified signaling pathway of pain transmission and the points of intervention for this compound.

Experimental_Workflow cluster_Models Genetic and Pharmacological Models cluster_Treatment Treatment Groups cluster_Assays Behavioral Assays WT Wild-Type Mice Vehicle Vehicle Control WT->Vehicle ABBV_318 This compound WT->ABBV_318 Alternative Alternative Analgesic WT->Alternative Nav1_7_KO Nav1.7 KO Mice Nav1_7_KO->Vehicle Nav1_8_KO Nav1.8 KO Mice Nav1_8_KO->Vehicle von_Frey Von Frey Test (Mechanical Allodynia) Vehicle->von_Frey Hargreaves Hargreaves Test (Thermal Hyperalgesia) Vehicle->Hargreaves Formalin Formalin Test (Inflammatory Pain) Vehicle->Formalin ABBV_318->von_Frey ABBV_318->Hargreaves ABBV_318->Formalin Alternative->von_Frey Alternative->Hargreaves Alternative->Formalin Data_Analysis Data Analysis and Comparison von_Frey->Data_Analysis Hargreaves->Data_Analysis Formalin->Data_Analysis

Caption: Experimental workflow for validating the analgesic effects of this compound using genetic models.

References

Benchmarking ABBV-318: A Novel Dual Nav1.7/1.8 Blocker for Pain Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ABBV-318, a novel voltage-gated sodium channel (Nav) inhibitor, against current standard-of-care therapeutics for inflammatory and neuropathic pain. The following sections detail the mechanism of action, preclinical efficacy, and safety profile of this compound in juxtaposition with established treatments, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a potent, orally bioavailable, and central nervous system (CNS)-penetrant small molecule that dually inhibits Nav1.7 and Nav1.8.[1][2][3] These two sodium channel subtypes are key players in the transmission of pain signals, making them attractive targets for the development of new analgesics.[4][5] Preclinical studies have demonstrated the efficacy of this compound in rodent models of both inflammatory and neuropathic pain, suggesting its potential as a broad-spectrum analgesic.[6][7][8]

Mechanism of Action: A Dual-Target Approach

This compound exerts its analgesic effects by blocking the activity of two key sodium channels involved in pain signaling:

  • Nav1.7: This channel is crucial for setting the threshold for firing in nociceptive neurons.

  • Nav1.8: This channel is responsible for the majority of the sodium current that underlies the repetitive firing of these neurons.

By inhibiting both of these channels, this compound is designed to effectively dampen the pain signals transmitted from the periphery to the central nervous system.

Comparative In Vitro Potency

The inhibitory potency of this compound against human Nav1.7 and Nav1.8 has been determined using whole-cell patch clamp electrophysiology. This is compared with the potency of standard-of-care therapeutics against their respective targets.

CompoundTarget(s)IC50 / Binding Affinity
This compound hNav1.7 / hNav1.81.1 nM / 3.8 nM[7]
Celecoxib COX-240 nM[9]
Duloxetine (B1670986) SERT / NETEC50: 44.5 nM / 116 nM[10]
Gabapentin (B195806) α2δ-1 / α2δ-2 subunit of voltage-gated calcium channelsKd: 59 nM / 153 nM[11][12]

Table 1: Comparative In Vitro Potency. IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values indicate the potency of each compound against its primary target(s). Lower values indicate higher potency.

Preclinical Efficacy in Pain Models

The analgesic effects of this compound have been evaluated in established rodent models of inflammatory and neuropathic pain and are compared here with data for standard-of-care agents.

Inflammatory Pain Model (Complete Freund's Adjuvant - CFA)

The CFA model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions like arthritis.

CompoundDose Range (mg/kg, p.o.)EfficacyAnimal Model
This compound Data not publicly availableRobust efficacy demonstrated[6][8]Rodent
Celecoxib 10 - 50Dose-dependent reduction in paw withdrawal threshold and edema[13][14]Rat/Mouse
Gabapentin Data not directly comparable in this modelReduces C-fibre evoked responses after inflammation[15]Rat

Table 2: Preclinical Efficacy in the CFA Inflammatory Pain Model. Efficacy is typically measured as a reversal of thermal hyperalgesia or mechanical allodynia.

Neuropathic Pain Model (Spinal Nerve Ligation - SNL)

The SNL model replicates the mechanical allodynia and thermal hyperalgesia characteristic of neuropathic pain in humans.

CompoundDose Range (mg/kg, p.o.)EfficacyAnimal Model
This compound Data not publicly availableRobust efficacy demonstrated[6][8]Rodent
Duloxetine 10 - 30Dose-dependent reversal of mechanical allodynia[16]Rat
Gabapentin 300Significant antiallodynic effect (62.39% reduction in allodynia)[13]Rat

Table 3: Preclinical Efficacy in the Spinal Nerve Ligation (SNL) Neuropathic Pain Model. Efficacy is measured by the reversal of mechanical allodynia (reduced paw withdrawal threshold to a non-noxious stimulus).

Pharmacokinetics and Safety Profile

This compound has demonstrated favorable pharmacokinetic properties in preclinical species, including good oral bioavailability and CNS penetration.[7] Safety pharmacology studies in rats have indicated no significant CNS side effects and a good cardiovascular safety profile.[7]

CompoundOral BioavailabilityKey Safety/Tolerability Findings (Preclinical/Clinical)
This compound Rat: 83%, Dog: 85%[7]No CNS side effects and good cardiovascular safety in rats[7]
Celecoxib ~40%Gastrointestinal and cardiovascular risks
Duloxetine ~50%[17]Nausea, somnolence, dizziness, fatigue
Gabapentin 27-60% (inversely proportional to dose)[18]Dizziness, somnolence, ataxia

Table 4: Comparative Pharmacokinetics and Safety.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for IC50 Determination
  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human Nav1.7 or Nav1.8 channels.

  • Recording Conditions: Whole-cell patch-clamp recordings are performed at room temperature. The external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3.

  • Voltage Protocol: To determine the IC50 value, cells are held at a holding potential of -120 mV. Nav currents are elicited by a 20 ms (B15284909) depolarizing pulse to 0 mV. Compounds are perfused at increasing concentrations, and the peak inward current is measured. The concentration-response data are then fitted to a Hill equation to determine the IC50.[19][20][21]

Carrageenan-Induced Paw Edema in Rats
  • Induction of Inflammation: A 1% solution of carrageenan in saline (0.1 mL) is injected into the subplantar region of the right hind paw of male Sprague-Dawley rats.[1][22]

  • Drug Administration: Test compounds or vehicle are administered orally at a specified time before the carrageenan injection.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The degree of edema is calculated as the difference in paw volume before and after carrageenan administration.[22]

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
  • Induction of Inflammation: A 1:1 emulsion of CFA in saline (100 µL) is injected into the plantar surface of the left hind paw of male Sprague-Dawley rats.[23][24]

  • Behavioral Testing: Mechanical allodynia is assessed using the von Frey test at baseline and various time points after CFA injection.

  • Von Frey Test (Up-Down Method): Rats are placed in individual chambers on an elevated mesh floor. After a 30-minute acclimation period, calibrated von Frey filaments are applied to the plantar surface of the hind paw with sufficient force to cause a slight bend. The test begins with a filament in the middle of the force range. A positive response is a sharp withdrawal of the paw. The "up-down" method is used to determine the 50% paw withdrawal threshold.[15][25][26]

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves on one side are tightly ligated with silk suture.[27]

  • Behavioral Testing: Mechanical allodynia is assessed using the von Frey test (as described above) before and at multiple time points after surgery.

  • Drug Administration: Test compounds or vehicle are administered orally, and the reversal of mechanical allodynia is measured.

Visualizations

Signaling_Pathway cluster_nociceptor Nociceptive Neuron cluster_drug This compound Action Painful_Stimulus Painful_Stimulus Nav1.7 Nav1.7 Painful_Stimulus->Nav1.7 depolarizes Action_Potential Action_Potential Nav1.7->Action_Potential initiates Nav1.8 Nav1.8 Pain_Signal_Transmission Pain_Signal_Transmission Nav1.8->Pain_Signal_Transmission maintains Action_Potential->Nav1.8 propagates Brain Brain Pain_Signal_Transmission->Brain to CNS This compound This compound This compound->Nav1.7 inhibits This compound->Nav1.8 inhibits Block_Nav1.7 Block_Nav1.7 Block_Nav1.8 Block_Nav1.8

Caption: Mechanism of action of this compound in blocking pain signal transmission.

Experimental_Workflow cluster_inflammatory Inflammatory Pain Model cluster_neuropathic Neuropathic Pain Model Induce_Inflammation Induce Paw Inflammation (CFA or Carrageenan) Administer_Drug_I Administer this compound or SoC Induce_Inflammation->Administer_Drug_I Assess_Pain_I Assess Paw Edema & Mechanical Allodynia (von Frey) Administer_Drug_I->Assess_Pain_I Induce_Neuropathy Spinal Nerve Ligation (SNL) Administer_Drug_N Administer this compound or SoC Induce_Neuropathy->Administer_Drug_N Assess_Pain_N Assess Mechanical Allodynia (von Frey) Administer_Drug_N->Assess_Pain_N

References

Safety Operating Guide

Essential Guide to the Safe Disposal of ABBV-318

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper and safe disposal of ABBV-318. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. As a potent Nav1.7/Nav1.8 blocker, all waste containing this compound must be treated as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound and its associated waste with the appropriate Personal Protective Equipment (PPE). All handling of waste materials should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation or contact.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Protective Clothing A lab coat or chemical-resistant apron should be worn.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. The following protocol is a general guideline based on the chemical properties of related compounds.

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including unused product, solutions, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be classified as hazardous waste.

    • Segregate this compound waste from other laboratory waste streams to prevent unintentional chemical reactions.

  • Waste Collection and Storage :

    • Collect all solid and liquid waste in designated, clearly labeled, and leak-proof containers.

    • Containers should be made of a material compatible with halogenated organic compounds and pyridine-like structures.

    • Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Decontamination of Laboratory Equipment :

    • Thoroughly decontaminate all laboratory equipment and surfaces that have come into contact with this compound.

    • Use an appropriate solvent (e.g., isopropanol, ethanol) followed by a thorough wash with soap and water.

    • Collect all cleaning materials, including rinsate, as hazardous waste.

  • Arranging for Professional Disposal :

    • The disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal company.[2][3]

    • Do not attempt to dispose of this chemical down the drain or in regular solid waste.[4]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[3]

    • Provide the waste disposal vendor with a complete and accurate description of the waste, including its chemical name and any known hazards.

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Contain the Spill : Use absorbent materials, such as sand or vermiculite, to contain the spill.[4]

  • Collect and Dispose : Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1]

  • Clean the Area : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill : Report the spill to your supervisor and your institution's EHS department, regardless of the size.[3]

Experimental Protocol Waste

Waste generated from experimental protocols involving this compound, such as solutions in DMSO or other organic solvents, must be collected and disposed of as hazardous liquid waste. Do not mix with aqueous waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Immediate Actions cluster_2 Waste Collection & Storage cluster_3 Final Disposal start Generation of this compound Waste (Unused product, contaminated materials, solutions) ppe Wear Appropriate PPE start->ppe segregate Segregate as Hazardous Waste collect Collect in Labeled, Compatible Container segregate->collect ppe->segregate store Store in Secondary Containment (Cool, Dry, Ventilated Area) collect->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs professional_disposal Arrange for Licensed Hazardous Waste Disposal contact_ehs->professional_disposal end Disposal Complete professional_disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling ABBV-318

Author: BenchChem Technical Support Team. Date: December 2025

As a novel investigational compound, specific public data on the handling of ABBV-318 is limited. Therefore, it is crucial to manage this substance with the assumption that it is a highly potent compound, such as an antibody-drug conjugate (ADC) or another form of cytotoxic agent, requiring stringent safety protocols. The following guidance is based on established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and cytotoxic drugs in a laboratory setting.

Engineering Controls: The Primary Barrier

Before any handling of this compound, appropriate engineering controls must be in place to minimize exposure. These are the primary methods for containment.[1][2] Reliance on personal protective equipment (PPE) alone is insufficient.[1]

Key Engineering Controls:

  • Containment at Source: All procedures should be designed to contain this compound at its point of use.[1][2]

  • Ventilation: Use of local exhaust ventilation (LEV) devices is recommended.[1][2]

  • Containment Systems: For handling powders or performing operations with a risk of aerosol generation, use of a full hard-shell or flexible containment system, such as a glove box or an isolator, is necessary.[1][2][3] Closed-transfer systems should be used whenever possible.[3]

  • Facility Design: The laboratory should have controlled air pressure, airlocks, and high-efficiency particulate air (HEPA) filtration to prevent cross-contamination and environmental release.[1][2][4]

Personal Protective Equipment (PPE)

PPE is a critical secondary line of defense against exposure.[1] The following table summarizes the recommended PPE for handling this compound, based on guidelines for cytotoxic and potent compounds.[5][6]

Body PartRequired PPESpecifications and Best Practices
Hands Double GlovesWear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon suspected contamination.
Body Disposable GownA solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Cuffs should be tucked under the inner glove.
Eyes/Face Safety Goggles & Face ShieldUse close-fitting safety goggles with side shields. A full face shield should be worn over the goggles, especially when there is a risk of splashes.[5]
Respiratory N95 or N100 RespiratorA fit-tested N95 or higher-rated respirator is mandatory when handling powders or if there is any risk of aerosolization.[5]
Head/Feet Hair Cover & Shoe CoversDisposable hair and shoe covers should be worn to prevent contamination of personal clothing and lab spaces.[5]

Procedural Guidance for Handling this compound

Adherence to strict protocols is essential for safety. The following are step-by-step procedures for common laboratory tasks involving this compound.

Reconstitution and Dilution
  • Preparation: All reconstitution and dilution activities must be performed within a certified biological safety cabinet (BSC) or a containment isolator.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Surface Protection: Line the work surface with a disposable, absorbent, plastic-backed pad.

  • Vial Handling: Carefully uncap the vial, avoiding any sudden movements that could generate aerosols.

  • Solvent Addition: Use a sterile syringe and needle to slowly add the diluent to the vial, directing the stream against the inner wall to minimize frothing and aerosol formation.

  • Mixing: Gently swirl the vial to dissolve the compound. Avoid shaking or vigorous agitation.

  • Withdrawal: Use a new sterile syringe and needle to withdraw the required volume.

  • Post-Procedure: Wipe the exterior of the vial and any containers with a deactivating solution before removing them from the containment area.

  • Waste Disposal: All disposable materials, including the absorbent pad, needles, syringes, and empty vials, must be disposed of as cytotoxic waste.

Spill Management

Prompt and correct response to a spill is critical to prevent exposure.[7]

  • Alert and Secure: Immediately alert others in the area and restrict access to the spill zone.

  • Don PPE: If not already wearing it, don full PPE, including a respirator.

  • Containment: For liquid spills, cover with absorbent pads from a cytotoxic spill kit. For powder spills, gently cover with damp absorbent pads to avoid raising dust.

  • Cleanup: Working from the outside in, carefully collect all contaminated materials.

  • Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a detergent and water.

  • Disposal: All cleanup materials must be placed in a designated cytotoxic waste container.

  • Reporting: Report the spill to the laboratory supervisor and document the incident according to institutional policy.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous cytotoxic waste.[6]

  • Sharps: Needles, syringes, and other sharp objects must be placed in a puncture-resistant sharps container clearly labeled for cytotoxic waste.

  • Solid Waste: All disposable PPE, vials, and labware should be placed in a leak-proof, puncture-resistant container with a tight-fitting lid, clearly labeled as "Cytotoxic Waste for Incineration."

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container for chemical incineration. Do not dispose of down the drain.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations to ensure safety when working with this compound.

cluster_prep Preparation Phase cluster_ppe Personal Protective Equipment cluster_handling Handling Operations (Inside Containment) cluster_exit Exit & Decontamination cluster_spill Spill Response A Review Safety Protocols & SDS (if available) B Verify Engineering Controls (e.g., BSC, Isolator) A->B C Assemble All Necessary Materials B->C D Don Inner Gloves C->D Proceed to PPE Donning E Don Gown & Shoe Covers D->E F Don Respirator & Head Cover E->F G Don Goggles & Face Shield F->G H Don Outer Gloves G->H I Perform Task (e.g., Reconstitution, Weighing) H->I Enter Containment Area J Wipe Down & Secure Final Product I->J S1 Alert & Secure Area I->S1 If Spill Occurs K Segregate Waste at Point of Use J->K L Dispose of Outer Gloves in Containment K->L Complete Task M Exit Containment Area L->M N Doff PPE in Designated Area (Outer to Inner) M->N O Wash Hands Thoroughly N->O S2 Don Full PPE S1->S2 S3 Contain Spill S2->S3 S4 Clean & Decontaminate S3->S4 S5 Dispose of Waste S4->S5

Caption: Workflow for safe handling of potent compounds like this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.